4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl
Description
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Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)phenoxy]hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-21-18-10-6-16(7-11-18)17-8-12-19(13-9-17)22-15-5-3-2-4-14-20/h6-13,20H,2-5,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPEPIBAAMUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659920 | |
| Record name | 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106869-53-8 | |
| Record name | 6-[(4'-Methoxy[1,1'-biphenyl]-4-yl)oxy]hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl
An In-Depth Technical Guide to 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl
This guide serves as a comprehensive technical resource for researchers, chemists, and materials scientists working with this compound. We will delve into its synthesis, characterization, and core applications, providing not just protocols but the scientific rationale behind them. This molecule, a key building block in materials science, offers a unique combination of a rigid aromatic core and a flexible aliphatic chain, making it an object of significant interest, particularly in the field of liquid crystals.
Core Molecular Profile
This compound is an organic compound featuring a biphenyl core functionalized with a methoxy group on one phenyl ring and a 6-hydroxyhexyloxy tail on the other. This asymmetric structure is crucial for its application as a precursor in the synthesis of advanced functional materials.
Physicochemical and Structural Data
Below is a summary of the key properties of this compound, essential for experimental design and safety assessment.
| Property | Value | Reference(s) |
| CAS Number | 106869-53-8 | [1] |
| Molecular Formula | C₁₉H₂₄O₃ | [1] |
| Molecular Weight | 300.39 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | ~148 °C | [2][3] |
| Purity (Typical) | >95.0% (GC) | [1] |
| SMILES | COc1ccc(-c2ccc(OCCCCCCO)cc2)cc1 | [1] |
| InChI Key | DZAPEPIBAAMUIJ-UHFFFAOYSA-N | [1] |
Strategic Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical and field-proven approach involves the formation of the ether linkage via a Williamson ether synthesis, a robust and well-understood Sɴ2 reaction.[4][5] This requires two key precursors: the biphenyl core (4-hydroxy-4'-methoxybiphenyl) and the alkylating agent (a 6-halo-1-hexanol derivative).
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and efficient pathway for the synthesis. The primary disconnection is at the ether bond, leading to the two key synthons.
Caption: Retrosynthetic pathway for the target molecule.
Protocol 1: Synthesis of the Biphenyl Core (4-Hydroxy-4'-methoxybiphenyl)
The biphenyl core itself is typically synthesized using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is renowned for its high yields and tolerance of various functional groups.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-flushed three-neck flask equipped with a reflux condenser and magnetic stirrer, combine 4-methoxyphenylboronic acid (1.1 eq.), 4-bromophenol (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).[6] The aqueous phase is critical for dissolving the inorganic base and facilitating the catalytic cycle.
-
Reaction Execution: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 4-12 hours).
-
Workup and Isolation: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-hydroxy-4'-methoxybiphenyl.
Protocol 2: Williamson Ether Synthesis of the Final Product
This classic Sɴ2 reaction forms the ether linkage by reacting the phenoxide of the biphenyl core with an alkyl halide.[4] The use of a primary alkyl halide is critical to avoid competing elimination reactions.[5]
Caption: Formation of a liquid crystal dimer from the title compound.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a carefully designed molecular building block that enables the creation of materials with highly specific and tunable properties. The synthetic route, centered on the reliable Williamson ether synthesis, is accessible and scalable. Its primary value lies in its role as a precursor to complex liquid crystal architectures, where its specific combination of a methoxybiphenyl core and a functionalized aliphatic tail allows for the precise engineering of mesophase behavior. Future research will likely continue to explore its use in novel dimer and polymer structures for applications in next-generation displays, sensors, and smart materials.
References
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An In-depth Technical Guide to 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-(6-hydroxyhexyloxy)-4'-methoxybiphenyl, a biphenyl derivative of significant interest in materials science. We will delve into its chemical structure, a detailed, field-proven synthetic protocol, its analytical characterization, and its primary applications, particularly as a precursor in the synthesis of advanced liquid crystals. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.
Introduction and Core Concepts
This compound is a bifunctional organic molecule that combines a rigid biphenyl core with a flexible hydroxy-terminated alkoxy chain. The biphenyl unit, substituted with a methoxy group, provides a stable, aromatic scaffold that is a common feature in liquid crystalline materials. The six-carbon aliphatic chain terminating in a hydroxyl group introduces flexibility and a reactive site for further chemical modifications. This unique combination of a rigid core and a flexible, functionalized tail makes it a valuable building block in supramolecular chemistry and materials science.
The fundamental design of this molecule suggests its utility in creating mesogenic compounds. The biphenyl core contributes to the anisotropic molecular shape necessary for the formation of liquid crystal phases, while the alkoxy chain influences the melting point and the type of mesophase formed. The terminal hydroxyl group is a key feature, allowing for the facile extension of the molecular structure, for example, in the synthesis of dimeric liquid crystals or for attachment to polymer backbones.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its application and further derivatization.
Physical Properties
The general physical and chemical properties of the target compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 106869-53-8 | [1][2][3][4] |
| Molecular Formula | C₁₉H₂₄O₃ | [1][3][4] |
| Molecular Weight | 300.40 g/mol | [1][3] |
| Appearance | White to almost white powder or crystal | [1][5] |
| Melting Point | 146.0 to 149.0 °C | [5] |
| Purity | >95.0% (GC) | [1][5] |
Spectroscopic Data (Predicted)
While specific, publicly available spectra for this compound are not readily found, we can predict the expected spectroscopic data based on the known spectra of its precursors and related biphenyl ethers.[6][7][8] A commercial supplier confirms that the NMR data aligns with the proposed structure.[5]
2.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~ 7.50 (d, J ≈ 8.8 Hz, 2H): Aromatic protons on the biphenyl ring adjacent to the methoxy group.
-
δ ~ 7.45 (d, J ≈ 8.8 Hz, 2H): Aromatic protons on the biphenyl ring adjacent to the hexyloxy group.
-
δ ~ 6.98 (d, J ≈ 8.8 Hz, 2H): Aromatic protons on the biphenyl ring ortho to the methoxy group.
-
δ ~ 6.95 (d, J ≈ 8.8 Hz, 2H): Aromatic protons on the biphenyl ring ortho to the hexyloxy group.
-
δ ~ 4.00 (t, J ≈ 6.5 Hz, 2H): Methylene protons of the hexyloxy chain attached to the biphenyl oxygen (-O-CH₂-).
-
δ ~ 3.85 (s, 3H): Methyl protons of the methoxy group.
-
δ ~ 3.68 (t, J ≈ 6.6 Hz, 2H): Methylene protons of the hexyloxy chain attached to the terminal hydroxyl group (-CH₂-OH).
-
δ ~ 1.85-1.75 (m, 2H): Methylene protons of the hexyloxy chain beta to the biphenyl oxygen.
-
δ ~ 1.65-1.40 (m, 6H): Remaining methylene protons of the hexyloxy chain.
-
δ ~ 1.55 (t, J ≈ 5.5 Hz, 1H): Proton of the terminal hydroxyl group (-OH), which may be broad and its chemical shift can vary with concentration and temperature.
2.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~ 159.0, 158.5: Aromatic carbons attached to the oxygen atoms.
-
δ ~ 133.5, 133.0: Quaternary aromatic carbons of the biphenyl linkage.
-
δ ~ 128.0, 127.5: Aromatic CH carbons.
-
δ ~ 115.0, 114.5: Aromatic CH carbons ortho to the alkoxy groups.
-
δ ~ 68.0: Methylene carbon attached to the biphenyl oxygen (-O-CH₂-).
-
δ ~ 62.5: Methylene carbon attached to the terminal hydroxyl group (-CH₂-OH).
-
δ ~ 55.5: Methyl carbon of the methoxy group.
-
δ ~ 32.5, 29.5, 26.0, 25.5: Methylene carbons of the hexyloxy chain.
2.2.3. Predicted IR Spectrum
-
~3350 cm⁻¹ (broad): O-H stretching of the terminal hydroxyl group.
-
~3050-3030 cm⁻¹: Aromatic C-H stretching.
-
~2940, 2860 cm⁻¹: Aliphatic C-H stretching.
-
~1610, 1500 cm⁻¹: Aromatic C=C stretching.
-
~1245 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
~1040 cm⁻¹: C-O stretching of the primary alcohol.
2.2.4. Predicted Mass Spectrum (EI)
-
M⁺ at m/z 300.17: Molecular ion peak.
-
Key fragmentation patterns: Loss of water from the terminal alcohol, cleavage of the hexyloxy chain, and fragments corresponding to the biphenyl core.
Synthesis of this compound
The most logical and widely practiced method for the synthesis of aryl ethers such as the target molecule is the Williamson ether synthesis.[9] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.
Retrosynthetic Analysis
The synthesis can be envisioned through a retrosynthetic disconnection of the ether linkage, leading to two key precursors: 4'-methoxy-4-biphenylol and a 6-carbon electrophile with a leaving group and a protected or free hydroxyl group. The most practical approach involves 6-bromo-1-hexanol as the electrophile.
Synthesis of Precursors
3.2.1. 4'-Methoxy-4-biphenylol
This precursor can be synthesized via several routes, with a common one being the Suzuki-Miyaura cross-coupling reaction between 4-methoxyphenylboronic acid and 4-bromophenol. Alternatively, it can be prepared from 4-phenylphenol.
3.2.2. 6-Bromo-1-hexanol
This is a commercially available reagent. Its key properties are listed below.
| Property | Value | Source(s) |
| CAS Number | 4286-55-9 | [10] |
| Molecular Formula | C₆H₁₃BrO | [10] |
| Molecular Weight | 181.07 g/mol | [10] |
| Boiling Point | 105-106 °C / 5 mmHg | [10] |
| Density | 1.384 g/mL at 25 °C | [10] |
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established procedures for the synthesis of aryl ethers from phenols.[10][11]
Step 1: Deprotonation of 4'-Methoxy-4-biphenylol
-
To a stirred solution of 4'-methoxy-4-biphenylol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.5-2.0 eq). Potassium carbonate (K₂CO₃) is a common and effective choice for this reaction.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 1-2 hours to ensure the complete formation of the potassium phenoxide salt. The progress of the deprotonation can be monitored by the evolution of CO₂ if a carbonate base is used.
Step 2: Nucleophilic Substitution
-
To the solution of the phenoxide, add 6-bromo-1-hexanol (1.1-1.2 eq) dropwise.
-
Continue stirring the reaction mixture at the elevated temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield the pure this compound as a white solid.
Applications
Precursor for Liquid Crystals
The primary application of this compound is as a building block for more complex liquid crystalline materials.[1][5] The rigid biphenyl core provides the necessary structural anisotropy, while the flexible hexyloxy chain influences the melting and clearing points of the final liquid crystal. The terminal hydroxyl group is a versatile functional handle that allows for the synthesis of:
-
Dimeric Liquid Crystals: Two mesogenic units can be linked via the hydroxyl groups, often through an ester or ether linkage, to create dimeric liquid crystals. These materials often exhibit unique and interesting mesophases, such as the twist-bend nematic phase.[6]
-
Polymer-Dispersed Liquid Crystals (PDLCs): The hydroxyl group can be used to graft the mesogenic unit onto a polymer backbone, leading to the formation of PDLCs which have applications in smart windows and flexible displays.
-
Side-Chain Liquid Crystalline Polymers: Similar to PDLCs, the molecule can be incorporated as a side chain in a polymer, leading to materials with interesting thermo-optical properties.
The presence of the methoxy group can also influence the dielectric anisotropy of the resulting liquid crystal, which is a crucial parameter for display applications.
Potential in Drug Development
While there are no specific studies on the biological activity of this compound, the biphenyl scaffold is a well-known privileged structure in medicinal chemistry. Biphenyl derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The lipophilic nature of the biphenyl core combined with the flexible alkoxy chain could allow this molecule to interact with biological membranes or protein binding sites. The terminal hydroxyl group also offers a site for the attachment of pharmacophores or for the formation of prodrugs. Further research would be required to explore any potential therapeutic applications.
Conclusion
This compound is a valuable and versatile chemical compound with a well-defined structure and properties. Its synthesis is readily achievable through a standard Williamson ether synthesis, making it an accessible building block for further chemical exploration. Its primary utility lies in the field of materials science, particularly as a precursor for a variety of liquid crystalline materials. While its biological activity remains unexplored, the presence of the biphenyl moiety suggests that it could be a starting point for the design of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to leverage its unique properties in their respective fields.
References
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[No Author]. (n.d.). Properties of the Liquid Crystals Formed by Certain 4′-n-Alkoxyphenyl Biphenyl -4- Carboxylates. Sci-Hub. Retrieved from [Link]
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Gibb, C. J., et al. (2024). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Physical Chemistry Chemical Physics. Retrieved from [Link]
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The Royal Society of Chemistry. (2011). Supporting Information. Green Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 13C NMR investigations and molecular order of nematogens with biphenyl and bithiophene at terminus. Liquid Crystals. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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[No Author]. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Aldlab-chemicals. (n.d.). Product Catalog. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals. Retrieved from [Link]
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CoreSyn. (n.d.). 55304-75-1. Retrieved from [Link]
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[No Author]. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
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PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]
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SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]
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An In-depth Technical Guide to 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl: Synthesis, Properties, and Applications in Advanced Materials
This technical guide provides a comprehensive overview of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl (CAS No. 106869-53-8), a key building block in the field of materials science, particularly in the development of liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its synthesis, chemical properties, and potential applications.
Introduction: The Significance of Biphenyl Derivatives in Material Science
Biphenyl derivatives form the cornerstone of many advanced materials due to their rigid, calamitic (rod-like) structure, which is conducive to the formation of liquid crystalline phases. The specific arrangement of substituents on the biphenyl core allows for the fine-tuning of mesomorphic properties, such as the temperature range of liquid crystal phases and the dielectric anisotropy. This compound is a notable example, incorporating a flexible hydroxyalkoxy chain and a methoxy group, which together influence its molecular packing and response to external stimuli. While its primary application lies in liquid crystal technology, the structural motifs present in this molecule are also of interest in the broader context of medicinal chemistry and drug design, where the biphenyl scaffold is a common pharmacophore.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application and handling.
| Property | Value | Source |
| CAS Number | 106869-53-8 | [1][2][3] |
| Molecular Formula | C₁₉H₂₄O₃ | [1] |
| Molecular Weight | 300.40 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [1][3] |
| Purity | >95.0% (GC) | [1][3] |
| Melting Point | 146.0 to 149.0 °C | [3] |
| SMILES | COc1ccc(-c2ccc(OCCCCCCO)cc2)cc1 | [1] |
| InChI Key | DZAPEPIBAAMUIJ-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be logically divided into two key stages: the formation of the 4-methoxybiphenyl core and the subsequent attachment of the 6-hydroxyhexyloxy side chain.
Synthesis of the 4-Methoxybiphenyl Core
The creation of the biphenyl structure is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a widely employed and versatile method.
Caption: Suzuki-Miyaura coupling for 4-methoxybiphenyl synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of toluene and water.
-
Catalyst Introduction: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure 4-methoxybiphenyl.
Attachment of the 6-Hydroxyhexyloxy Side Chain via Williamson Ether Synthesis
The hydroxyl group of the biphenyl core, 4'-methoxy-[1,1'-biphenyl]-4-ol, serves as a nucleophile for the attachment of the side chain. This is typically achieved through a Williamson ether synthesis.
Caption: Williamson ether synthesis for side chain attachment.
Experimental Protocol: Williamson Ether Synthesis
-
Precursor Synthesis: The starting material, 4'-methoxy-[1,1'-biphenyl]-4-ol, can be synthesized via demethylation of 4,4'-dimethoxybiphenyl or through a Suzuki coupling involving a protected 4-hydroxyphenylboronic acid derivative.
-
Reaction Setup: Dissolve 4'-methoxy-[1,1'-biphenyl]-4-ol (1.0 eq) and 6-chloro-1-hexanol (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Applications in Liquid Crystal Technology
The molecular structure of this compound, with its rigid biphenyl core and flexible alkoxy chain, makes it a prime candidate for use as a component in liquid crystal mixtures.
Role of Molecular Structure in Mesophase Formation
-
Biphenyl Core: The elongated and rigid biphenyl unit is the primary driver for the formation of anisotropic liquid crystalline phases.
-
Methoxy Group: The terminal methoxy group contributes to the polarity and dielectric anisotropy of the molecule, which is a critical parameter for the electro-optical switching of liquid crystal displays (LCDs).
-
Hexyloxy Chain: The flexible hexyloxy chain influences the melting point and the type of mesophase formed (e.g., nematic or smectic). The length of this chain is a key determinant of the temperature range of the liquid crystal phase.[4][5][6]
-
Terminal Hydroxyl Group: The terminal hydroxyl group provides a reactive site for further functionalization, allowing for the incorporation of this molecule into polymeric liquid crystals (PLCs) or for the attachment of chiral moieties to induce cholesteric phases.
A related study on molecules containing a 4-methoxyphenyl)phenyl]hexyl}oxy moiety has shown that such structures can give rise to twist-bend nematic (NTB) phases, a complex and fascinating liquid crystal phase with potential applications in next-generation displays and optical technologies.[7]
Characterization of Liquid Crystalline Properties
The liquid crystalline behavior of this compound and mixtures containing it can be characterized by standard techniques:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic) and their associated enthalpy changes.[4][8]
-
Polarized Optical Microscopy (POM): To identify the different liquid crystal phases by observing their characteristic textures.[4][8]
-
X-ray Diffraction (XRD): To determine the molecular arrangement and layer spacing in smectic phases.[4][8]
Potential in Drug Discovery and Development
While the primary application of this compound is in materials science, the biphenyl scaffold is a well-known "privileged structure" in medicinal chemistry. Biphenyl-containing molecules have been shown to exhibit a wide range of biological activities. The structural features of this particular molecule, including the ether linkage and the terminal hydroxyl group, offer potential for its use as an intermediate in the synthesis of more complex, biologically active compounds. However, to date, there is no specific literature available that details the use of this compound in drug development.
Safety and Handling
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture. However, as with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound is a versatile molecule with a well-defined synthetic pathway. Its primary value lies in its role as a building block for advanced liquid crystal materials, where its specific structural components allow for the tuning of mesomorphic and electro-optical properties. While its direct application in drug discovery has not been reported, its biphenyl core structure suggests potential as a synthetic intermediate for medicinal chemistry research. This guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their respective fields.
References
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Synthesis and mesomorphic properties of 2-(4′-alkoxybiphenyl-4-yl)-1H-benzimidazole derivatives. Taylor & Francis Online. [Link]
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Synthesis and mesomorphic properties of 2-(4′-alkoxybiphenyl-4-yl)-1H-benzimidazole derivatives | Request PDF. ResearchGate. [Link]
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Mesomorphic Properties of Biphenyl Derivatives with Cholesteryl Moiety. Sciforum. [Link]
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Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
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Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf. White Rose Research Online. [Link]
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The effect of intermolecular actions on the mesomorphic properties of alkenoxy biphenyl-based liquid crystals. ResearchGate. [Link]
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An In-depth Technical Guide to 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl is a biphenyl derivative characterized by a rigid biphenyl core, a flexible hydroxyhexyloxy tail, and a methoxy group. This unique combination of a rigid core and a flexible chain makes it a significant building block in the field of materials science, particularly in the synthesis of liquid crystals.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route, and its applications, with a focus on providing practical insights for researchers and professionals in related fields.
Chemical Identity and Physical Properties
Nomenclature and Structure:
-
Systematic Name: this compound[2]
The molecular structure consists of a 4'-methoxybiphenyl core attached to a 6-hydroxyhexyloxy chain via an ether linkage.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physical Properties Summary:
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 146.0 - 149.0 °C | |
| Purity | >95.0% (GC) | [1] |
Proposed Synthesis and Purification
Diagram: Proposed Synthetic Pathway
Caption: A proposed two-step synthesis pathway.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-4'-methoxybiphenyl (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to the solution. The base will deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Alkylation: Add 6-chloro-1-hexanol (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous salt such as magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the purified this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for further purification.
Chemical Properties and Reactivity
The chemical properties of this compound are dictated by its functional groups: the biphenyl core, the ether linkage, the terminal hydroxyl group, and the methoxy group.
-
Ether Linkage: The ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions.
-
Hydroxyl Group: The terminal primary alcohol is a versatile functional group that can undergo various reactions, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Oxidation: Oxidation to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
-
Etherification: Further reaction to form a diether.
-
-
Aromatic Rings: The biphenyl core can undergo electrophilic aromatic substitution reactions, with the positions of substitution directed by the electron-donating alkoxy groups.
-
Thermal Stability: While specific data for this compound is unavailable, biphenyl derivatives with alkoxy chains generally exhibit good thermal stability, a crucial property for their application in liquid crystal displays which often operate at elevated temperatures.
Spectroscopic Characterization (Predicted and Comparative)
As experimental spectroscopic data for this compound is not available in the public domain, this section provides predicted chemical shifts and a comparison with the known data for the core structure, 4-methoxybiphenyl, to aid in characterization.
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Multiple signals in the range of δ 6.8-7.6 ppm. The protons on the methoxy-substituted ring will appear at a slightly higher field (lower ppm) compared to the other ring.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm.
-
Hexyloxy Chain Protons:
-
-O-CH₂- (adjacent to the biphenyl ring): A triplet at approximately δ 4.0 ppm.
-
-CH₂-OH (terminal): A triplet at approximately δ 3.6 ppm.
-
-OH: A broad singlet, the position of which is dependent on concentration and solvent.
-
Other methylene protons of the hexyl chain: Multiplets in the range of δ 1.4-1.8 ppm.
-
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Signals in the range of δ 114-160 ppm. The carbons attached to the oxygen atoms will be the most downfield.
-
Methoxy Carbon: A signal at approximately δ 55 ppm.
-
Hexyloxy Chain Carbons: Signals in the range of δ 25-70 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (alcohol): A broad band around 3300-3400 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Multiple bands in the range of 2850-3100 cm⁻¹.
-
C=C Stretch (aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-O Stretch (ether and alcohol): Strong bands in the region of 1050-1250 cm⁻¹.
Applications in Materials Science and Drug Development
The primary application of this compound is as a mesogenic precursor in the synthesis of liquid crystals.[1][3] The rigid 4'-methoxybiphenyl core provides the necessary structural anisotropy to promote the formation of liquid crystalline phases, while the flexible hydroxyhexyloxy chain influences the material's melting point, clearing point, and solubility.[3]
The terminal hydroxyl group is of particular importance as it allows for the straightforward incorporation of this molecule into more complex liquid crystal structures, such as dimers and polymers, through esterification or etherification reactions. These more complex structures can exhibit a wide range of liquid crystal phases with tunable properties for applications in advanced display technologies and optical devices.[3][6]
While not a primary area of application, the biphenyl scaffold is a common motif in medicinal chemistry. The functional groups present in this compound could potentially be modified to explore its utility as an intermediate in the synthesis of biologically active molecules.[7]
Safety and Handling
A comprehensive safety profile for this compound is not available. However, based on the safety data for related biphenyl and ether compounds, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block for the synthesis of advanced materials, particularly liquid crystals. Its well-defined structure, combining a rigid core with a flexible, functionalized tail, allows for the systematic design of molecules with specific mesomorphic properties. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties and a scientifically grounded framework for its synthesis and characterization. This information is intended to empower researchers and scientists to effectively utilize this compound in their research and development endeavors.
References
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PrepChem. Synthesis of 4-methoxybiphenyl. [Link]
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PubChem. 4-Methoxybiphenyl. [Link]
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White Rose Research Online. Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf. [Link]
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White Rose Research Online. Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf. [Link]
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PrepChem. Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Link]
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An In-Depth Technical Guide to 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl is a biphenyl derivative characterized by a rigid biphenyl core and a flexible hydroxyhexyloxy tail. This unique molecular architecture imparts properties that make it a valuable building block in the synthesis of advanced materials, particularly in the field of liquid crystals. Its structural attributes also suggest potential for exploration in specialized drug delivery systems. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its current and potential applications for researchers in materials science and drug development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from its role in liquid crystal formulations to its potential use in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₄O₃ | [1][2] |
| Molecular Weight | 300.40 g/mol | [1] |
| CAS Number | 106869-53-8 | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 146-149 °C | |
| Purity | >95% (GC) | [1] |
| IUPAC Name | 6-(4'-methoxy-[1,1'-biphenyl]-4-yloxy)hexan-1-ol |
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of this compound is most effectively achieved via the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 4-hydroxy-4'-methoxybiphenyl reacts with 6-bromo-1-hexanol to form the desired ether linkage.[3][4][5][6][7]
Conceptual Workflow of Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Procedure
Materials:
-
4-hydroxy-4'-methoxybiphenyl[8]
-
6-bromo-1-hexanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-hydroxy-4'-methoxybiphenyl (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 6-bromo-1-hexanol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
Expected ¹H NMR (400 MHz, CDCl₃) signals:
-
Aromatic protons (biphenyl core): Multiple signals in the range of δ 6.8-7.6 ppm.
-
Methoxy protons (-OCH₃): A singlet at approximately δ 3.8 ppm.
-
Oxymethylene protons (-O-CH₂-): A triplet at approximately δ 4.0 ppm.
-
Hydroxide proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.
-
Alkyl chain protons (-CH₂-): Multiple signals in the range of δ 1.4-1.9 ppm.
-
Hydroxymethyl protons (-CH₂-OH): A triplet at approximately δ 3.6 ppm.
Applications in Research and Development
Liquid Crystal Formulations
The primary application of this compound is as a component in liquid crystal mixtures.[12][13] The rigid biphenyl core contributes to the mesogenic (liquid crystal-forming) properties, while the flexible hexyloxy chain influences the melting point and the type of liquid crystal phase formed. The terminal hydroxyl group also offers a site for further chemical modification to create more complex liquid crystal molecules with tailored properties. The methoxy group on the biphenyl unit can influence the dielectric anisotropy of the resulting liquid crystal material, a key parameter for display applications.[14]
Potential in Drug Delivery Systems
The unique properties of liquid crystals are being increasingly explored for advanced drug delivery systems.[15][16] Lyotropic liquid crystalline phases, which form in the presence of a solvent, can create nanostructured matrices capable of encapsulating and controlling the release of therapeutic agents.[16]
Conceptual Diagram of a Liquid Crystal-Based Drug Delivery System:
Caption: Conceptual workflow for the use of an amphiphilic molecule like this compound in a liquid crystal-based drug delivery system.
While this compound itself is not a drug, its amphiphilic nature—possessing both a hydrophobic biphenyl core and a hydrophilic hydroxyl-terminated tail—makes it a candidate for forming such self-assembled structures. These liquid crystalline nanoparticles can offer advantages such as high drug loading capacity and sustained release profiles. Further research is warranted to explore the potential of this and related compounds in the formulation of novel drug delivery vehicles.
Conclusion
This compound is a versatile molecule with established utility in the field of liquid crystals and nascent potential in the area of advanced drug delivery. Its synthesis is straightforward, relying on the robust Williamson ether synthesis. The combination of a rigid core and a flexible, functionalized tail makes it an attractive building block for the design of new materials with tailored properties. For researchers and scientists in materials science and drug development, this compound represents a valuable tool for innovation.
References
-
The Royal Society of Chemistry. (2011). Supporting Information - Green Chemistry. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4147651A - Biphenyl based liquid crystal compositions.
-
Royal Society of Chemistry. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Retrieved from [Link]
-
ResearchGate. (2019). Liquid Crystals: An Approach in Drug Delivery. Retrieved from [Link]
-
PubMed. (2023). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. Retrieved from [Link]
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ResearchGate. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Retrieved from [Link]
-
White Rose Research Online. (2025). Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf. Retrieved from [Link]
-
Stenutz. (n.d.). 4-hydroxy-4'-methoxybiphenyl. Retrieved from [Link]
- Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.
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The Methoxybiphenyl Moiety: A Subtle Architect in the World of Mesophase Formation
An In-Depth Technical Guide
Abstract
The biphenyl core is a foundational element in the design of thermotropic liquid crystals, materials that underpin technologies from displays to advanced sensors. The specific functionalization of this core dictates the resulting molecular architecture and, consequently, the nature of the self-assembled liquid crystalline phase (mesophase). This technical guide provides an in-depth exploration of the methoxybiphenyl moiety's role in mesophase formation. We will dissect the nuanced interplay of its electronic, steric, and polar properties, contrasting it with the well-documented cyanobiphenyl group to illuminate its unique influence. This guide moves beyond simple observation to explain the causality behind its tendency to favor certain mesophases, such as the nematic phase, while suppressing others, like the smectic phase. Detailed experimental protocols for the synthesis and characterization of methoxybiphenyl-based liquid crystals are provided, offering a practical framework for researchers in materials science and drug development.
Introduction: The Landscape of Liquid Crystals
Liquid crystals (LCs) represent a fascinating state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] This state, or mesophase, is characterized by molecules that possess orientational order but lack long-range positional order.[2] The constituent molecules of LCs, known as mesogens, are typically anisotropic in shape, often appearing as rods (calamitic) or discs (discotic).
The specific arrangement of these mesogens gives rise to different types of mesophases, primarily:
-
Nematic (N) Phase: The least ordered fluid mesophase, where molecules exhibit long-range orientational order (a tendency to point in the same direction, defined by a vector called the director) but have no positional order.[3]
-
Smectic (Sm) Phase: These phases possess a higher degree of order, with molecules organized into well-defined layers. They exhibit orientational order and at least one dimension of positional order. Variations like Smectic A (director is normal to the layer plane) and Smectic C (director is tilted) are common.[4]
The formation and stability of these phases are governed by a delicate balance of intermolecular interactions, which are, in turn, dictated by the molecular structure of the mesogen.[5][6] The biphenyl unit is a classic rigid core used in calamitic LCs, and its terminal and lateral substituents are critical in tuning these interactions.
The Methoxybiphenyl Moiety: A Profile
The 4-methoxybiphenyl moiety consists of a biphenyl core with a methoxy (-OCH₃) group at one terminus. This seemingly simple substitution has profound effects on the molecule's properties and its ability to form liquid crystalline phases.
Electronic and Polar Properties
Compared to the widely studied and highly polar cyano (-CN) group, the methoxy group is significantly different. The methoxybiphenyl unit is less polar and less polarizable than its cyanobiphenyl counterpart.[7][8] This has a direct impact on dipole-dipole interactions between molecules.
Critically, the cyanobiphenyl group has a strong tendency to form anti-parallel associations to minimize its strong dipolar energy.[7][8][9] This anti-parallel pairing is a major driving force for the formation of layered smectic phases.[10] The methoxybiphenyl moiety, with its weaker and more diffuse dipole moment, does not exhibit this strong tendency for anti-parallel dimerization.[7][8] This fundamental difference is the primary reason for the distinct mesomorphic behaviors observed between the two classes of compounds.
Steric Influence
The methoxy group introduces a non-linear, somewhat bulky substituent. Lateral substitution with a methoxy group, for instance, can increase the width of the mesogen, altering the length-to-width ratio, a critical parameter for mesomorphism.[11][12] This can disrupt the close packing required for highly ordered phases and lower the overall thermal stability of the mesophase.[11][13]
The logical relationship between molecular structure and mesophase behavior is illustrated below.
Caption: Contrasting intermolecular associations in cyanobiphenyl and methoxybiphenyl systems.
Experimental Section: Synthesis and Characterization
Trustworthy protocols are the bedrock of materials science. The following sections provide self-validating, step-by-step methodologies for the synthesis and characterization of methoxybiphenyl-containing liquid crystals.
Synthesis Protocol: MeOB6OIBeOm Series
This protocol is adapted from the synthesis of the 4-[{[4-({6-[4-(4-methoxyphenyl)phenyl]hexyl}oxy)phenyl]methylidene}amino]phenyl 4-alkyloxybenzoates. [8][9]It outlines a multi-step synthesis that is a standard pathway for creating complex mesogens.
Workflow Overview:
Caption: Synthetic workflow for a methoxybiphenyl-containing liquid crystal dimer.
Step-by-Step Methodology:
-
Step 1: Friedel-Crafts Acylation.
-
Objective: To attach the hexanoyl chain to the 4-methoxybiphenyl core.
-
Procedure: Dissolve 4-methoxybiphenyl in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂). Cool the solution in an ice bath. Add a Lewis acid catalyst (e.g., AlCl₃) portion-wise. Add 6-bromohexanoyl chloride dropwise via an addition funnel. Allow the reaction to stir and slowly warm to room temperature overnight.
-
Workup: Quench the reaction by carefully pouring it over crushed ice. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting ketone (6-bromo-1-(4'-methoxy-[1,1'-biphenyl]-4-yl)hexan-1-one) by column chromatography or recrystallization. [9]
-
-
Step 2: Ketone Reduction.
-
Objective: To reduce the ketone functional group to a methylene group.
-
Procedure: Dissolve the ketone from Step 1 in trifluoroacetic acid (TFA). Add triethylsilane (Et₃SiH) dropwise. Stir the reaction at room temperature for several hours until TLC analysis indicates complete consumption of the starting material. [9] * Workup: Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product (4-(6-bromohexyl)-4'-methoxy-1,1'-biphenyl) via column chromatography. [9]
-
-
Step 3: Williamson Ether Synthesis.
-
Objective: To link the bromohexyl-functionalized methoxybiphenyl unit to a second aromatic core via an ether linkage.
-
Procedure: In a suitable solvent like acetone or DMF, combine the product from Step 2, 4-hydroxybenzaldehyde, and a base such as K₂CO₃. Heat the mixture to reflux and stir overnight. [8] * Workup: Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo. Dissolve the residue in an organic solvent, wash with water and brine, and dry. Purify the resulting aldehyde intermediate by column chromatography. [8]
-
-
Step 4: Schiff-Base Condensation.
-
Objective: To form the final imine linkage, connecting the two halves of the dimer.
-
Procedure: Dissolve the aldehyde from Step 3 and the appropriate 4-aminophenyl-4'-alkoxy benzoate ester in a solvent like absolute ethanol. Add a catalytic amount of acetic acid. Heat the mixture to reflux for several hours. [8] * Workup: Cool the reaction mixture to induce precipitation of the product. Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize the final product from a suitable solvent system (e.g., ethanol/chloroform) to achieve high purity. [8]
-
Characterization Protocols
Characterization is essential to confirm the structure and identify the mesomorphic properties of the synthesized compounds. [14][15] Protocol 1: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the temperatures and enthalpy changes of phase transitions (e.g., crystal-smectic, smectic-nematic, nematic-isotropic). [1][16][17]* Methodology:
-
Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan.
-
Seal the pan hermetically. Place an empty, sealed pan on the reference side of the DSC cell.
-
Heat the sample to a temperature well above its expected clearing point (isotropic phase) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The data from this second scan is typically used for analysis. [18] 6. Analyze the resulting thermogram. Endothermic peaks on heating correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature (T), and the integrated peak area corresponds to the enthalpy of transition (ΔH). [16][19] Protocol 2: Polarized Optical Microscopy (POM)
-
-
Objective: To visually identify the type of mesophase by observing its characteristic optical texture. [2][3]* Methodology:
-
Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope. The microscope should be set up with crossed polarizers. [4] 3. Heat the sample into the isotropic liquid phase, where the field of view will appear dark (extinction). [4] 4. Slowly cool the sample. Observe the temperature at which birefringence first appears, indicating the transition to a liquid crystal phase.
-
Identify the mesophase by its texture:
-
Protocol 3: X-Ray Diffraction (XRD)
-
Objective: To obtain definitive structural information about the mesophase, such as layer spacing in smectic phases. [21][22][23]* Methodology:
-
Load the liquid crystal sample into a thin-walled glass capillary tube (e.g., 1.0 mm diameter).
-
Place the capillary in a temperature-controlled holder within the XRD instrument.
-
Heat or cool the sample to the desired temperature corresponding to a specific mesophase identified by DSC and POM.
-
Acquire the diffraction pattern.
-
Analyze the pattern:
-
Nematic Phase: Shows a diffuse wide-angle scattering pattern, indicating short-range positional order, and possibly diffuse small-angle scattering. [24] * Smectic Phase: Exhibits one or more sharp, low-angle Bragg reflections, corresponding to the smectic layer periodicity (d). A diffuse wide-angle reflection indicates the liquid-like order within the layers. [21][24][25]The layer spacing can be calculated using Bragg's Law.
-
-
Conclusion and Outlook
The methoxybiphenyl moiety is a powerful, yet subtle, tool in the design of liquid crystalline materials. Its electronic and steric properties—specifically its lower polarity and inability to promote the strong anti-parallel associations seen in cyanobiphenyl systems—make it a structural element that favors nematic phases while suppressing smectic ordering. [7][8]This understanding allows for the rational design of materials with specific phase behaviors. For researchers in drug development, where liquid crystalline phases can influence formulation and delivery, the ability to control mesophase formation through such chemical modifications is of paramount importance. Future work may explore the impact of multiple methoxy substitutions or their placement at lateral positions to further tune the molecular architecture and unlock novel mesophases and material properties.
References
- Gibb, C. J., Majewska, M. M., Strachan, G. J., Pociecha, D., Storey, J. M. D., Gorecka, E., & Imrie, C. T. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Physical Chemistry Chemical Physics.
- Dwivedi, K. K., Dwivedi, M. K., & Tiwari, S. N. (2014). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. Journal of Crystallization Process and Technology, 4(1), 31-38.
- Azároff, L. V., & Schuman, C. A. (1974). An X-ray Diffraction Study of Three Mesophases Showing Smectic A Morphology. Molecular Crystals and Liquid Crystals, 20(2), 125-140.
- Gibb, C. J., et al. (2025). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Royal Society of Chemistry.
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- Unknown Author. (2016). Characterization of Liquid Crystals.
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The Biphenyl Core: A Cornerstone in the Architecture of Liquid Crystals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique World of Liquid Crystals
Liquid crystals represent a fascinating state of matter, exhibiting properties that lie between those of a conventional liquid and a solid crystal.[1][2] This intermediate phase, known as a mesophase, is characterized by molecules that have some degree of orientational order but lack long-range positional order.[3][4] This unique combination of fluidity and anisotropy is the foundation of their widespread application, most notably in liquid crystal displays (LCDs).[5][6] The molecular shape is a critical determinant of liquid crystalline behavior, with calamitic (rod-like) and discotic (disc-like) being the two primary classifications.[3][7] This guide will delve into the heart of many calamitic liquid crystals: the biphenyl moiety, a versatile and historically significant building block.[5][8]
The Biphenyl Mesogen: A Marriage of Rigidity and Flexibility
The archetypal liquid crystal molecule consists of a rigid core (the mesogen) and one or more flexible terminal chains.[7][9] The biphenyl group, with its two linked phenyl rings, provides an ideal rigid core that promotes the necessary anisotropic intermolecular interactions for the formation of liquid crystalline phases.[8][10] The linearity and planarity of the biphenyl unit are crucial for establishing the long-range orientational order characteristic of the nematic phase, the simplest and most widely utilized liquid crystal phase.[1][11]
The development of cyanobiphenyls, such as the renowned 4-cyano-4'-pentylbiphenyl (5CB), was a landmark achievement in the field, paving the way for the practical application of liquid crystals in displays.[5][12][13] The introduction of a cyano (-CN) group at one end and a flexible alkyl chain at the other creates a molecule with a significant dipole moment, leading to a large positive dielectric anisotropy.[14][15][16] This property is fundamental to the operation of twisted nematic (TN) LCDs, where an electric field can easily switch the orientation of the liquid crystal molecules.[6][17]
Structure-Property Relationships: Tailoring Mesomorphic Behavior
The beauty of biphenyl-based liquid crystals lies in the ability to fine-tune their properties through chemical modification. The length and nature of the terminal alkyl or alkoxy chains, the presence of lateral substituents on the biphenyl core, and the nature of any linking groups all have a profound impact on the resulting mesomorphic behavior.[18][19][20]
-
Terminal Chains: Increasing the length of the flexible alkyl chain generally depresses the melting point and can lead to the formation of more ordered smectic phases in addition to the nematic phase.[14][21] Smectic phases possess a layered structure, with the molecules arranged in one-dimensional positional order.[4][22]
-
Lateral Substituents: The introduction of lateral substituents, such as fluorine atoms, can significantly alter the physical properties.[18][23] Lateral fluorination can lower the melting point, reduce viscosity, and modify the dielectric anisotropy, making the resulting materials suitable for a wider range of applications, including advanced display technologies like in-plane switching (IPS) and vertically aligned (VA) modes.[24]
-
Linking Groups: While the core of this guide is the biphenyl unit, it's important to note that extending the rigid core by incorporating other aromatic rings (e.g., terphenyls, quaterphenyls) or linking groups (e.g., esters, tolanes) can further enhance properties like birefringence (optical anisotropy).[21][25] High birefringence is desirable for applications requiring strong light modulation.
The following diagram illustrates the fundamental structure of a calamitic liquid crystal based on a biphenyl core.
Caption: Core components of a biphenyl-based calamitic liquid crystal.
Synthesis of Biphenyl-Based Liquid Crystals: A Generalized Approach
The synthesis of biphenyl liquid crystals typically involves multi-step organic reactions.[18][26] A common strategy is the Suzuki coupling reaction, which is highly efficient for creating the C-C bond between the two phenyl rings. However, for the purpose of this guide, we will outline a more classical, illustrative synthesis of the benchmark compound, 4-cyano-4'-pentylbiphenyl (5CB), which highlights key transformations in liquid crystal synthesis.[13]
Experimental Protocol: Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)
Objective: To synthesize 4-cyano-4'-pentylbiphenyl (5CB) from biphenyl.
Materials: Biphenyl, Bromine (Br₂), Aluminum chloride (AlCl₃), Pentanoyl chloride (C₄H₉COCl), Potassium hydroxide (KOH), Hydrazine hydrate (NH₂NH₂·H₂O), Copper(I) cyanide (CuCN), Dimethylformamide (DMF), appropriate solvents for reaction and purification.
Methodology:
-
Bromination of Biphenyl:
-
Dissolve biphenyl in a suitable inert solvent.
-
Slowly add bromine (Br₂) to the solution in the presence of a Lewis acid catalyst (e.g., iron filings).
-
The reaction mixture is stirred until the reaction is complete (monitored by TLC or GC).
-
The product, 4-bromobiphenyl, is isolated and purified.
-
-
Friedel-Crafts Acylation:
-
To a solution of 4-bromobiphenyl in an appropriate solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃).
-
Cool the mixture in an ice bath and slowly add pentanoyl chloride.
-
Allow the reaction to proceed to completion.
-
The resulting ketone is obtained after workup and purification.
-
-
Wolff-Kishner Reduction:
-
The ketone from the previous step is heated with hydrazine hydrate and potassium hydroxide in a high-boiling solvent (e.g., diethylene glycol).
-
This reaction reduces the carbonyl group to a methylene group, yielding 4-bromo-4'-pentylbiphenyl.
-
The product is isolated and purified.
-
-
Cyanation (Rosenmund-von Braun Reaction):
-
Heat the 4-bromo-4'-pentylbiphenyl with copper(I) cyanide in a polar aprotic solvent like DMF.
-
This reaction substitutes the bromine atom with a cyano group.
-
The final product, 4-cyano-4'-pentylbiphenyl (5CB), is isolated and purified by column chromatography and/or recrystallization.[13]
-
The following workflow diagram summarizes the synthetic pathway to 5CB.
Caption: Synthetic workflow for 4-cyano-4'-pentylbiphenyl (5CB).
Characterization of Biphenyl Liquid Crystals
The characterization of newly synthesized biphenyl compounds is crucial to determine their liquid crystalline properties and potential for applications. The primary techniques employed are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[3][9][27]
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the identification of liquid crystal phases.[3] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. The nematic phase, for instance, often displays a "schlieren" or "marbled" texture. Smectic phases, being more ordered, show different textures, such as "focal conic" or "fan-like" textures.[27]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the transition temperatures and associated enthalpy changes of a material.[9] A typical DSC thermogram for a biphenyl liquid crystal will show peaks corresponding to the melting point (crystal to liquid crystal or isotropic liquid), the clearing point (liquid crystal to isotropic liquid), and any transitions between different liquid crystal phases (e.g., smectic to nematic).[27]
The table below provides a summary of the phase transition temperatures for the homologous series of 4-cyano-4'-n-alkylbiphenyls (nCBs), illustrating the effect of alkyl chain length.
| Compound | n | Crystal to Nematic/Isotropic (°C) | Nematic to Isotropic (°C) | Smectic A to Nematic (°C) |
| 5CB | 5 | 22.5[13] | 35.0[13] | - |
| 6CB | 6 | 14.5 | 29.0 | - |
| 7CB | 7 | 30.0 | 42.8 | - |
| 8CB | 8 | 21.5 | 40.5 | 33.5 |
Data compiled from various sources for illustrative purposes.
Advanced Applications and Future Outlook
While the initial success of biphenyl liquid crystals was in displays, their unique properties continue to be exploited in a growing range of advanced applications.[8][28] These include:
-
Fast-Switching Displays: By optimizing molecular structures to reduce viscosity and enhance dielectric anisotropy, new biphenyl-based materials are being developed for high-refresh-rate displays.[23]
-
Optical Communications: The high birefringence of some biphenyl derivatives makes them suitable for use in optical components such as tunable filters, waveplates, and spatial light modulators.[21]
-
Sensors and Actuators: The responsiveness of liquid crystals to external stimuli like temperature, electric fields, and chemical analytes is being harnessed to create novel sensors and soft actuators.
-
Organic Electronics: Biphenyl-based liquid crystals with good charge transport properties are being investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[8][22]
The field of biphenyl liquid crystals is far from mature. The ongoing synthesis of novel structures with tailored properties, including those with negative dielectric anisotropy for different display modes and photoresponsive liquid crystals, ensures that this versatile molecular scaffold will remain at the forefront of materials science for years to come.[24] The continual refinement of structure-property relationships will undoubtedly lead to the discovery of new mesophases and the development of next-generation technologies.[20]
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Cammidge, A. N., & Bushby, R. J. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. ResearchGate. [Link]
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Deb, R., et al. (2013). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Beilstein Journal of Organic Chemistry, 9, 2061-2071. [Link]
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An In-depth Technical Guide to 6-(4'-Methoxy-4-biphenylyloxy)-1-hexanol and its Congeners: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(4'-Methoxy-4-biphenylyloxy)-1-hexanol, a biphenyl ether derivative with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document extrapolates from the known chemistry and biological activities of its core components—the 4-methoxybiphenyl moiety and the hexanol ether chain—to present a scientifically grounded exploration of its synthesis, characterization, and prospective utility. This guide is intended to serve as a foundational resource for researchers interested in exploring this and related compounds, offering detailed hypothetical protocols and a framework for future investigation.
Chemical Identity and Nomenclature
The compound at the core of this guide is most precisely identified as 6-((4'-methoxy-[1,1'-biphenyl]-4-yl)oxy)hexan-1-ol .
Synonyms and Alternative Names:
-
4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl
-
1-Hexanol, 6-[(4'-methoxy[1,1'-biphenyl]-4-yl)oxy]-
Key Identifiers:
| Identifier | Value |
| CAS Number | 106869-53-8 |
| Molecular Formula | C₁₉H₂₄O₃ |
| Molecular Weight | 300.39 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=C(OCCCCCCCO)C=C2 |
While not classified as a hazardous substance, standard laboratory safety protocols should be followed during its handling.
Rationale for Scientific Interest
The scientific interest in 6-(4'-Methoxy-4-biphenylyloxy)-1-hexanol stems from the well-documented biological activities of its constituent parts. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The methoxy group can enhance metabolic stability and modulate receptor binding. The hexanol ether chain provides a flexible linker, which can be used to attach the molecule to other moieties or to influence its pharmacokinetic properties.
Proposed Synthesis and Characterization
A plausible and efficient synthetic route for 6-(4'-Methoxy-4-biphenylyloxy)-1-hexanol is the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
Synthetic Workflow
The proposed synthesis involves the reaction of 4'-methoxy-[1,1'-biphenyl]-4-ol with a 6-halo-1-hexanol (e.g., 6-bromo-1-hexanol) in the presence of a suitable base.
Caption: Proposed Williamson ether synthesis workflow for 6-(4'-Methoxy-4-biphenylyloxy)-1-hexanol.
Detailed Experimental Protocol
Materials:
-
4'-methoxy-[1,1'-biphenyl]-4-ol
-
6-bromo-1-hexanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4'-methoxy-[1,1'-biphenyl]-4-ol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 6-bromo-1-hexanol (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture overnight with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 6-(4'-Methoxy-4-biphenylyloxy)-1-hexanol as a solid.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Potential Biological Activities and Applications
While no specific biological activities have been reported for 6-(4'-Methoxy-4-biphenylyloxy)-1-hexanol, the structural motifs suggest several areas for investigation. Biphenyl derivatives are known to exhibit a wide range of pharmacological effects.
Inferred Biological Targets
Based on the activities of structurally related compounds, potential biological targets could include:
-
Enzymes involved in inflammation: Such as cyclooxygenases (COX-1 and COX-2).
-
Nuclear receptors: The biphenyl structure can mimic endogenous hormones.
-
Protein kinases: Many kinase inhibitors incorporate the biphenyl scaffold.
Hypothetical Signaling Pathway Modulation
Given the anti-inflammatory potential of many biphenyl compounds, a hypothetical signaling pathway that could be modulated by this molecule is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by 6-(4'-Methoxy-4-biphenylyloxy)-1-hexanol.
Future Directions and Conclusion
6-(4'-Methoxy-4-biphenylyloxy)-1-hexanol represents an under-explored molecule with significant potential. The synthetic route proposed herein is robust and should allow for the efficient production of this compound for further study. Future research should focus on:
-
Confirmation of the proposed synthesis and full characterization of the compound.
-
In vitro screening for biological activity against a panel of relevant targets, including those involved in inflammation and cancer.
-
Structure-activity relationship (SAR) studies by synthesizing and testing analogs with modifications to the biphenyl core, the methoxy group, and the hexanol linker.
This technical guide provides a solid foundation for initiating research into this promising chemical entity. The convergence of a privileged biphenyl scaffold with a flexible linker suggests that 6-(4'-Methoxy-4-biphenylyloxy)-1-hexanol and its derivatives could be valuable tools in drug discovery and development.
References
Methodological & Application
Synthesis of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl: A Detailed Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl, a molecule of interest in materials science and drug discovery. The synthetic strategy is designed to be robust and reproducible, catering to researchers and professionals in organic synthesis and drug development. This document offers in-depth procedural details, mechanistic insights, and data presentation to ensure scientific integrity and practical applicability.
Introduction
This compound is a biphenyl derivative characterized by a hydroxyhexyloxy tail and a methoxy group at the para positions of the two phenyl rings. This molecular architecture imparts properties that are valuable in the development of liquid crystals, polymers, and as a scaffold in medicinal chemistry. The synthesis involves a two-step process: the formation of a biphenyl core via a Suzuki-Miyaura coupling, followed by the attachment of the hydroxyhexyloxy chain through a Williamson ether synthesis. This guide will elaborate on both synthetic stages, providing a robust protocol for each.
Overall Synthetic Pathway
The synthesis is logically divided into two primary stages. The first stage involves the creation of the biphenyl backbone, and the second is the installation of the flexible ether linkage.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Value |
| Reactants | |
| 4-Bromophenol | 1.0 eq |
| 4-Methoxyphenylboronic acid | 1.2 eq |
| Catalyst & Base | |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 eq |
| Triphenylphosphine (PPh₃) | 0.08 eq |
| Potassium Carbonate (K₂CO₃) | 2.5 eq |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 90 °C |
| Reaction Time | 12-16 hours |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the solvent mixture of toluene, ethanol, and water (4:1:1 v/v/v).
-
Bubble argon or nitrogen gas through the mixture for 20-30 minutes to degas the solution.
-
In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the degassed solvent mixture.
-
Add the catalyst mixture to the reaction flask under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-methoxy-[1,1'-biphenyl]-4-ol as a white to off-white solid. [1]
Stage 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers. [2]It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. In this step, the phenoxide of 4'-methoxy-[1,1'-biphenyl]-4-ol, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of 6-bromo-1-hexanol.
Mechanistic Insight: The Williamson Ether Synthesis
This reaction is a bimolecular nucleophilic substitution (SN2) process. The base deprotonates the hydroxyl group of the biphenol to form a more nucleophilic phenoxide. This phenoxide then attacks the carbon atom bearing the bromine atom in 6-bromo-1-hexanol, displacing the bromide leaving group in a single concerted step.
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
| Parameter | Value |
| Reactants | |
| 4'-Methoxy-[1,1'-biphenyl]-4-ol | 1.0 eq |
| 6-Bromo-1-hexanol | 1.1 eq |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Solvent | Acetone or N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (Acetone) or 80 °C (DMF) |
| Reaction Time | 8-12 hours |
Procedure:
-
In a round-bottom flask, dissolve 4'-methoxy-[1,1'-biphenyl]-4-ol (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add 6-bromo-1-hexanol (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (for acetone) or 80 °C (for DMF) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid. [3]
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected signals in ¹H NMR include aromatic protons of the biphenyl system, methylene protons of the hexyloxy chain, the terminal hydroxyl proton, and the methoxy protons. [4][5][6]* Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion
This guide provides a robust and well-documented two-step synthesis for this compound. By following these detailed protocols, researchers can reliably produce this valuable compound for further investigation in their respective fields. The provided mechanistic insights and structured protocols are designed to facilitate understanding and successful execution of the synthesis.
References
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2011). Supporting Information. Retrieved from [Link]
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Mao, S.-L., et al. (n.d.). Supporting Information for A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). ESI for. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]
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ARKAT USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. Retrieved from [Link]
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-
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Application Note: A Detailed Protocol for the Williamson Ether Synthesis of Biphenyl Ethers
Abstract
The biphenyl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its synthesis is therefore of paramount importance to researchers in organic and medicinal chemistry. The Williamson ether synthesis, a classic and robust method for forming C-O bonds, offers a direct route to alkyl biphenyl ethers.[4][5] However, the synthesis of diaryl ethers, particularly those involving the biphenyl scaffold, presents unique challenges that necessitate modifications to the traditional protocol, often bridging into Ullmann-type conditions. This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed, field-proven protocol for the synthesis of biphenyl ethers, tailored for researchers, scientists, and drug development professionals.
Mechanistic Foundations and Strategic Considerations
The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[4][6][7] The core process involves the deprotonation of an alcohol (or phenol) to form a potent nucleophile, the alkoxide (or phenoxide), which then attacks an electrophilic carbon atom of an organohalide, displacing the leaving group.[4][8][9]
Key Steps:
-
Deprotonation: A base abstracts the acidic proton from a hydroxybiphenyl (biphenol) to form a biphenoxide anion.
-
Nucleophilic Attack: The resulting biphenoxide attacks the alkyl halide in a concerted, backside attack, leading to the formation of the ether and a salt byproduct.[4]
Caption: General mechanism of the Williamson ether synthesis for biphenyls.
Causality Behind Experimental Choices:
-
Choice of Base: For phenolic substrates like biphenols, moderately strong inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred over strong bases like sodium hydride (NaH).[8] This is because phenoxides are less basic and more stable than alkoxides, reducing the risk of elimination side reactions with the alkyl halide. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the "cesium effect," which promotes faster reactions.[10]
-
Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[8][11][12] These solvents effectively solvate the cation (e.g., K⁺) of the base, leaving a more "naked" and highly reactive phenoxide anion, thereby accelerating the SN2 reaction.
-
Choice of Electrophile (R-X): The reaction is most efficient with primary alkyl halides (e.g., methyl iodide, ethyl bromide).[4][6][13] Secondary halides can be used but often lead to a mixture of substitution and E2 elimination products, while tertiary halides almost exclusively yield alkenes.[9][14]
Challenges in Biphenyl Ether Synthesis: Beyond the Classic Williamson
Synthesizing diaryl ethers (e.g., reacting a biphenoxide with an aryl halide) is generally not feasible under standard Williamson conditions.[8][15] The SN2 mechanism requires a backside attack, which is sterically impossible on an sp²-hybridized carbon of an aromatic ring.[7] Furthermore, the C-X bond of an aryl halide is stronger and less polarized.
To overcome this, chemists turn to copper-catalyzed cross-coupling reactions, known as the Ullmann Condensation or Ullmann ether synthesis.[8][16] This reaction is crucial for forming biphenyl-O-aryl bonds.
Key Features of Ullmann-Type Reactions:
-
Catalyst: Requires a copper(I) or copper(II) catalyst, often in the form of CuI, CuBr, or Cu(OAc)₂.[16][17][18]
-
Conditions: Typically demands higher temperatures (often >100 °C) and polar aprotic solvents.[16]
-
Substrates: Couples a phenoxide with an aryl halide. The aryl halide is often activated by electron-withdrawing groups, though modern ligand systems have expanded the scope.[16][19][20]
The synthesis of biphenyl ethers often represents a hybrid landscape. While forming an alkyl biphenyl ether is a true Williamson synthesis, attempts to create more complex diaryl ethers push the methodology into the realm of Ullmann-type cross-coupling.[1][21]
Detailed Experimental Protocol: Synthesis of 2-Methoxybiphenyl
This protocol details the synthesis of 2-methoxybiphenyl from 2-phenylphenol and methyl iodide, a representative example of a classic Williamson ether synthesis applied to a biphenyl scaffold.
Materials & Equipment:
-
Reagents: 2-Phenylphenol, Methyl Iodide (MeI), Anhydrous Potassium Carbonate (K₂CO₃, finely powdered), Anhydrous N,N-Dimethylformamide (DMF), Diethyl Ether, 1M Hydrochloric Acid (HCl), Saturated Sodium Chloride solution (Brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, TLC plates (silica gel), NMR tubes.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 2-methoxybiphenyl.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylphenol (5.00 g, 29.4 mmol, 1.0 equiv.), finely powdered anhydrous potassium carbonate (8.12 g, 58.8 mmol, 2.0 equiv.), and 40 mL of anhydrous DMF.
-
Reagent Addition: Stir the suspension at room temperature for 10 minutes. Slowly add methyl iodide (2.20 mL, 35.3 mmol, 1.2 equiv.) to the flask via syringe.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 60-70 °C using an oil bath. Maintain stirring and heating for 4-6 hours.
-
Expert Tip: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The disappearance of the 2-phenylphenol spot indicates completion.
-
-
Work-up - Quenching and Extraction: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water. Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Work-up - Washing: Combine the organic layers. Wash the combined organic phase sequentially with 1M HCl (1 x 50 mL) to remove any remaining base, water (2 x 50 mL), and finally with saturated brine (1 x 50 mL) to aid in drying.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure 2-methoxybiphenyl.[22]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Troubleshooting
The success of the Williamson ether synthesis for biphenyls depends heavily on selecting the appropriate conditions. The following tables provide guidance for optimizing the reaction and troubleshooting common issues.
Table 1: Recommended Reaction Conditions
| Substrate Type | Recommended Base | Solvent | Temperature (°C) | Notes |
| Biphenol + Primary Alkyl Halide | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 50 - 80 | Standard Williamson conditions. Reaction times typically 2-8 hours.[6] |
| Biphenol + Secondary Alkyl Halide | K₂CO₃, t-BuOK (carefully) | THF, DMF | 60 - 100 | High risk of E2 elimination. Use less hindered bases where possible.[14] |
| Biphenol + Aryl Halide (unactivated) | Cs₂CO₃, K₃PO₄ | Toluene, NMP | 100 - 140 | Ullmann-type. Requires Cu(I) catalyst (e.g., CuI) and often a ligand (e.g., L-proline, phenanthroline).[10][19] |
| Biphenol + Aryl Halide (activated) | K₂CO₃ | DMSO, DMF | 80 - 120 | SNAr may be possible without a catalyst if the aryl halide is strongly electron-deficient.[23] |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (absorbed moisture).2. Insufficient temperature or time.3. Poor quality solvent (not anhydrous). | 1. Use freshly dried, finely powdered base.2. Increase temperature gradually and extend reaction time; monitor by TLC.[6]3. Use anhydrous grade solvents. |
| Low Yield | 1. Competing elimination (E2) reaction.2. Incomplete reaction.3. C-alkylation side reaction. | 1. Use a less hindered base or a more reactive (primary) alkyl halide.2. See "Low or No Conversion".3. Use a more polar aprotic solvent to favor O-alkylation.[8] |
| Formation of Diaryl Ether | Unintended copper contamination or very high temperatures promoting an Ullmann-type side reaction. | Ensure glassware is scrupulously clean. Use the lowest effective temperature. |
| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion. If separation is still difficult, consider derivatizing the unreacted phenol to change its polarity before chromatography. |
Conclusion
The Williamson ether synthesis is a powerful and versatile tool for the preparation of alkyl biphenyl ethers. A thorough understanding of its SN2 mechanism and the factors influencing its efficiency—namely the choice of base, solvent, and electrophile—is critical for success. For the synthesis of more complex diaryl ethers based on the biphenyl scaffold, researchers must pivot to copper-catalyzed Ullmann-type conditions. By following the detailed protocols and troubleshooting guidance provided in this note, scientists can confidently and efficiently synthesize a wide range of biphenyl ether derivatives for applications in drug discovery and materials science.
References
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
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Various Authors. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether? Quora. [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. Retrieved January 9, 2026, from [Link]
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Li, J., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. [Link]
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Various Authors. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry. [Link]
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Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications. [Link]
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Truong, T. (2024). Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks. [Link]
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Li, J., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Physics Wallah. Retrieved January 9, 2026, from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Retrieved January 9, 2026, from [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved January 9, 2026, from [Link]
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Maddaluno, J., & Durandetti, M. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. [Link]
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Chemistry For Everyone. (2024). What Are The Limitations Of Williamson Ether Synthesis? YouTube. [Link]
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Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Pearson. Retrieved January 9, 2026, from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Purohit, T., et al. (2017). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Chemical Science. [Link]
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Various Authors. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. [Link]
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Purohit, T., et al. (2017). Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases. ResearchGate. [Link]
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Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
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Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]
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Various Authors. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
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Various Authors. (n.d.). Experiment 06 Williamson Ether Synthesis. Course Hero. [Link]
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D'Ambola, M., et al. (2022). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal. [Link]
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
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El-Remaily, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
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Smith, K. M., et al. (2012). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]
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Organic Syntheses Procedure. (n.d.). Biphenyl, 3,3'-dimethyl. Organic Syntheses. Retrieved January 9, 2026, from [Link]
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AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxybiphenyl. PubChem. Retrieved January 9, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
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Alvarez-Toledano, C., et al. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
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Various Authors. (n.d.). Williamson Ether Synthesis. University of Michigan-Dearborn. [Link]
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PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. PrepChem.com. Retrieved January 9, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl in Nematic Liquid Crystal Mixtures
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Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the effective utilization of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl in the formulation of high-performance nematic liquid crystal (NLC) mixtures. We delve into the core physicochemical properties of this compound, elucidate its functional role in mixture design, and provide detailed, field-proven protocols for formulation and electro-optical characterization. This guide is structured to deliver not only procedural steps but also the causal reasoning behind experimental choices, empowering users to innovate and troubleshoot effectively.
Introduction: The Versatility of a Biphenyl Derivative
Nematic liquid crystals are the cornerstone of modern display technology and a wide array of photonic devices.[1] The performance of these devices is critically dependent on the physical properties of the LC mixture, which is a carefully formulated cocktail of multiple mesogenic and non-mesogenic components. Each component is selected to contribute a specific characteristic, such as a broad nematic temperature range, appropriate birefringence (Δn), or specific dielectric anisotropy (Δε).
This compound is a calamitic (rod-shaped) mesogen valued in mixture formulation.[2] Its molecular architecture, featuring a rigid biphenyl core, a terminal methoxy group, and a flexible hydroxyhexyloxy chain, imparts a unique combination of properties. This application note will explore how these structural features translate into functional advantages and provide the necessary protocols to harness them.
Physicochemical Properties of this compound
A thorough understanding of a component's intrinsic properties is the foundation of rational mixture design. This compound is a white crystalline solid at room temperature.[2][3] Its key properties are summarized below.
| Property | Value | Significance in LC Mixtures |
| CAS Number | 106869-53-8 | Unique chemical identifier.[2] |
| Molecular Formula | C₁₉H₂₄O₃ | Influences molecular weight and interactions.[2] |
| Molecular Weight | 300.39 g/mol | Affects viscosity and response times.[4] |
| Melting Point | 148 °C | A high melting point necessitates its use as a component in a eutectic mixture to achieve room-temperature operation.[4] |
| Purity | >95.0% (GC) | High purity is crucial to avoid ionic impurities that can degrade electro-optical performance.[2] |
| Terminal Groups | -OCH₃, -(CH₂)₆OH | The methoxy group contributes to positive dielectric anisotropy. The long, flexible hydroxyalkoxy chain helps to lower the melting point and influence mesophase stability.[5] |
Note: Properties such as birefringence and dielectric anisotropy are typically measured in a host mixture, as the pure compound is not nematic at functional temperatures.
Strategic Role in Nematic Mixture Formulation
The inclusion of this compound in a nematic mixture is a deliberate choice to modulate several key performance metrics. Its molecular structure is directly linked to its function.
-
Positive Dielectric Anisotropy (Δε > 0): The terminal methoxy group (-OCH₃) possesses a dipole moment that has a significant component parallel to the long molecular axis. This structure contributes to a positive dielectric anisotropy in the overall mixture.[6] Nematic mixtures with positive Δε are essential for the most common liquid crystal display modes, such as Twisted Nematic (TN) and In-Plane Switching (IPS), where the director reorients parallel to an applied electric field.[6]
-
Birefringence (Δn) Modification: The biphenyl core is a highly anisotropic, conjugated system that contributes significantly to the overall birefringence of a mixture. By varying the concentration of this compound, formulators can fine-tune the Δn of the final mixture to meet the specific requirements of a device's cell gap (d), as dictated by the relationship Δnd = λ/2 for a simple TN cell.
-
Nematic Range Broadening: While the pure compound has a high melting point, when mixed with other mesogens, it acts to depress the freezing point of the mixture (eutectic behavior) and can help stabilize the nematic phase over a broader temperature range. The flexible hexyloxy chain disrupts crystalline packing, contributing to lower melting points in the final mixture.[5][7]
-
Viscosity Influence: The flexible alkyl chain can influence the rotational viscosity (γ₁) of the mixture. While a longer chain can increase viscosity, its overall effect is balanced against the other components to achieve the desired switching speed.[8]
Caption: Relationship between molecular structure and macroscopic properties.
Application Protocol: Formulation of a Prototypical Nematic Mixture
This protocol describes the preparation of a 10-gram batch of a simple, two-component nematic mixture for initial characterization.
Materials:
-
This compound (Component A)
-
4-Pentyl-4'-cyanobiphenyl (5CB) (Component B - a common room-temperature nematic host)
-
Small glass vial with a PTFE-lined cap
-
Analytical balance (±0.0001 g)
-
Hot plate with magnetic stirring
-
Small magnetic stir bar
-
Nitrogen or Argon gas source for inert blanketing
Rationale for Component Selection:
-
Component A is our compound of interest.
-
Component B (5CB) is chosen as a well-characterized, room-temperature nematic liquid crystal. It provides a stable nematic phase in which the properties of Component A can be effectively studied. Its strong positive dielectric anisotropy will be complemented by Component A.
Procedure:
-
Preparation: Ensure the glass vial and stir bar are impeccably clean and dry. Any contaminants (dust, moisture, residual solvents) can significantly impact the mixture's properties, particularly its resistivity and clearing point.
-
Weighing:
-
Tare the vial on the analytical balance.
-
Accurately weigh 2.0000 g of Component A (20 wt%) into the vial.
-
Accurately weigh 8.0000 g of Component B (80 wt%) into the same vial.
-
-
Homogenization:
-
Place the magnetic stir bar into the vial.
-
Place the vial on the hot plate in a well-ventilated fume hood.
-
Heat the mixture to a temperature approximately 10-15°C above the expected clearing point of the mixture (start at ~60°C). The isotropic phase is a true liquid, ensuring complete molecular mixing.[9]
-
Stir the mixture gently. Vigorous stirring can introduce air bubbles.
-
-
Degassing (Optional but Recommended): While in the isotropic state, gently purge the vial's headspace with an inert gas (N₂ or Ar) for 1-2 minutes to displace oxygen, which can degrade the compounds over time, especially at elevated temperatures.
-
Cooling & Storage:
-
Once the mixture is completely clear and homogeneous, turn off the heat and allow it to cool slowly to room temperature while still stirring.
-
Slow cooling helps prevent phase separation and promotes the formation of a uniform nematic phase.
-
Once at room temperature, cap the vial tightly and store it in a dark, cool place (a desiccator is ideal).
-
Application Protocol: Characterization of the Nematic Mixture
This section outlines the fundamental characterization techniques to evaluate the performance of the newly formulated mixture.
Workflow for LC Mixture Characterization
Caption: Standard workflow for liquid crystal mixture characterization.
Protocol: Phase Transition Temperature Measurement
Principle: Polarized Optical Microscopy (POM) provides visual confirmation of liquid crystal phases based on their unique textures, while Differential Scanning Calorimetry (DSC) quantitatively measures the temperatures and enthalpies of phase transitions.
A. Polarized Optical Microscopy (POM):
-
Place a small droplet of the LC mixture onto a clean microscope slide.
-
Cover with a coverslip.
-
Place the slide on a hot stage attached to the microscope.
-
Observe the sample through crossed polarizers while slowly heating (~1-2°C/min).
-
Record the temperatures at which textures change, corresponding to:
-
Crystal → Nematic transition (melting point).
-
Nematic → Isotropic transition (clearing point). The view will become completely dark (extinction).
-
-
Slowly cool the sample and record the transition temperatures again. The difference between heating and cooling transition temperatures is the hysteresis.
B. Differential Scanning Calorimetry (DSC):
-
Hermetically seal 5-10 mg of the LC mixture in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heating/cooling cycle (e.g., from 0°C to 80°C and back) at a controlled rate (e.g., 5°C/min).
-
Phase transitions will appear as endothermic peaks on heating and exothermic peaks on cooling. The peak onset temperature is typically reported as the transition temperature.
Protocol: Electro-Optical Characterization
Principle: A thin layer of the LC mixture is sandwiched between two glass plates coated with a transparent conductor (e.g., ITO) and an alignment layer. Applying a voltage across this cell modulates the orientation of the LC molecules, thereby changing its optical properties.[10]
A. Test Cell Preparation:
-
Obtain two ITO-coated glass slides.
-
Spin-coat a thin layer of a polyimide alignment agent (e.g., for planar alignment) onto the ITO surface.
-
Bake the slides according to the polyimide manufacturer's instructions.
-
Gently rub the polyimide surfaces in a single direction with a velvet cloth. This creates microgrooves that will align the LC molecules.
-
Assemble the cell by placing the two slides together with the rubbed surfaces facing each other, separated by spacers (e.g., 5 µm silica spheres mixed with UV-curable glue) to define the cell gap. The rubbing directions should be antiparallel.
-
Fill the cell with the LC mixture via capillary action at a temperature above the clearing point.[11]
-
Seal the filling port with epoxy.
B. Dielectric Anisotropy (Δε) Measurement:
-
To measure ε⊥ (perpendicular permittivity), use a homeotropically aligned cell or a planar cell with no applied voltage.
-
To measure ε∥ (parallel permittivity), use a planar aligned cell and apply a high-frequency AC voltage (e.g., 1 kHz, 20V) sufficient to orient the LC director perpendicular to the glass plates.
-
Measure the capacitance (C) of the cell in both orientations using an LCR meter.
-
Calculate the permittivities using the formula: ε = (C * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.
-
The dielectric anisotropy is Δε = ε∥ - ε⊥.[6]
C. Birefringence (Δn) Measurement:
-
Several methods exist, including the use of interferometry or retardation measurements.[12][13][14]
-
A common method is the phase difference technique:
-
Place the filled planar cell between crossed polarizers, with the LC alignment axis at 45° to the polarizer axes.
-
Direct a monochromatic light source (e.g., a HeNe laser, λ = 632.8 nm) through the setup to a photodetector.[15]
-
Apply a variable AC voltage (1 kHz) to the cell and measure the transmitted light intensity.
-
The intensity will oscillate as the voltage changes the effective birefringence. By counting the number of maxima and minima, the total phase retardation (δ) can be determined.[15][16]
-
The birefringence is then calculated as Δn = δλ / (2πd).[15]
-
D. Threshold Voltage (Vth) and Response Time (τ) Measurement:
-
Use the same optical setup as for the birefringence measurement.
-
Threshold Voltage (Vth): Slowly increase the applied voltage from 0V and record the voltage at which the transmitted intensity first begins to change (typically defined as 10% of the maximum change). This is the Fréedericksz transition threshold.[17]
-
Response Time: Apply a square wave voltage that switches between 0V and a saturation voltage (e.g., 2-3 times Vth).
-
Rise Time (τ_on): Measure the time it takes for the optical signal to change from 10% to 90% of its final value after the voltage is turned on.
-
Fall Time (τ_off): Measure the time it takes for the signal to decay from 90% to 10% of its value after the voltage is turned off.
-
Safety and Handling
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices are mandatory.[18]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[19][20]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors, especially during heating.[20] Avoid contact with skin and eyes.[18]
-
First Aid:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[18][21]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[18]
References
- Measuring the Birefringence of a Liquid Crystal. (n.d.). University of Chicago.
- Todorov, T. (n.d.). Birefringence Measurement of Liquid Crystals. Taylor & Francis.
- Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Optica Publishing Group.
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: this compound. TCI Chemicals.
- Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.
- Li, J., et al. (2022). Real-time measurement of liquid crystal birefringence. SPIE Digital Library.
- Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. ResearchGate.
- CymitQuimica. (n.d.). This compound.
- Chen, H., et al. (2018). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Materials, 11(11), 2135.
- Dąbrowski, R., et al. (2000). Apolar 2‐alkoxyalkoxy‐substituted nematic liquid crystals. ResearchGate.
- Pencheva, M. J., & Petrov, A. G. (1999). Electro-optical investigation of nematic liquid crystals using dielectrometry. SPIE Digital Library.
- Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Kent State University.
- Marino, A., et al. (2019). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Polymers, 11(11), 1839.
- Singh, G., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Kumar, P., et al. (2022). Nematic Liquid Crystals Dispersed with Thermoelectric Gallium Oxide (Ga2O3) Microrods: A Perspective for Improving the Response Time of Electro-Optical Devices. The Journal of Physical Chemistry C, 126(38), 16405-16414.
- Garbovskiy, Y., & Glushchenko, A. (2020). Electro-optical performance of nematic liquid crystals doped with gold nanoparticles. Journal of Physics: Condensed Matter, 32(39), 395101.
- Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder.
- Conventional and unconventional ionic phenomena in tunable soft materials made of liquid crystals and nanoparticles. (n.d.). ResearchGate.
- Safety Data Sheet. (2020).
- Hassanein, G. N., et al. (n.d.). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Semantic Scholar.
- ChemicalBook. (2025). Safety Data Sheet: 4-HYDROXY-4'-METHOXYBIPHENYL.
- Thermo Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet: 4-Methoxybiphenyl.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Daken Chemical. (2022). Nematic Liquid Crystal: How Much Do You Know.
- Maltsev, A. S., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15814.
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Introduction: The Strategic Role of Biphenyl Moieties in Polymer Chemistry
An Application Guide to Hydroxy-Terminated Biphenyls in Advanced Polymer Synthesis
Hydroxy-terminated biphenyls, commonly referred to as biphenols, represent a cornerstone class of monomers in the synthesis of high-performance polymers. The defining feature of these molecules is the biphenyl unit—two phenyl rings linked by a single covalent bond—flanked by hydroxyl (-OH) functional groups. This rigid, planar, and sterically demanding structure is not merely an incidental component; it is a strategic design element that imparts a unique and highly desirable set of properties to the resulting polymer.
The incorporation of the biphenyl moiety into a polymer backbone fundamentally enhances thermal stability, mechanical strength, and chemical resistance. The restricted rotation around the biphenyl C-C bond introduces rigidity, leading to polymers with high glass transition temperatures (Tg) and excellent dimensional stability at elevated temperatures.[1] Furthermore, the aromatic nature of the biphenyl group contributes to superior resistance against oxidation and chemical attack. These characteristics make biphenyl-based polymers indispensable in demanding applications, including aerospace, electronics, automotive manufacturing, and medical devices.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of hydroxy-terminated biphenyls in the synthesis of key polymer classes. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, offering detailed, self-validating protocols for the synthesis and characterization of these advanced materials.
Application I: High-Performance Polycarbonates
Polycarbonates are a class of thermoplastic polymers known for their exceptional impact strength, transparency, and thermal resistance. While Bisphenol A (BPA) has traditionally been the dominant monomer for polycarbonate production, concerns over its endocrine-disrupting properties have driven research toward BPA-free alternatives.[2][3] Hydroxy-terminated biphenyls, such as 4,4'-dihydroxybiphenyl, are outstanding candidates for creating high-performance, BPA-free polycarbonates with enhanced thermal properties.[3]
Causality of Monomer Choice
The substitution of the flexible isopropylidene bridge in BPA with the rigid biphenyl linkage directly elevates the glass transition temperature (Tg) of the resulting polycarbonate. This enhancement, which can be upwards of 25°C higher than a comparable BPA-based polycarbonate, makes these materials suitable for applications requiring stability at higher temperatures.[3] The synthesis can proceed through two primary, industrially relevant routes: interfacial polycondensation with a hazardous phosgene precursor or a more environmentally benign melt transesterification with diphenyl carbonate (DPC).[2][4][5][6]
Experimental Workflow: Polycarbonate Synthesis
The following diagram illustrates the general workflow for synthesizing and characterizing a biphenyl-based polymer.
Caption: General workflow for biphenyl-based polymer synthesis.
Protocol 1: Synthesis of Poly(4,4'-biphenylene carbonate) via Melt Transesterification
This protocol describes a phosgene-free method for synthesizing polycarbonate from 4,4'-dihydroxybiphenyl and diphenyl carbonate (DPC).[6]
Materials and Reagents:
-
4,4'-Dihydroxybiphenyl (recrystallized from ethanol/water)
-
Diphenyl Carbonate (DPC) (polymer grade)
-
Zinc Acetate (Zn(OAc)₂) or other suitable transesterification catalyst
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Chloroform or Dichloromethane (for dissolution)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Standard laboratory glassware.[7]
Step-by-Step Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at 120°C and assemble while hot under a stream of inert gas.
-
Charging the Reactor: Charge the reaction flask with 4,4'-dihydroxybiphenyl (1.0 eq), diphenyl carbonate (1.02 eq), and a catalytic amount of zinc acetate (e.g., 0.01 mol%). Add a small amount of toluene to aid in creating an inert atmosphere.
-
Initial Heating (Melt & Phenol Removal): Under a slow stream of nitrogen, heat the mixture to 180-200°C with stirring. The reactants will melt, and phenol, a byproduct of the transesterification, will begin to distill off along with the toluene.
-
Vacuum Stage I: Once phenol distillation subsides, gradually apply a vacuum (e.g., down to 100 Torr) while increasing the temperature to 220-240°C. The viscosity of the mixture will start to increase.
-
Vacuum Stage II (Polycondensation): Over 1-2 hours, slowly increase the temperature to 280-300°C and reduce the pressure to <1 Torr. The increase in melt viscosity will be significant. Continue the reaction until the desired viscosity is achieved, indicated by the torque on the mechanical stirrer.
-
Work-up: Cool the reactor under nitrogen and dissolve the resulting polymer in a minimal amount of chloroform.
-
Purification: Slowly pour the polymer solution into a large volume of vigorously stirred methanol to precipitate the polycarbonate.[8] Filter the white, fibrous polymer, wash it with fresh methanol, and dry it in a vacuum oven at 80°C until a constant weight is achieved.
Self-Validation and Characterization:
-
Structure Confirmation: Use ¹H NMR and FTIR spectroscopy to confirm the polycarbonate structure. The disappearance of the phenolic -OH peak and the appearance of the characteristic carbonate carbonyl peak (~1750 cm⁻¹) in the FTIR spectrum are key indicators.[6]
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[6]
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess the thermal degradation temperature (Td).[3]
Application II: High-Temperature Aromatic Polyesters (Polyarylates)
Aromatic polyesters, or polyarylates, are prized for their excellent thermal stability and mechanical properties. By using a hydroxy-terminated biphenyl as the diol component in a polycondensation reaction with an aromatic dicarboxylic acid, polymers with exceptionally high Tg values can be synthesized.[9]
Causality of Monomer Choice
The synthesis involves the formation of ester linkages between the hydroxyl groups of the biphenol and the carboxyl groups of a diacid, typically via a more reactive diacid chloride.[10][11] The rigid biphenyl unit, combined with the rigid aromatic diacid (e.g., terephthaloyl chloride), creates a highly constrained polymer backbone. This molecular architecture severely restricts chain mobility, resulting in amorphous polymers with very high glass transition temperatures (often exceeding 200°C) and excellent solubility in common organic solvents, which is advantageous for processing.[9]
Reaction Mechanism: Polyester Synthesis
Sources
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- 6. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components | MDPI [mdpi.com]
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- 9. Synthesis and characterization of new aromatic polyesters containing biphenyl side groups | Scilit [scilit.com]
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Application Note: High-Resolution ¹H NMR Characterization of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed protocol and in-depth analysis for the structural characterization of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the causality behind experimental choices, from solvent selection to acquisition parameters, ensuring a robust and reproducible methodology. This document serves as a practical resource for researchers in materials science, medicinal chemistry, and organic synthesis, offering a self-validating framework for confirming the molecular identity and purity of this compound.
Introduction: The Need for Unambiguous Structural Verification
This compound is a key intermediate in the synthesis of advanced materials, such as liquid crystals and functional polymers, and can be a building block in drug discovery programs. Its specific arrangement of aromatic rings linked by a flexible aliphatic chain imparts unique physicochemical properties. Given its function, precise structural integrity is paramount.
¹H NMR spectroscopy stands as the gold-standard technique for the unambiguous structural elucidation of such organic molecules. It provides detailed information on the chemical environment of each proton, allowing for the verification of the biphenyl core, the substitution pattern, and the integrity of the alkoxy and hydroxy functionalities. This application note outlines the complete workflow, from sample preparation to spectral interpretation, grounding the protocol in fundamental principles and field-proven insights.
Molecular Structure and Proton Environments
To effectively interpret the ¹H NMR spectrum, it is essential to first identify the unique proton environments within the molecule. The structure of this compound possesses several distinct sets of protons, which are labeled in the diagram below for clarity.
Caption: Molecular structure with labeled proton environments.
The symmetry in the 4,4'-disubstituted biphenyl rings simplifies the aromatic region. Protons Hₐ and Hₑ are chemically equivalent to their counterparts on the same ring due to free rotation, as are Hբ and Hₖ. The flexible hexyloxy chain contains six distinct methylene proton environments (H₉ to Hₘ) and one hydroxyl proton (Hₙ).
Experimental Design and Protocols
Rationale for Solvent Selection
The choice of deuterated solvent is critical for successful ¹H NMR analysis.
-
Chloroform-d (CDCl₃): This is a standard choice for many organic molecules due to its excellent solubilizing power and relatively simple residual solvent signal (a singlet at δ 7.26 ppm).[1][2] However, the acidic trace proton in CDCl₃ can broaden or cause the exchange of labile protons like the hydroxyl (-OH) group, often making it difficult to observe.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): This solvent is highly recommended for this molecule. It forms hydrogen bonds with the hydroxyl proton (Hₙ), slowing down chemical exchange.[3] This has two major benefits: the -OH peak becomes a sharp, observable signal, and it often reveals coupling to the adjacent methylene group (Hₘ), providing definitive structural confirmation. The residual solvent peak for DMSO-d₅ appears as a quintet at δ 2.50 ppm.[4][5][6]
For this note, we will proceed with protocols for both solvents, with a recommendation for DMSO-d₆ for complete characterization.
Materials and Equipment
-
Compound: this compound
-
Solvents: CDCl₃ (99.8% D), DMSO-d₆ (99.9% D)
-
Internal Standard: Tetramethylsilane (TMS) is often pre-added to commercial deuterated solvents (δ 0.00 ppm).
-
Equipment: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, volumetric flasks, pipettes, analytical balance.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single pulse (e.g., 'zg30') | A standard 30° pulse angle provides a good signal-to-noise ratio without saturating the sample, allowing for shorter relaxation delays. |
| Spectral Width | -2 to 12 ppm | This range encompasses the TMS reference, the aliphatic region, the aromatic region, and potential downfield signals like carboxylic acids (for impurity checks). |
| Number of Scans | 16 or 32 | Provides excellent signal-to-noise for a 5-10 mg sample. |
| Relaxation Delay (d1) | 2-5 seconds | Ensures that all protons, especially those in the aromatic region, have fully relaxed before the next pulse, which is crucial for accurate integration. |
| Acquisition Time | ~4 seconds | A longer acquisition time results in better resolution and sharper lineshapes. |
| Temperature | 298 K (25 °C) | Standard operating temperature. Note that the chemical shift of the -OH proton is temperature-dependent. |
graph TD { A[Start: Weigh Sample] --> B{Dissolve in Deuterated Solvent}; B --> C[Transfer to NMR Tube]; C --> D{Place in Spectrometer}; D --> E[Lock & Shim]; E --> F[Acquire ¹H Spectrum]; F --> G[Process Data (FT, Phase, Baseline)]; G --> H[End: Analyze Spectrum];subgraph "Preparation" A; B; C; end subgraph "Acquisition" D; E; F; end subgraph "Processing" G; H; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#E2EDFD,stroke:#4285F4 style E fill:#E2EDFD,stroke:#4285F4 style F fill:#E2EDFD,stroke:#4285F4 style G fill:#E8F5E9,stroke:#34A853 style H fill:#E8F5E9,stroke:#34A853
}
Caption: Experimental workflow for ¹H NMR analysis.
Spectral Analysis and Data Interpretation
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for each proton environment based on established principles and data from similar structures.[7][8][9][10][11][12]
| Label | Protons | Integration | Predicted δ (ppm) (CDCl₃) | Predicted δ (ppm) (DMSO-d₆) | Multiplicity | Rationale |
| Hₖ | Ar-H (ortho to OCH₃) | 2H | 6.95 - 7.00 | 6.97 - 7.02 | Doublet (d) | Ortho-coupled to Hբ, shielded by electron-donating OCH₃ group. |
| Hբ | Ar-H (meta to OCH₃) | 2H | 7.48 - 7.54 | 7.55 - 7.61 | Doublet (d) | Ortho-coupled to Hₖ. |
| Hₑ | Ar-H (ortho to O-Alkyl) | 2H | 6.92 - 6.98 | 6.94 - 7.00 | Doublet (d) | Ortho-coupled to Hₐ, shielded by electron-donating alkoxy group. |
| Hₐ | Ar-H (meta to O-Alkyl) | 2H | 7.45 - 7.51 | 7.52 - 7.58 | Doublet (d) | Ortho-coupled to Hₑ. |
| Hₗ | -O-CH₃ | 3H | ~3.85 | ~3.80 | Singlet (s) | Characteristic chemical shift for an aryl methyl ether.[7][9] |
| H₉ | Ar-O-CH₂ - | 2H | ~4.01 | ~4.00 | Triplet (t) | Deshielded by the adjacent aromatic ring and oxygen atom. |
| Hₕ | -O-CH₂-CH₂ - | 2H | ~1.83 | ~1.75 | Quintet (p) | Standard aliphatic methylene signal. |
| Hᵢ, Hⱼ | -(CH₂)₂-CH₂ -CH₂ -(CH₂)₂- | 4H | 1.35 - 1.55 | 1.30 - 1.50 | Multiplet (m) | Overlapping signals of central methylene groups, least deshielded. |
| Hₘ | -CH₂ -CH₂-OH | 2H | ~1.59 | ~1.42 | Quintet (p) | Slightly deshielded by the terminal hydroxyl group. |
| Hₙ | -CH₂-OH | 1H | ~3.65 | ~3.64 | Triplet (t) | Deshielded by the electronegative oxygen. |
| Hₙ | -CH₂-OH | 1H | 1.5 - 3.0 (variable) | ~4.35 | Broad singlet (s) or Triplet (t) | In CDCl₃, often broad and variable. In DMSO-d₆, sharpens and couples to Hₘ (J ≈ 5 Hz). |
Detailed Peak Assignment
-
Aromatic Region (δ 6.9 - 7.6 ppm): The spectrum will exhibit two distinct AA'BB' systems, appearing as two pairs of doublets. The electron-donating nature of the alkoxy groups shields the ortho protons (Hₑ, Hₖ) relative to the meta protons (Hₐ, Hբ). The signals for the methoxy-substituted ring (Hₖ, Hբ) and the hexyloxy-substituted ring (Hₑ, Hₐ) will be very close and may require high-field instrumentation for full resolution, but are generally assignable based on established data for 4-methoxybiphenyl and 4,4'-disubstituted biphenyls.[7][12][13]
-
Aliphatic Chain Region (δ 1.3 - 4.1 ppm):
-
The methylene protons alpha to the phenolic oxygen (H₉ ) are the most deshielded in the chain, appearing as a clean triplet around δ 4.0 ppm due to coupling with Hₕ .
-
The terminal methylene protons alpha to the hydroxyl group (Hₘ ) appear as a triplet around δ 3.65 ppm.
-
The internal methylene groups (Hₕ, Hᵢ, Hⱼ, Hₗ ) will appear as a series of multiplets between δ 1.3 and 1.9 ppm. The signals for Hᵢ and Hⱼ are often unresolved and appear as a broad multiplet. These assignments are consistent with data for 1-hexanol and its derivatives.[10][14][15]
-
-
Special Protons:
-
The methoxy protons (Hₗ ) give rise to a sharp singlet at δ ~3.85 ppm, integrating to 3H, a hallmark of this functional group.[8][9]
-
The hydroxyl proton (Hₙ ) is the most diagnostic feature when using DMSO-d₆. Its appearance as a triplet confirms its proximity to a CH₂ group, validating the terminal alcohol structure.
-
Troubleshooting and Data Validation
-
Missing -OH Peak: If using CDCl₃, the hydroxyl proton may be exchanged with D₂O or broadened into the baseline. To confirm its presence, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear, confirming its assignment.
-
Impurity Identification: Be aware of common residual solvent peaks.[16][17] For CDCl₃, look for water at δ ~1.56 ppm and the solvent peak at δ 7.26 ppm.[1][2] For DMSO-d₆, water appears at δ ~3.33 ppm and the residual solvent at δ 2.50 ppm.[3][5][6]
-
Poor Resolution: If aromatic or aliphatic signals are poorly resolved, ensure the sample concentration is optimal (not too high, which can cause viscosity broadening) and that the spectrometer has been properly shimmed.
Conclusion
¹H NMR spectroscopy provides a definitive and information-rich method for the characterization of this compound. By following the detailed protocols and interpretation guide presented, researchers can confidently verify the structure, confirm the presence of all key functional groups, and assess the purity of their material. The strategic use of DMSO-d₆ as a solvent is particularly powerful, as it enables the clear observation and coupling of the terminal hydroxyl proton, providing an internal validation of the molecular structure.
References
- Mao, S.-L. et al. (2012).
-
Gauthier, D. A. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy. Journal of Organic Chemistry, 73(10), 3958–3960. [Link]
-
Papadia, P. et al. (2018). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks. ResearchGate. [Link]
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Green Chemistry.
- Alonso, F. et al. (2005). Supporting Information for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Arylboronic Acids. Wiley-VCH.
-
Reich, H. J. Short Summary of 1H-NMR Interpretation. University of Wisconsin-Madison. [Link]
- Jadhav, S. N. et al.
-
University of Illinois. Notes on NMR Solvents. [Link]
- George Mason University. NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. George Mason University Chemistry Department.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Royal Society of Chemistry. (2011). Supporting Information for Green Chemistry. Green Chemistry.
-
Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Kudo, R. et al. (2020). ¹H-NMR spectrum of 1 in CDCl3. The signals for residue solvents and the internal standard TMS are denoted as X. ResearchGate. [Link]
-
Bertini, I. & Luchinat, C. (2006). Historical 60 MHz 1 H NMR spectrum of 1-hexanol showing the increase in resolution. ResearchGate. [Link]
- Caminade, A.-M. et al. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides. Royal Society of Chemistry.
- Royal Society of Chemistry. (2019).
-
Liao, X. et al. (2021). Figure S1. 1H NMR spectrum (300 MHz) of 4-methoxybiphenyl in CDCl3. World Journal of Organic Chemistry, 9(1), 18-28. [Link]
-
Almond, A. (2015). 1 H NMR assignments of −OH resonances (red) and C−H resonances (bold). ResearchGate. [Link]
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- 12. Figure S1. 1H NMR spectrum (300 MHz) of 4-methoxybiphenyl in CDCl3 : Carboxymethylcellulose-supported Palladium Nanoparticles Formed in situ for Suzuki-Miyaura Coupling Reaction : Science and Education Publishing [pubs.sciepub.com]
- 13. 4,4'-Biphenol(92-88-6) 1H NMR [m.chemicalbook.com]
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Application Note: Structural Elucidation of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl using Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide for the identification of key functional groups in the liquid crystal intermediate, 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl, utilizing Fourier-Transform Infrared (FTIR) spectroscopy. The document details the theoretical underpinnings of the technique, a step-by-step protocol for sample preparation and analysis using the Potassium Bromide (KBr) pellet method, and a thorough interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for structural characterization of complex organic molecules.
Introduction to FTIR Spectroscopy in Molecular Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify and quantify materials by measuring their absorption of infrared light.[1] When a molecule is irradiated with infrared light, its constituent chemical bonds vibrate at specific frequencies. These vibrations, such as stretching and bending, are quantized and correspond to specific energy levels. The absorption of infrared radiation occurs when the frequency of the light matches the vibrational frequency of a bond, leading to a transition to a higher vibrational state.[1]
The resulting FTIR spectrum is a unique molecular "fingerprint," plotting absorbance or transmittance against wavenumber (cm⁻¹).[1] This fingerprint allows for the identification of functional groups, which are specific arrangements of atoms within a molecule that have their own characteristic vibrational frequencies.[2] By correlating the absorption bands in the spectrum to known frequencies, the molecular structure of a compound can be elucidated.[3][4] This makes FTIR an indispensable tool in pharmaceutical analysis, polymer science, and materials research for quality control, structural verification, and chemical analysis.[3][5][6]
Molecular Structure of this compound
This compound is a molecule of interest in the synthesis of liquid crystals and other advanced materials.[3][7] Its structure comprises several key functional groups that are readily identifiable by FTIR spectroscopy. A thorough understanding of its structure is paramount for predicting and interpreting its infrared spectrum.
Key Functional Groups:
-
Hydroxyl Group (-OH): A primary alcohol group at the terminus of the hexyloxy chain.
-
Ether Linkages (C-O-C): An aryl alkyl ether connecting the hexyloxy chain to one of the biphenyl rings, and an aryl methyl ether (methoxy group) on the other ring.
-
Biphenyl Core: Two directly connected phenyl rings, forming a substituted aromatic system.
-
Aliphatic Chain (-CH₂-): A six-carbon saturated chain.
Below is a diagram illustrating the chemical structure and the principal functional groups.
Caption: Chemical structure of this compound with key functional groups highlighted.
Experimental Protocol: FTIR Analysis via KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for FTIR transmission analysis.[8] The principle lies in dispersing a small amount of the solid sample within a matrix of IR-transparent KBr powder. When pressed under high pressure, this mixture forms a transparent disc through which the IR beam can pass.[8]
Rationale for Method Selection
The KBr pellet method was chosen due to its ability to produce high-quality spectra for solid, non-volatile organic compounds. It minimizes scattering effects and provides a uniform sample path length. The hygroscopic nature of KBr necessitates careful handling to avoid moisture contamination, which can obscure the spectrum with broad water absorption bands.[8][9]
Materials and Equipment
-
This compound (solid powder)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die set (e.g., 13 mm)
-
FTIR Spectrometer
-
Spatula
-
Desiccator for storing KBr
-
Heat lamp or drying oven
Step-by-Step Protocol
-
Preparation of Materials:
-
Dry the spectroscopy-grade KBr in an oven at ~110°C for at least 2 hours to remove any absorbed moisture.[8] Allow it to cool to room temperature in a desiccator before use.
-
Thoroughly clean the agate mortar, pestle, and pellet die components with a suitable solvent (e.g., acetone) and ensure they are completely dry. A heat lamp can be used to gently warm the components to drive off residual moisture.[8]
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of the dried KBr. The optimal sample-to-KBr ratio is typically around 1:100.
-
Place the sample in the agate mortar and grind it to a very fine powder. This is crucial to reduce light scattering.
-
Add the KBr to the mortar and gently but thoroughly mix it with the ground sample until a homogeneous powder is obtained.[8] Avoid overly vigorous grinding at this stage to prevent excessive moisture absorption from the atmosphere.
-
-
Pellet Formation:
-
Assemble the pellet die. Transfer a small amount of the KBr-sample mixture into the die barrel, ensuring an even distribution over the anvil surface.
-
Place the plunger into the barrel and gently tap it to further distribute the powder.
-
Place the assembled die into the hydraulic press.
-
Gradually apply pressure up to 8-10 metric tons (for a 13 mm die) and hold for 1-2 minutes.[8][10] This allows the KBr to flow and form a transparent pellet.
-
Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.
-
-
FTIR Spectrum Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using a pure KBr pellet or an empty sample compartment. This is essential to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.[11]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
The typical data collection range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
The entire workflow is summarized in the diagram below.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Spectral Interpretation and Functional Group Identification
The FTIR spectrum of an organic molecule is divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[7] The functional group region contains absorptions for most of the common bond types, while the fingerprint region contains complex vibrations that are unique to the molecule as a whole.[7]
Based on the structure of this compound, the following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |
| 3500 - 3200 | O-H (Alcohol, H-bonded) stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[12][13] |
| 3100 - 3000 | C-H (Aromatic) stretch | Medium | Characteristic of C-H bonds on the biphenyl rings.[14] |
| 2960 - 2850 | C-H (Aliphatic) stretch | Strong | Arises from the C-H bonds in the hexyloxy chain and methoxy group. |
| 1600 & 1500 | C=C (Aromatic) in-ring stretch | Medium - Strong | Two distinct bands are characteristic of the aromatic rings.[14] |
| 1475 - 1450 | C-H (Aliphatic) bend | Medium | Scissoring and bending vibrations of the -CH₂- groups. |
| ~1250 | C-O (Aryl Ether) asymmetric stretch | Strong | Due to the Ar-O-CH₂ and Ar-O-CH₃ linkages. Aryl ethers absorb at higher frequencies than alkyl ethers. |
| ~1040 | C-O (Aryl Ether) symmetric stretch | Medium | Another characteristic band for the aryl ether groups. |
| 1150 - 1050 | C-O (Alkyl Ether & Alcohol) stretch | Strong | A strong band from the C-O stretching in the hexyloxy chain and the primary alcohol.[13] |
| 900 - 675 | C-H (Aromatic) out-of-plane bend | Strong | The exact position can be diagnostic of the substitution pattern on the aromatic rings. |
Conclusion
FTIR spectroscopy is a highly effective and reliable method for the structural characterization of this compound. By following the detailed protocol for the KBr pellet method, a high-quality spectrum can be obtained. The interpretation of this spectrum, based on the characteristic absorption frequencies of the hydroxyl, ether, aromatic, and aliphatic functional groups, allows for unambiguous confirmation of the molecule's structure. This application note serves as a practical guide for researchers and scientists, ensuring accurate and reproducible results in the analysis of this and structurally similar compounds.
References
-
Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. (n.d.). MDPI. Retrieved from [Link]
-
Accurate quantification of ethanol and methanol is essential for regulatory compliance and product quality assurance. (n.d.). ResearchGate. Retrieved from [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]
-
Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
-
IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved from [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]
-
FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019, March 27). FindLight. Retrieved from [Link]
-
FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of Alcohol Levels in Hand Sanitizer by FTIR. (n.d.). Chemetrix. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
IR Spectrum Of Anisole. (n.d.). Bartleby.com. Retrieved from [Link]
-
FTIR spectroscopy - principles and applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzidine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. Retrieved from [Link]
-
Spectroscopy of Ethers. (n.d.). Fiveable. Retrieved from [Link]
-
Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. Retrieved from [Link]
-
IR: alcohols. (n.d.). Retrieved from [Link]
-
Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]
-
How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. Retrieved from [Link]
-
FT-IR spectra of control and treated anisole. (n.d.). ResearchGate. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
-
FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]
-
Low‐Frequency Vibrations of Crystalline Biphenyl. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts. Retrieved from [Link]
-
IR Tables. (n.d.). UCSC. Retrieved from [Link]
-
The IR spectrum for anisole contains two C―O stretching bands in ... (n.d.). Pearson. Retrieved from [Link]
-
FTIR spectroscopic study of thioanisole and its two halogenated derivatives. (2025, December 4). ResearchGate. Retrieved from [Link]
-
FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. (2025, October 27). Chinese Journal of Chemical Physics. Retrieved from [Link]
-
4-hydroxy-4'-methoxybiphenyl. (n.d.). Stenutz. Retrieved from [Link]
-
Vibrational Modes. (2022, April 16). Chemistry LibreTexts. Retrieved from [Link]
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Application Notes and Protocols for the Characterization of Liquid Crystal Phase Transitions
Intended Audience: Researchers, scientists, and drug development professionals engaged in the study and application of liquid crystalline materials.
Introduction: The Mesophase and Its Importance
Liquid crystals represent a unique state of matter, intermediate between the crystalline solid and the isotropic liquid, known as the mesophase.[1][2] In this state, molecules possess a degree of orientational order, yet lack the long-range positional order of a crystal, affording them fluidity.[3] This combination of order and mobility gives rise to the fascinating anisotropic properties of liquid crystals, which are harnessed in a wide array of technologies, most notably in display devices.[1] The transitions between different liquid crystal phases (e.g., nematic, smectic, cholesteric) and into the isotropic liquid or crystalline solid states are triggered by changes in temperature (thermotropic liquid crystals) or concentration (lyotropic liquid crystals).[1] A thorough understanding of these phase transitions is paramount for the design and optimization of liquid crystal-based technologies, including advanced drug delivery systems.[4]
This application note provides a comprehensive guide to the primary experimental techniques employed to characterize liquid crystal phase transitions. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). Furthermore, we will explore the utility of Dielectric Spectroscopy in probing the molecular dynamics associated with these transitions. Our focus is not merely on the procedural steps but on the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Complementary Techniques for a Holistic Understanding
No single technique can provide a complete picture of a liquid crystal's phase behavior.[4] Instead, a synergistic approach, leveraging the strengths of multiple analytical methods, is essential for unambiguous phase identification and the detailed characterization of transition dynamics. The relationship between the primary techniques is illustrated below.
Figure 1: Interplay of key techniques for liquid crystal phase transition analysis.
Differential Scanning Calorimetry (DSC): The Energetic Landscape of Phase Transitions
DSC is a cornerstone technique for studying liquid crystal phase transitions, providing quantitative information about the temperatures at which transitions occur and the associated enthalpy changes.[5][6]
Principle of Operation
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] Phase transitions in liquid crystals are accompanied by a change in enthalpy (ΔH), which is detected as an endothermic (heat absorption) or exothermic (heat release) event in the DSC thermogram.[5] The peak of the heat flow curve indicates the transition temperature, while the integrated area of the peak corresponds to the enthalpy of the transition.
Protocol for DSC Analysis of a Thermotropic Liquid Crystal
Objective: To determine the phase transition temperatures and enthalpies of a liquid crystal sample.
Materials:
-
Liquid crystal sample (e.g., 4-octyl-4'-cyanobiphenyl, 8CB)
-
DSC instrument with a cooling accessory
-
Aluminum DSC pans and lids
-
DSC press for sealing pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample, leading to sharper transition peaks.
-
Seal the pan hermetically using a DSC press. This prevents any loss of sample due to sublimation at elevated temperatures.
-
-
Instrument Setup:
-
Place the sealed sample pan in the sample holder of the DSC cell and an empty, sealed aluminum pan in the reference holder. The reference pan should have a mass as close as possible to the sample pan to ensure a stable baseline.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation of the sample at high temperatures.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its lowest expected transition temperature (e.g., -40 °C).[7]
-
Heat the sample to a temperature where it is in the isotropic liquid phase (e.g., 100 °C) at a controlled rate of 5-10 °C/min.[7] A slower heating rate generally provides better resolution of closely spaced transitions, while a faster rate improves the signal-to-noise ratio.
-
Hold the sample at the isotropic temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample back to the starting temperature at the same rate as the heating scan.
-
Perform a second heating scan under the same conditions as the first. This second scan is crucial as it represents the thermal behavior of the sample after a controlled thermal history, providing more reproducible results.
-
Data Analysis:
-
From the second heating scan, identify the endothermic peaks corresponding to phase transitions.
-
Determine the onset temperature and the peak maximum for each transition. The peak maximum is generally taken as the transition temperature.
-
Integrate the area under each peak to calculate the enthalpy of transition (ΔH) in J/g.
Self-Validation and Causality:
-
Reproducibility: The transition temperatures and enthalpies obtained from the first and second heating scans should be comparable. Significant differences may indicate that the sample was not fully equilibrated during the first scan or that a chemical change occurred.
-
Baseline Stability: A flat and stable baseline is indicative of a well-balanced system (sample and reference pans) and proper instrument calibration.
-
Peak Shape: Sharp, well-defined peaks are characteristic of pure, well-ordered liquid crystals. Broad peaks may suggest the presence of impurities or a wide distribution of molecular weights in a polymeric liquid crystal.[8]
Quantitative Data from DSC
| Parameter | Typical Values for 8CB | Significance |
| Crystal-to-Smectic A Transition Temperature (TCr-SmA) | ~21.5 °C | Melting point |
| Smectic A-to-Nematic Transition Temperature (TSmA-N) | ~33.5 °C | Indicates the transition from a layered to a purely orientationally ordered phase |
| Nematic-to-Isotropic Transition Temperature (TN-I) | ~40.5 °C | Clearing point; loss of all liquid crystalline order |
| Enthalpy of Nematic-to-Isotropic Transition (ΔHN-I) | ~0.27 J/g | A small enthalpy change, characteristic of a weakly first-order transition |
Polarized Optical Microscopy (POM): Visualizing the Mesophases
POM is an indispensable technique for the qualitative identification of liquid crystal phases.[9][10] It exploits the birefringent (anisotropic optical) nature of liquid crystals to produce characteristic textures that act as fingerprints for different mesophases.[9]
Principle of Operation
A polarizing microscope is equipped with two polarizers: a polarizer before the sample and an analyzer after the sample, oriented perpendicular to each other ("crossed polars").[9] When an isotropic material is viewed between crossed polars, it appears dark.[9] However, a birefringent liquid crystal sample splits the incoming polarized light into two orthogonal rays that travel at different velocities.[9] This phase difference results in interference colors and distinct textures upon exiting the analyzer.[9]
Protocol for Hot-Stage POM
Objective: To visually identify the liquid crystal phases and determine the transition temperatures.
Materials:
-
Polarizing optical microscope with a hot stage and temperature controller
-
Clean microscope slides and cover slips
-
Liquid crystal sample
-
(Optional) Alignment polymer (e.g., polyimide) and rubbing cloth for preparing aligned cells
Procedure:
-
Sample Preparation (Un-aligned "Sandwich" Cell):
-
Place a small amount of the liquid crystal sample on a clean microscope slide.
-
Gently place a cover slip over the sample. The capillary action will draw the liquid crystal into the gap, forming a thin film. The thickness of the film will influence the observed interference colors.
-
-
Microscope Setup:
-
Mount the prepared slide onto the hot stage of the microscope.
-
Set the polarizers to the crossed position.
-
Bring the sample into focus.
-
-
Thermal Analysis:
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature where it is in the isotropic liquid phase.[9] The isotropic phase will appear completely dark.[9]
-
Slowly cool the sample (e.g., 1-2 °C/min). A slow cooling rate is crucial to allow for the formation of well-defined textures.[9]
-
Carefully observe the sample as it cools, noting the temperatures at which changes in texture occur. These correspond to the phase transitions.
-
Record images of the characteristic textures for each phase.
-
Self-Validation and Causality:
-
Isotropic Phase Check: The sample must appear completely dark in the isotropic phase. Any residual brightness may indicate stress-induced birefringence in the glass slides or a misaligned polarizer/analyzer.
-
Texture Identification: Compare the observed textures with established databases or literature examples to identify the phases. For instance, the nematic phase often exhibits a "schlieren" or "marbled" texture, while the smectic A phase may show a "focal conic" or "homeotropic" texture.
-
Transition Reversibility: The transition temperatures observed upon heating and cooling should be similar, although some supercooling may be observed for the transition from the isotropic to the liquid crystal phase.
Experimental Workflow for POM
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- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl in Materials Science
Introduction: The Architectural Versatility of a Biphenyl Mesogen
4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl is a calamitic (rod-shaped) organic molecule that serves as a fundamental building block in the rational design of advanced functional materials. Its molecular architecture, characterized by a rigid biphenyl core, a flexible hexyloxy spacer, and terminal methoxy and hydroxyl functional groups, imparts a unique combination of properties that are highly sought after in the fields of liquid crystals, polymers, and self-assembled systems.
The rigid biphenyl core is a well-established mesogenic unit, meaning it can induce or promote the formation of liquid crystalline phases—states of matter intermediate between crystalline solids and isotropic liquids. The methoxy group at one end and the flexible hexyloxy chain terminating in a reactive hydroxyl group at the other provide the molecule with an amphiphilic character and a chemical handle for further modification and polymerization. This guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and characterization of novel materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₃ | [1] |
| Molecular Weight | 300.40 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Melting Point | 148 °C | [3] |
| Purity | >95.0% (GC) | [1][2] |
| CAS Number | 106869-53-8 | [1] |
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and high-yielding reaction. This involves the reaction of a phenoxide with a primary alkyl halide. In this case, the starting materials are 4-hydroxy-4'-methoxybiphenyl and a 6-halo-1-hexanol derivative, often with the hydroxyl group protected to prevent side reactions.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group of 4-hydroxy-4'-methoxybiphenyl, forming the more nucleophilic phenoxide. Stronger bases are generally avoided to minimize side reactions with the alkyl halide.
-
Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism. These solvents solvate the cation of the base, leaving the anion more reactive.
-
Reaction Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate, but not so high as to cause decomposition of the reactants or products.
-
Protection of the Hexanol Hydroxyl Group: To prevent the hydroxyl group of 6-bromo-1-hexanol from reacting with itself or other reagents, it is often protected with a suitable protecting group, such as a tetrahydropyranyl (THP) ether, which can be easily removed under acidic conditions after the etherification is complete.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol:
Materials:
-
4-hydroxy-4'-methoxybiphenyl
-
6-bromo-1-hexanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a solution of 4-hydroxy-4'-methoxybiphenyl (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 6-bromo-1-hexanol (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.
Part 2: Applications in Liquid Crystal Formulations
The molecular structure of this compound makes it an excellent candidate for use as a component in liquid crystal mixtures. The rigid biphenyl core provides the necessary anisotropy for the formation of mesophases, while the flexible hexyloxy tail contributes to lowering the melting point and influencing the type of liquid crystalline phase formed. The terminal hydroxyl group can also participate in hydrogen bonding, which can further stabilize certain liquid crystalline structures.
Design Principles for Liquid Crystal Mixtures:
-
Induction of Mesophases: this compound can be mixed with other calamitic or discotic liquid crystals to induce or enhance the stability of nematic or smectic phases.
-
Tuning Transition Temperatures: By varying the concentration of this compound in a mixture, the transition temperatures (e.g., crystal-to-liquid crystal and liquid crystal-to-isotropic liquid) can be precisely tuned.
-
Guest-Host Systems: The liquid crystalline phases formed by mixtures containing this compound can serve as a host matrix for dichroic dyes or other functional molecules, enabling applications in displays and smart windows.
Protocol for Characterization of Liquid Crystalline Phases:
1. Polarized Optical Microscopy (POM):
-
Purpose: To visually identify the presence and type of liquid crystalline phases based on their unique optical textures.[4][5]
-
Procedure:
-
Place a small amount of the material on a clean glass slide and cover with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarizing microscope as it is heated and cooled.
-
Nematic phases will exhibit a thread-like (schlieren) texture, while smectic phases will show focal-conic or fan-like textures.[3][6] The isotropic liquid phase will appear dark under crossed polarizers.[6]
-
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the temperatures and enthalpy changes of phase transitions.[4][5]
-
Procedure:
-
Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (isotropic liquid phase).
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The temperatures of the peaks in the thermogram correspond to the phase transition temperatures.
-
Characterization Workflow Diagram
Caption: Workflow for the characterization of liquid crystalline materials.
Part 3: Application in Polymer Synthesis
The terminal hydroxyl group of this compound allows it to be used as a monomer or an initiator in various polymerization reactions to create side-chain liquid crystalline polymers (SCLCPs). These polymers combine the properties of liquid crystals with the processability and mechanical strength of polymers.
Polymerization Strategies:
-
Polycondensation: The hydroxyl group can react with diacids or diacyl chlorides to form polyesters.
-
Polyaddition: It can react with diisocyanates to form polyurethanes.
-
Ring-Opening Polymerization: The hydroxyl group can initiate the ring-opening polymerization of cyclic esters like caprolactone.
-
Post-polymerization Modification: The hydroxyl group can be converted to other functional groups (e.g., an acrylate or methacrylate) that can then be polymerized via free-radical polymerization.
Protocol for Synthesis of a Side-Chain Liquid Crystalline Polyester:
Materials:
-
This compound
-
Terephthaloyl chloride
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Dissolve this compound (2 equivalents) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous toluene to the stirred mixture.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 24 hours.
-
Cool the reaction mixture and pour it into a large excess of methanol to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with methanol, and dry it under vacuum.
-
The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, and POM and DSC to investigate its liquid crystalline properties.
Part 4: Application in Self-Assembled Monolayers (SAMs)
The biphenyl core and the terminal functional groups of this compound make it suitable for forming self-assembled monolayers on various substrates. By modifying the hydroxyl group to a thiol or a silane, the molecule can be anchored to gold or silica surfaces, respectively. The rigid biphenyl units tend to pack in an ordered fashion, leading to the formation of well-defined monolayers with tunable surface properties.
Principles of SAM Formation:
-
Substrate Preparation: The formation of high-quality SAMs requires an atomically clean and smooth substrate surface.
-
Molecular Design: The anchoring group (e.g., thiol for gold) determines the substrate specificity, while the biphenyl core drives the intermolecular interactions that lead to ordering within the monolayer.
-
Solvent Choice: The solvent plays a crucial role in the self-assembly process, influencing the solubility of the molecule and the kinetics of monolayer formation.
Protocol for Formation of a Biphenyl-based SAM on Gold (Conceptual):
Note: This protocol requires the initial conversion of the terminal hydroxyl group of this compound to a thiol group, which is a standard organic transformation.
Materials:
-
4-(6-Mercaptohexyloxy)-4'-methoxybiphenyl (synthesized from the title compound)
-
Ethanol, absolute
-
Gold-coated substrate (e.g., silicon wafer with a gold film)
Procedure:
-
Prepare a dilute solution (e.g., 1 mM) of 4-(6-Mercaptohexyloxy)-4'-methoxybiphenyl in absolute ethanol.
-
Clean the gold substrate, for example, by UV-ozone treatment or by rinsing with piranha solution (use with extreme caution).
-
Immerse the clean gold substrate in the thiol solution for a specified time (e.g., 24 hours) at room temperature to allow for the formation of the self-assembled monolayer.
-
Remove the substrate from the solution, rinse it thoroughly with ethanol to remove any physisorbed molecules, and dry it under a stream of nitrogen.
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).
References
-
Mixed Self-assembled Monolayers of Rigid Biphenyl Thiols: Impact of Solvent and Dipole Moment | Journal of the American Chemical Society. (n.d.). Retrieved January 13, 2026, from [Link]
-
Biphenyl-Induced Superhelix in l-Phenylalanine-Based Supramolecular Self-Assembly with Dynamic Morphology Transitions | CCS Chemistry - Chinese Chemical Society. (2021). Retrieved January 13, 2026, from [Link]
-
Preparation, Characterization and Applications of Liquid Crystals: A Review - IOSR Journal. (2020). Retrieved January 13, 2026, from [Link]
-
Characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.). Retrieved January 13, 2026, from [Link]
-
Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. (2025). Retrieved January 13, 2026, from [Link]
-
A New Chemo‐Enzymatic Route to Side‐Chain Liquid‐Crystalline Polymers: The Synthesis and Polymerization of 6‐(4‐Methoxybiphenyl‐4′‐oxy)hexyl Vinyl Hexanedioate | Request PDF. (2006). Retrieved January 13, 2026, from [Link]
-
Graphene growth from photo-polymerized bi-phenylthiol self-assembled monolayers - Frontiers. (2024). Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]
-
Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. ijmr.net.in [ijmr.net.in]
- 4. iosrjournals.org [iosrjournals.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds [mdpi.com]
Application Notes & Protocols: Suzuki Cross-Coupling Reactions for Biphenyl Synthesis
Introduction: The Enduring Power of the Biaryl Bond
The biphenyl scaffold is a privileged structure in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis, therefore, is a critical task for researchers in academia and industry. Among the myriad of synthetic methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent strategy for constructing C(sp²)–C(sp²) bonds.[2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized the field, earning Suzuki a share of the 2010 Nobel Prize in Chemistry.[3][4]
The enduring appeal of the Suzuki coupling lies in its operational simplicity, broad functional group tolerance, use of stable and generally low-toxicity organoboron reagents, and mild reaction conditions.[2][5] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction for biphenyl synthesis, moving from core mechanistic principles to practical, field-proven protocols and troubleshooting strategies designed for researchers, scientists, and drug development professionals.
The Mechanistic Heart of the Reaction
Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a sequence of three fundamental steps centered on a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This forms a square planar Pd(II) complex.[3][6] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl > F.[6][7]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (Ar²-BY₂) is transferred to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), facilitating the transfer of the Ar² group to the Pd(II) center and displacing a halide.[3][8] The exact mechanism of this transfer is complex and can vary with conditions, but the activation by the base is universally essential.[3][9]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the biphenyl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Cast of Characters: A Guide to Reagent Selection
The success of a Suzuki coupling hinges on the judicious selection of its five core components.
The Palladium Catalyst & Ligand System
The catalyst system consists of a palladium precursor and a supporting ligand. While Pd(PPh₃)₄ can be used directly, modern protocols often generate the active Pd(0) catalyst in situ from more stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf), or from Pd(0) sources like Pd₂(dba)₃.[7][10]
The ligand's role cannot be overstated. It stabilizes the palladium center, prevents decomposition into inactive palladium black, and critically modulates its reactivity.[11] For biphenyl synthesis, particularly with challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands are the gold standard.[12][13] These ligands accelerate both the oxidative addition and reductive elimination steps.[13]
| Catalyst/Ligand System | Substrate Scope | Key Advantages & Insights |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides, Triflates | The classic, "all-in-one" catalyst. Effective for simple couplings but can be sluggish and prone to side reactions with complex substrates.[10] |
| Pd(OAc)₂ / PPh₃ | Aryl Iodides, Bromides | A versatile in situ system. The ratio of ligand to palladium can be tuned.[14] |
| PdCl₂(dppf) | Aryl Iodides, Bromides, some Chlorides | A robust and reliable air-stable precatalyst. The dppf ligand's wide "bite angle" is beneficial for many couplings.[15] |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, RuPhos) | Aryl Chlorides , Bromides, Hindered Substrates | The state-of-the-art for challenging couplings. These bulky, electron-rich dialkylbiaryl phosphine ligands enable reactions at lower temperatures and catalyst loadings.[12][13] |
The Organoboron Reagent
While many organoboron species can be used, arylboronic acids are the most common due to their commercial availability and general stability.[3]
-
Arylboronic Acids (Ar-B(OH)₂): The default choice. They are crystalline solids, often stable to air and moisture. However, they can be susceptible to protodeboronation , a key side reaction where the C-B bond is cleaved by acidic protons, especially at elevated temperatures.[11][16]
-
Arylboronic Esters (e.g., Pinacol, MIDA): More stable towards protodeboronation than their corresponding acids and are often preferred for purifying and storing sensitive boronic species. They are generally less reactive, but this can be beneficial for controlling selectivity.[17]
-
Potassium Aryltrifluoroborates (Ar-BF₃K): Highly stable, crystalline salts that are easy to handle and are particularly resistant to protodeboronation.[3][8]
The Base and Solvent System
The base and solvent are inextricably linked. The base's primary role is to facilitate transmetalation by forming the boronate species.[18] The choice of base dictates the optimal solvent system.
| Base | Common Solvents | Causality and Experimental Insights |
| Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) | Toluene/Water, Dioxane/Water, Ethanol | The most common choice. K₂CO₃ is a cost-effective and robust base for a wide range of couplings.[5][18] Cs₂CO₃ is more soluble and often more effective for difficult couplings but is more expensive.[18] The aqueous phase is crucial for dissolving the inorganic base and facilitating boronate formation. |
| Phosphates (K₃PO₄) | Toluene, Dioxane, THF | A strong, non-nucleophilic base often used with sterically hindered substrates or when water must be avoided. It is particularly effective with Buchwald-type ligands.[6][19] |
| Hydroxides (NaOH, KOH) | THF/Water | Strong bases that can perform well at lower temperatures. However, their high nucleophilicity can be incompatible with base-sensitive functional groups (e.g., esters).[6] |
| Fluorides (KF, CsF) | THF, Dioxane (anhydrous) | Mild bases that can activate boronic acids without the need for water, which is useful for substrates with base-labile groups like esters.[8][20] |
Experimental Protocols: From Theory to Practice
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and some aryl halides can be toxic or irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Synthesis of 4-Methylbiphenyl (A Standard Coupling)
This protocol details a robust procedure for the coupling of an aryl bromide with an arylboronic acid using a standard palladium catalyst.
Reagents:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using syringes, add the degassed toluene (4 mL) and degassed deionized water (1 mL). Degas solvents by bubbling with an inert gas for 15-20 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-6 hours. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), checking for the consumption of the 4-bromotoluene starting material.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL). Transfer to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with hexanes, to afford 4-methylbiphenyl as a white solid.
Caption: A typical experimental workflow for Suzuki coupling.
Protocol 2: Synthesis of 2-Methoxy-2'-methylbiphenyl (A Challenging Coupling)
This protocol utilizes a modern catalyst system to couple an unactivated aryl chloride with a sterically hindered boronic acid.
Reagents:
-
2-Chloroanisole (1.0 mmol, 142 mg)
-
o-Tolylboronic acid (1.5 mmol, 204 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 425 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Anhydrous, degassed Toluene (5 mL)
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air-sensitivity of the ligand and catalyst activation, it is highly recommended to set up this reaction in an inert atmosphere glovebox.
-
Reagent Addition: In a vial inside the glovebox, weigh Pd(OAc)₂, SPhos, o-tolylboronic acid, and K₃PO₄. Add a stir bar.
-
Solvent and Substrate: Add the anhydrous toluene (5 mL) followed by the 2-chloroanisole.
-
Reaction: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.
-
Monitoring & Workup: Follow steps 5-8 from Protocol 1. Note that due to the similar polarity of the starting materials and product, careful chromatography is often required for purification.
Troubleshooting and Optimization
Even this robust reaction can fail. A systematic approach to troubleshooting is key.[11]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure all reagents and solvents are rigorously degassed to remove oxygen.[11] Use fresh palladium precursors and ligands. |
| 2. Poor Boronic Acid Quality | Use fresh boronic acid or consider converting it to a more stable pinacol ester or trifluoroborate salt.[11] | |
| 3. Insufficient Base/Wrong Base | The base may be hydrated or not strong enough. Try a stronger base (e.g., K₃PO₄ instead of K₂CO₃) or ensure it is anhydrous.[18][20] | |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction temperature too high or time too long. | Optimize the reaction to run at a lower temperature or for a shorter duration. |
| 2. Presence of acidic protons. | Use a non-aqueous system with a base like KF if possible.[8] | |
| Homocoupling (Ar²-Ar²) | 1. Presence of oxygen/Pd(II) at start. | Thoroughly degas the reaction mixture. Using a Pd(II) precatalyst can sometimes lead to initial homocoupling as it is reduced to Pd(0).[21] |
| Hydrodehalogenation (Aryl halide replaced by -H) | 1. Formation of a Pd-H species. | This can be promoted by certain solvents (like alcohols) or amine bases.[21][22] Ensure the inert atmosphere is strict and consider changing the solvent or base. |
Applications in Drug Discovery
The Suzuki-Miyaura coupling is one of the most frequently used reactions in medicinal chemistry.[15] Its reliability and tolerance for nitrogen- and oxygen-containing heterocycles make it ideal for rapidly synthesizing libraries of compounds to explore structure-activity relationships (SAR).[23] Furthermore, its scalability has allowed for the large-scale industrial synthesis of numerous blockbuster drugs.[9][24]
-
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure, a key step in its synthesis involves a Suzuki coupling to form the critical biphenyl linkage.[15]
-
Lapatinib: A kinase inhibitor used in cancer therapy, its synthesis also relies on the Suzuki reaction to construct its complex biaryl core.[25]
-
Rucaparib: An anti-cancer drug, its synthesis has been achieved using a Suzuki coupling involving heterocyclic partners, showcasing the reaction's versatility.[26]
The reaction's robustness has made it a cornerstone in both the discovery and process chemistry phases of drug development, enabling the efficient production of complex molecular architectures.[24]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. (n.d.). Retrieved from [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Retrieved from [Link]
-
Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Retrieved from [Link]
-
Synthesis of biphenyl-based phosphines by Suzuki coupling - University of Liverpool. (n.d.). Retrieved from [Link]
-
Boron Suzuki Coupling - Borates Today. (2021). Retrieved from [Link]
-
A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts - Organic Chemistry Research. (2024). Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]
-
Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling - American Chemical Society. (2023). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. (n.d.). Retrieved from [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchGate. (2022). Retrieved from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - University of San Diego. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? - ResearchGate. (2021). Retrieved from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022). Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020). Retrieved from [Link]
-
The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2003). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]
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- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boron Suzuki Coupling | Borates Today [borates.today]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl by Column Chromatography
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl using normal-phase column chromatography. The methodologies and explanations are grounded in established chromatographic principles to ensure scientific integrity and practical success.
Section 1: Pre-Chromatography Essentials & FAQs
This section addresses foundational questions and preparatory steps that are crucial for a successful purification. Understanding the compound's properties is the first step in designing a robust separation protocol.
Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?
A1: The chromatographic behavior of this compound is governed by its distinct structural features. With a molecular formula of C19H24O3 and a molecular weight of 300.40 g/mol , it is a moderately polar molecule[1]. Its structure can be deconstructed into three key parts:
-
A nonpolar biphenyl core and a C6 alkyl chain: These contribute to its hydrophobic character, giving it affinity for nonpolar solvents like hexane.
-
A polar terminal hydroxyl (-OH) group: This is the primary site for strong interactions (hydrogen bonding) with the polar stationary phase (silica gel). This group is often the cause of peak tailing.
-
Two ether linkages (-O-): These add to the overall polarity of the molecule.
This combination of polar and nonpolar regions requires a carefully balanced mobile phase to achieve effective separation from impurities, which may include more polar starting materials (like a diol) or less polar byproducts.
Q2: How do I select the appropriate stationary phase for this purification?
A2: For typical lab-scale purification, silica gel (SiO2) is the standard and most cost-effective stationary phase[2]. Its surface is covered in acidic silanol groups (Si-OH), which interact strongly with polar functional groups like the hydroxyl group on your target compound.
However, if you experience issues like severe peak tailing or compound degradation, consider these alternatives:
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (1-2%)[3]. This neutralizes the most acidic silanol sites, minimizing undesirable interactions.
-
Alumina (Al2O3): Alumina is another polar stationary phase that can be used. It is available in acidic, neutral, and basic forms. For a molecule with a hydroxyl group that might be sensitive to acidic conditions, neutral or basic alumina could be a viable alternative[4].
Q3: What is the best way to determine the optimal mobile phase (eluent)?
A3: The ideal mobile phase should provide good separation between your target compound and any impurities. This is best determined empirically using Thin Layer Chromatography (TLC) before committing to a large-scale column.
The goal is to find a solvent system where the this compound has an Rf value of approximately 0.2-0.4 [3]. This range ensures the compound moves down the column at a reasonable rate without eluting too quickly, maximizing separation from other components.
-
Starting Solvent Systems: A good starting point for a moderately polar compound like this is a binary mixture of a nonpolar and a polar solvent. Common choices include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Optimization: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc). The solvent system that gives the desired Rf for your product and the best separation from impurity spots is the one you will use for the column.
Section 2: Detailed Experimental Protocol
This section provides a comprehensive, step-by-step workflow for the purification process.
Workflow for Column Chromatography Purification
Caption: Standard workflow for column chromatography purification.
Step-by-Step Methodology
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system (e.g., varying ratios of hexanes:ethyl acetate).
-
Visualize the spots using a UV lamp (as biphenyl systems are UV active) and/or a chemical stain (e.g., potassium permanganate).
-
Select the solvent system that provides an Rf of ~0.3 for the target compound and maximal separation from impurities.
-
-
Column Preparation (Slurry Packing):
-
Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with your chosen eluent to form a consistent, bubble-free slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry[5].
-
Add another thin layer of sand on top to protect the silica surface[5].
-
-
Sample Loading (Dry Loading Recommended):
-
Due to the compound's polarity, dry loading is often superior to wet loading as it prevents band widening caused by using a strong dissolution solvent[5].
-
Dissolve your crude sample in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica[5].
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your pre-determined eluent to the column, taking care not to disturb the top layer of sand.
-
Apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials as the solvent starts to elute from the column. The number and size of fractions will depend on the scale of your purification.
-
-
Analysis of Fractions and Product Isolation:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate with your eluent to identify which fractions contain your pure product.
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound[6].
-
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.
Problem Area: Elution & Compound Mobility
Q: My compound won't move from the origin (Rf = 0). What should I do?
A: This is a clear indication that your mobile phase is not polar enough to displace the compound from the silica gel. Your compound has a strong affinity for the stationary phase due to its hydroxyl group.
-
Solution: Increase the polarity of your eluent. If you are using a hexanes/ethyl acetate system, gradually increase the proportion of ethyl acetate. If that is insufficient, you may need to switch to a stronger polar solvent, such as adding a small percentage (1-5%) of methanol to your eluent system[4]. Always confirm the new solvent system with TLC before applying it to the column.
Q: My compound came off the column immediately with the solvent front. How can I fix this?
A: This means your mobile phase is too polar. The eluent is so strong that it moves all components, including your product, without any selective interaction with the stationary phase.
-
Solution: Decrease the polarity of your eluent. Increase the proportion of the nonpolar component (e.g., hexanes). Again, use TLC to find the appropriate, less polar solvent ratio that gives the target Rf of 0.2-0.4.
Problem Area: Separation & Purity
Q: I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
A: Poor resolution can stem from several factors. The key is to enhance the differential partitioning of the compounds between the stationary and mobile phases.
-
Solution 1: Optimize the Mobile Phase. If two spots are close on TLC, a simple change in solvent ratio may not be enough. Try a completely different solvent system. For example, if you are using hexanes/ethyl acetate, switch to a system like dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds in unique ways and can alter selectivity[4].
-
Solution 2: Use a Longer Column. Increasing the column length provides more surface area for interactions, which can improve the separation of closely eluting compounds.
-
Solution 3: Reduce the Flow Rate. Slower elution gives more time for equilibrium to be established between the two phases, which can enhance resolution[5].
Q: All of my fractions seem to be contaminated with the same impurity, even though they looked separate on the initial TLC. What's happening?
A: This frustrating issue often points to one of two culprits:
-
Cause 1: Compound Degradation. Your compound may not be stable on silica gel and could be decomposing during the column run. This creates a continuous stream of the degradation product in all fractions[4].
-
Diagnosis: Perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates decomposition[4][5].
-
Solution: Use a less acidic stationary phase like deactivated silica or neutral alumina[4].
-
-
Cause 2: Column Overloading. You may have loaded too much sample for the amount of silica used. This leads to broad, overlapping bands that are impossible to separate.
-
Solution: Reduce the amount of crude material loaded or, preferably, increase the amount of silica gel (a common rule of thumb is a 50:1 to 100:1 ratio of silica:sample by weight for difficult separations).
-
Problem Area: Band Shape
Q: The bands of my compound are "tailing" (streaking down the column). Why is this happening and how can I fix it?
A: Tailing is a classic problem when chromatographing compounds with acidic or basic functional groups on silica. For this compound, the terminal hydroxyl group interacts very strongly with the acidic silanol sites on the silica surface. Some molecules get "stuck" and release slowly, causing a tail.
-
Solution: Add a small amount of a polar or basic modifier to your eluent.
-
Triethylamine (TEA): Adding 0.5-1% TEA to the eluent will neutralize the acidic sites on the silica, preventing the strong interaction with your compound's hydroxyl group and resulting in sharper, more symmetrical bands[3].
-
Methanol/Acetic Acid: For some compounds, adding a small amount of a competitive hydrogen-bonding solvent like methanol can help. If the tailing were due to a basic compound, adding a trace of acetic acid would be the solution. For your hydroxyl-containing compound, TEA is the more likely fix.
-
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor separation results.
Data Summary Table
The following table provides hypothetical but realistic data to guide your TLC analysis and solvent selection.
| Solvent System (Hexane:Ethyl Acetate) | Target Compound Rf | Key Impurity Rf (e.g., starting diol) | Recommendation |
| 9:1 | 0.65 | 0.20 | Too Nonpolar: Product elutes too fast. Increase polarity. |
| 7:3 | 0.35 | 0.05 | Optimal: Good Rf for the product and excellent separation from polar impurity. |
| 5:5 | 0.15 | 0.00 | Too Polar: Product moves too slowly. Decrease polarity. |
| 7:3 + 1% Triethylamine | 0.38 | 0.06 | Optimal for Tailing: Use if you observe tailing with the 7:3 system alone. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
MilliporeSigma/Supelco. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
Chromatography Online. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
LCGC North America. (n.d.). Retaining Polar Compounds - LC Troubleshooting Bible. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Chromtech. (n.d.). Chromatography Products - Biphenyl Columns. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Separation Science. (n.d.). Biphenyl, the Go To Phase for LC-MS Method Development. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ACS Omega. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
-
Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
LCGC International. (2016, January 31). Detective Work, Part 4: Chemical Problems with the Column: Chemical Attack. Retrieved from [Link]
-
Canada.ca. (1973, February 12). Translation Series No. 2396. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Complexities of Friedel-Crafts Acylation of Methoxybiphenyls
Welcome to the technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of acylated methoxybiphenyls. These intermediates are crucial building blocks in the pharmaceutical and fine chemical industries. However, their synthesis via Friedel-Crafts acylation is often fraught with challenges, from unpredictable regioselectivity to undesirable side reactions.
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common hurdles and achieve your synthetic targets efficiently and reproducibly.
The Core Challenge: Directing the Acyl Group in a Bifunctional System
The Friedel-Crafts acylation of methoxybiphenyls presents a classic challenge in electrophilic aromatic substitution. The methoxy group is a strong activating, ortho, para-directing substituent, while the phenyl group is a weaker activating, ortho, para-director.[1] This creates a competitive landscape on two aromatic rings, where the outcome is governed by a delicate interplay of electronic and steric effects. Furthermore, the reaction conditions required can lead to undesired side reactions, most notably demethylation of the methoxy group.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the Friedel-Crafts acylation of methoxybiphenyl intermediates in a practical question-and-answer format.
Issue 1: Poor or Incorrect Regioselectivity
Question: "My reaction is producing a mixture of isomers, or the major product is not the one I expected. How can I control the position of acylation?"
Answer: Regioselectivity is the most common challenge and is highly dependent on the position of the methoxy group on the biphenyl scaffold.
Underlying Principles: The powerful electron-donating resonance effect of the methoxy group strongly activates the ring it is attached to, making it the primary target for acylation. The acylation will be directed to the positions ortho and para to the methoxy group. However, steric hindrance from the adjacent phenyl ring and the acylating agent can significantly influence the product distribution.
Troubleshooting Steps & Solutions:
-
Re-evaluate the Directing Effects for Your Specific Isomer:
-
For 4-Methoxybiphenyl: Acylation is strongly directed to the 4'-position of the unsubstituted ring. The para position on the methoxy-substituted ring is blocked, and the ortho positions are sterically hindered. The phenyl substituent directs para to its own position, leading to high selectivity for 4-acetyl-4'-methoxybiphenyl. One study using a mordenite zeolite catalyst reported quantitative selectivity for the 4'-acetyl-4-methoxybiphenyl product.[2][3]
-
For 3-Methoxybiphenyl: The primary sites of acylation are the positions ortho and para to the methoxy group on the substituted ring. The most likely major product is the 4-acyl-3-methoxybiphenyl due to a combination of strong electronic activation and accessibility.
-
For 2-Methoxybiphenyl: Acylation is expected to occur predominantly at the para position (5-position) on the methoxy-substituted ring to minimize steric clash with the adjacent phenyl ring at the 2-position. The ortho positions (1 and 3) are significantly hindered.
-
-
Modify Reaction Temperature: Lower temperatures (e.g., 0 °C to room temperature) can favor the kinetically controlled product, which is often the less sterically hindered isomer.
-
Consider the Steric Bulk of the Acylating Agent: Using a bulkier acylating agent (e.g., isobutyryl chloride instead of acetyl chloride) will increase steric hindrance and can enhance selectivity for the less hindered position.
-
Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to isomer mixtures. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer improved regioselectivity in some cases.[1]
Issue 2: Significant Demethylation of the Methoxy Group
Question: "I am observing a significant amount of a phenolic byproduct, indicating that my methoxy group is being cleaved. How can I prevent this?"
Answer: Demethylation is a common side reaction when using strong Lewis acids like aluminum chloride with methoxy-substituted aromatics, especially at elevated temperatures.
Underlying Principles: The oxygen of the methoxy group can act as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃). This complexation can weaken the methyl C-O bond, making it susceptible to nucleophilic attack by the halide counter-ion (e.g., Cl⁻), leading to the formation of a phenol and methyl chloride.[4][5] This is particularly problematic in reactions requiring harsh conditions or prolonged reaction times. Research on the acetylation of 3,3'-dimethoxybiphenyl has shown that demethylation can occur in refluxing tetrachloroethane.[6]
Troubleshooting Steps & Solutions:
-
Reduce the Amount of Lewis Acid: While Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, using a slight excess (e.g., 1.1-1.5 equivalents) is often sufficient. A large excess of AlCl₃ can promote demethylation.
-
Lower the Reaction Temperature: Demethylation is often more prevalent at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period can often minimize this side reaction.
-
Choose a Milder Lewis Acid: This is often the most effective solution. Consider replacing AlCl₃ with a less aggressive Lewis acid.
-
Iron(III) Chloride (FeCl₃): Often provides good results with less demethylation.
-
Zinc Chloride (ZnCl₂): A mild Lewis acid that can be effective for activated systems.
-
Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These are known to be efficient and less harsh catalysts for Friedel-Crafts reactions.[7]
-
Zeolites: These solid acid catalysts can offer high selectivity and eliminate the need for traditional Lewis acids, thereby avoiding demethylation.[2][3]
-
-
Control Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the Lewis acid.
Issue 3: Low Yield or No Reaction
Question: "My reaction is not proceeding to completion, and I'm recovering a large amount of starting material. What could be the problem?"
Answer: Low or no conversion in Friedel-Crafts acylation of activated substrates like methoxybiphenyls often points to issues with the catalyst or reaction setup.
Underlying Principles: Friedel-Crafts acylation is highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst.[1] Additionally, the ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is generally required.[8]
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry all glassware under vacuum or in an oven.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Use fresh, high-purity Lewis acid. AlCl₃ is highly hygroscopic; use a freshly opened bottle or a well-sealed container stored in a desiccator.
-
-
Check Catalyst Stoichiometry: For most acylations, at least one equivalent of the Lewis acid per equivalent of the acylating agent is necessary. It is common to use a slight excess (e.g., 1.1 equivalents).
-
Verify Reagent Purity: Ensure the purity of your methoxybiphenyl starting material and the acyl chloride or anhydride. Impurities can inhibit the reaction.
-
Optimize Reaction Temperature: While high temperatures can cause side reactions, some reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for byproduct formation.
Visualizing the Reaction Landscape
Regioselectivity in Methoxybiphenyl Acylation
The following diagram illustrates the predicted major acylation sites for the three positional isomers of methoxybiphenyl, based on electronic activation and steric hindrance.
Caption: Predicted regioselectivity in Friedel-Crafts acylation.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common issues in the Friedel-Crafts acylation of methoxybiphenyls.
Caption: A systematic troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid needed in Friedel-Crafts acylation, while alkylation can be catalytic? A: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complex is often inactive, effectively removing the catalyst from the reaction cycle. Therefore, at least one equivalent of the Lewis acid is required for the reaction to go to completion.[8]
Q2: Can I use an acid anhydride instead of an acyl chloride? A: Yes, acid anhydrides are also effective acylating agents in Friedel-Crafts reactions and can sometimes be advantageous as they produce a carboxylic acid byproduct, which is less corrosive than the HCl generated from acyl chlorides.
Q3: My methoxybiphenyl has other substituents. How will this affect the reaction? A: Strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) on either ring will significantly hinder or prevent the Friedel-Crafts acylation. Other activating groups will compete with the methoxy group in directing the acylation, and the final product distribution will depend on the relative activating strengths and steric factors of all substituents.
Q4: Are there "greener" alternatives to traditional Lewis acids and chlorinated solvents? A: Yes, significant research has focused on developing more environmentally friendly Friedel-Crafts procedures. Solid acid catalysts like zeolites are highly effective, reusable, and can provide excellent regioselectivity.[2][3] Ionic liquids are also being explored as recyclable solvents and catalysts.[7]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 4-Methoxybiphenyl with Aluminum Chloride
This protocol is a representative example and may require optimization for different substrates and scales.
Materials:
-
4-Methoxybiphenyl
-
Acetyl chloride (or other acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, add a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
In the dropping funnel, prepare a solution of 4-methoxybiphenyl (1.0 equivalent) in anhydrous DCM.
-
Add the 4-methoxybiphenyl solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by slowly pouring it over a mixture of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Acylation using a Milder Lewis Acid (FeCl₃) to Minimize Demethylation
This protocol is adapted for situations where demethylation is a significant issue.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, but use anhydrous iron(III) chloride (FeCl₃) (1.2 equivalents) instead of AlCl₃.
-
Proceed with steps 3-7 as described in Protocol 1, but consider running the reaction at room temperature from the start if the substrate is sufficiently reactive.
-
The workup procedure (steps 8-12) remains the same.
References
- Andonian, A. (n.d.).
- CN102260132A - Demethylating reagent, method for removing methyl and method for preparing luciferin by use of demethylating reagent.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
- Titinchi, S. J. J., Kamounah, F. S., Abbo, H. S., & Hammerich, O. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52.
- Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(43), 37031-37038.
- The Friedel-Crafts acetylation of 3,3'-dimethoxybiphenyl. (1967).
- BenchChem. (n.d.).
- WO2006061666A2 - A new process for the preparation of phenolic hydroxy-substituted compounds.
- Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
- A proposed demethylation mechanism of eugenol using AlCl3. (n.d.).
- Wikipedia. (n.d.).
- Chem-Station Int. Ed. (2024).
- CORE. (2012).
- Titinchi, S. J. J., Kamounah, F. S., Abbo, H. S., & Hammerich, O. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52.
- Ishihara, K., & Ohara, S. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984.
- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
- OUCI. (n.d.).
- MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
- Makihara, M., & Komura, K. (2017).
- Journal of the Chemical Society, Perkin Transactions 1. (1998).
- PubMed. (2011).
- BenchChem. (n.d.).
- ResearchGate. (2001).
- YouTube. (2021). 18.
- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Reactions of 1-Methoxynaphthalene.
- ResearchGate. (2016). (PDF)
- ResearchGate. (n.d.).
- ResearchGate. (2001).
- Semantic Scholar. (2018).
- SciSpace. (1987).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
How to prevent side reactions in the synthesis of biphenyl ethers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of biphenyl ethers. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of biphenyl ether synthesis and prevent common side reactions. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure you can achieve optimal results in your experiments.
Troubleshooting Guide: Preventing Side Reactions
This section addresses specific issues that may arise during the synthesis of biphenyl ethers, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired Biphenyl Ether
Q: My reaction is resulting in a low yield of the target biphenyl ether. What are the potential causes and how can I improve it?
A: Low yields in biphenyl ether synthesis can stem from several factors, primarily related to reaction conditions and reagent purity. Here’s a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[1]. If starting materials are still present, consider extending the reaction time or incrementally increasing the temperature[1][2]. Ensure efficient stirring to overcome mass transfer limitations.
-
-
Catalyst Deactivation:
-
Cause: The catalyst, whether copper- or palladium-based, can lose activity due to various factors. Impurities in reagents or solvents, such as sulfur or nitrogen-containing heterocycles, can act as catalyst poisons[3][4]. Air or moisture sensitivity can also lead to deactivation[3]. In some cases, high catalyst loading can lead to aggregation and reduced activity[3].
-
Solution: Use high-purity, anhydrous solvents and reagents[1][2][5]. Ensure all glassware is thoroughly dried. Employ rigorous air-free techniques, such as using a glovebox or Schlenk line, especially for sensitive catalysts[3]. Screen different catalyst loadings to find the optimal concentration[3].
-
-
Suboptimal Reaction Components:
-
Cause: The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. An inappropriate combination can lead to a sluggish or stalled reaction.
-
Solution: A systematic screening of these components is crucial for optimization[1][5].
-
Catalyst: For Ullmann couplings, screen different copper sources like CuI, CuBr, or Cu₂O[1][6]. For Buchwald-Hartwig reactions, modern palladium precatalysts are often more reliable[5].
-
Ligand: The ligand plays a critical role in stabilizing the catalyst and promoting the desired reaction pathway. For Ullmann reactions, ligands like N-methylglycine, 1,10-phenanthroline, or L-proline can be effective[1]. In Buchwald-Hartwig synthesis, bulky, electron-rich phosphine ligands are often key to success[7][8].
-
Base: The base is crucial for activating the phenol. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃[1][9]. Cesium carbonate is often effective in challenging couplings due to its higher solubility in organic solvents[6][9].
-
Solvent: The solvent can influence catalyst solubility and reactivity. Screen different solvents like DMF, dioxane, and toluene[1][10]. Non-polar solvents like toluene or xylene can be effective in some Ullmann couplings[11].
-
-
Issue 2: Formation of Homocoupled Products
Q: I am observing significant amounts of homocoupled products (biphenyl from the aryl halide or a biaryl from the phenol). How can I suppress this side reaction?
A: Homocoupling is a common side reaction in cross-coupling chemistry. Here’s how to address it:
-
Cause: Homocoupling of the aryl halide can occur, particularly at higher temperatures. For the phenol, oxidative homocoupling can be a competing pathway.
-
Solution:
-
Ligand Selection: The choice of ligand is critical in preventing homocoupling. Bulky ligands can sterically hinder the formation of the homocoupled product[12]. For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are often effective.
-
Temperature Control: Avoid excessively high reaction temperatures, which can promote homocoupling. Optimize the temperature to a point where the desired cross-coupling proceeds at a reasonable rate while minimizing side reactions[1].
-
Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the desired intermolecular cross-coupling over the competing homocoupling.
-
Issue 3: Protodehalogenation or Reduction of the Aryl Halide
Q: My starting aryl halide is being consumed, but instead of the desired ether, I am isolating the corresponding arene (protodehalogenation). What is causing this and how can I prevent it?
A: Protodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction that reduces the yield of the desired product.
-
Cause: This side reaction is often caused by the presence of protic impurities, such as water, in the reaction mixture[1]. The nucleophile itself can also sometimes act as a hydrogen source, particularly under harsh conditions.
-
Solution:
-
Anhydrous Conditions: The most critical step is to ensure strictly anhydrous conditions. Use anhydrous solvents and reagents, and thoroughly dry all glassware before use[1][2]. The use of a drying agent, like activated molecular sieves, can also be beneficial[6].
-
Base Selection: The choice of base can influence the extent of protodehalogenation. A weaker base may be preferable if the nucleophile is unstable under strongly basic conditions[5].
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of this side reaction relative to the desired C-O bond formation[1][5].
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of biphenyl ethers.
Q1: Which synthetic route is better for my target biphenyl ether: Ullmann condensation or Buchwald-Hartwig amination?
A1: The choice between the Ullmann condensation and the Buchwald-Hartwig reaction depends on several factors, including the substrate scope, functional group tolerance, and desired reaction conditions.
-
Ullmann Condensation: This is a classical method using a copper catalyst[13]. Traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper)[13][14]. However, modern protocols with the use of ligands have made the conditions much milder[15][16]. It can be a cost-effective option, particularly for large-scale synthesis.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is generally more versatile and tolerant of a wider range of functional groups[8][17]. It often proceeds under milder conditions than the classical Ullmann reaction[8]. The development of sophisticated ligands has greatly expanded the scope of this reaction[7][17].
For complex molecules with sensitive functional groups, the Buchwald-Hartwig reaction is often the preferred method. For simpler, more robust substrates, a modern Ullmann condensation can be a very effective and economical choice.
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is crucial for a successful cross-coupling reaction. The ideal ligand will stabilize the catalyst, promote the desired catalytic cycle, and suppress side reactions.
-
For Ullmann Condensation: A variety of N- and O-based chelating ligands have been shown to accelerate the reaction[15]. Common examples include amino acids (e.g., N-methylglycine, L-proline) and diamines (e.g., 1,10-phenanthroline)[1][15]. The optimal ligand is often substrate-dependent, and screening a small panel of ligands is recommended[15].
-
For Buchwald-Hartwig Ether Synthesis: Bulky, electron-rich phosphine ligands are generally the most effective[7][8]. These ligands promote the reductive elimination step and can prevent catalyst decomposition. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and Hartwig's ferrocene-based ligands are widely used[12][17].
Q3: What is the role of the base in these reactions, and how do I select the best one?
A3: The base plays a critical role in deprotonating the phenol to form the more nucleophilic phenoxide, which is the active nucleophile in the reaction.
-
Base Strength: The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions or degradation of the starting materials or product.
-
Common Bases: Inorganic bases are most commonly used.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates[9]. Cesium carbonate (Cs₂CO₃) is often the most effective, particularly for challenging couplings, due to its higher solubility and the increased nucleophilicity of the resulting cesium phenoxide[6][9].
-
Phosphates (K₃PO₄): Potassium phosphate is another effective base, particularly in palladium-catalyzed reactions[9].
-
-
Screening: The optimal base is substrate-dependent, and it is advisable to screen a few different bases to maximize the yield[9].
Q4: Can I use an aryl chloride as a substrate?
A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in both Ullmann and Buchwald-Hartwig reactions[11][18]. However, with the development of more active catalyst systems, the use of aryl chlorides has become more feasible.
-
Ullmann Condensation: The reaction of aryl chlorides typically requires more forcing conditions (higher temperatures) and may give lower yields compared to the corresponding bromides or iodides[19]. Electron-withdrawing groups on the aryl chloride can activate it towards nucleophilic attack and improve the yield[11].
-
Buchwald-Hartwig Ether Synthesis: The use of specialized, highly active ligands is often necessary for the efficient coupling of aryl chlorides[7][17]. Ligands like SPhos and other bulky biarylphosphines have shown good activity for these less reactive substrates[12].
Q5: How can I purify my biphenyl ether product from unreacted starting materials and side products?
A5: The purification of the final product is a critical step to obtain the desired compound in high purity.
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the inorganic base and salts[1].
-
Chromatography: Column chromatography on silica gel is the most common method for purifying the crude product[2]. A gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the product from less polar starting materials and more polar side products[2].
-
Recrystallization: If the biphenyl ether is a solid, recrystallization can be a highly effective purification method[2]. The choice of solvent is crucial; a good solvent will dissolve the compound at a higher temperature and allow it to crystallize upon cooling, leaving impurities in the solution[2].
Experimental Protocols
General Protocol for Ullmann Biphenyl Ether Synthesis
This protocol provides a starting point for the copper-catalyzed synthesis of biphenyl ethers. Optimization of the specific components and conditions will be necessary for each unique substrate combination.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (CuI) (0.05 mmol, 5 mol%), a suitable ligand (e.g., N-methylglycine, 0.1 mmol, 10 mol%), and a base (e.g., K₃PO₄, 2.0 mmol)[1].
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times[1].
-
Solvent Addition: Add an anhydrous solvent (e.g., DMF, dioxane, or toluene) via syringe[1].
-
Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-140 °C)[1][11][18].
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1].
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
General Protocol for Buchwald-Hartwig Biphenyl Ether Synthesis
This protocol provides a general procedure for the palladium-catalyzed synthesis of biphenyl ethers.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.02-0.04 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol) to an oven-dried reaction vessel with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the phenol (1.2 mmol).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of a Model Ullmann Condensation
| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | None | K₂CO₃ | DMF | 130 | Low |
| 2 | CuI | N-methylglycine | K₃PO₄ | DMF | 100 | Good |
| 3 | Cu₂O | 1,10-phenanthroline | Cs₂CO₃ | Dioxane | 110 | High |
| 4 | CuI | L-proline | K₂CO₃ | Toluene | 120 | Moderate |
Yields are qualitative and for illustrative purposes. Actual yields will vary depending on the specific substrates.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A simplified catalytic cycle for the Buchwald-Hartwig ether synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. reddit.com [reddit.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-TB Phase Observation in Methoxybiphenyl Dimers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxybiphenyl dimers and the observation of the twist-bend nematic (N-TB) phase. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you successfully identify, characterize, and optimize the temperature range of this fascinating liquid crystal phase.
Introduction to the N-TB Phase
The twist-bend nematic (N-TB) phase is a unique state of matter that exists between the conventional nematic (N) and solid crystalline phases.[1][2] It is characterized by a heliconical superstructure with a pitch on the order of a few nanometers, even when formed by achiral molecules.[3][4] This spontaneous breaking of chiral symmetry in an achiral system makes the N-TB phase a subject of intense fundamental and applied research. Methoxybiphenyl dimers are a class of molecules known to exhibit the N-TB phase, and understanding how to manipulate their structure to control the phase transition temperatures is crucial for experimental success.[5][6]
Troubleshooting Guide
This section addresses common challenges encountered during the experimental observation of the N-TB phase in methoxybiphenyl dimers.
Question: I am not observing the N-TB phase in my methoxybiphenyl dimer. What could be the issue?
Answer:
Several factors can contribute to the apparent absence of an N-TB phase. Consider the following troubleshooting steps:
-
Molecular Structure: The presence of the N-TB phase is highly dependent on the molecular geometry.[3][7]
-
Spacer Parity: Methoxybiphenyl dimers with an odd number of atoms in the flexible spacer are more likely to exhibit a bent shape, which is a prerequisite for N-TB phase formation. Dimers with even-numbered spacers tend to be more linear and may not form this phase.[5]
-
Terminal Chain Length: The length of the terminal alkyl or alkoxy chains can influence the phase behavior. In some systems, if the terminal chain is significantly longer than the spacer, smectic phases may be favored over the N-TB phase.[5]
-
-
Thermal History and Cooling Rate: The N-TB phase is often observed upon cooling from the nematic phase.
-
Cooling Rate: A very fast cooling rate might cause the sample to crystallize directly from the nematic phase, bypassing the N-TB phase. Conversely, a very slow cooling rate might also promote crystallization. Experiment with different cooling rates (e.g., 1°C/min, 5°C/min, 10°C/min) in your Differential Scanning Calorimetry (DSC) experiments.
-
Annealing: Sometimes, holding the sample at a temperature just below the N to N-TB transition for a period can help in the development of the characteristic textures.
-
-
Purity of the Compound: Impurities can significantly affect liquid crystal phase transitions, often broadening or even suppressing them. Ensure your methoxybiphenyl dimer is of high purity. Recrystallization or chromatographic purification may be necessary.
-
Characterization Technique Sensitivity:
-
DSC: The N to N-TB phase transition is often a weak first-order transition, meaning the associated enthalpy change can be very small and difficult to detect with DSC, especially in materials with a wide nematic range.[7][8]
-
Polarizing Optical Microscopy (POM): This is often the most reliable method for identifying the N-TB phase. Look for the characteristic "rope-like" or striped textures that appear upon cooling from the uniform nematic phase.[8][9]
-
Question: The N-TB to Nematic (N) phase transition in my DSC thermogram is very weak or undetectable. How can I confirm its presence?
Answer:
A weak or absent DSC peak for the N-TB to N transition is a common issue.[7] Here's how to approach this:
-
Primary Confirmation with POM: As mentioned, POM is the gold standard for identifying the N-TB phase. The appearance of the characteristic striped texture upon cooling from the nematic phase is strong evidence of the transition.[8] The periodicity of these stripes is often temperature-dependent.[4]
-
Optimize DSC Parameters:
-
Sample Mass: Use a larger sample mass (e.g., 5-10 mg) to increase the signal-to-noise ratio.
-
Scan Rate: While slower scan rates can sometimes improve resolution, for very weak transitions, a slightly higher scan rate might make the peak more discernible from the baseline drift. Experiment with a range of rates.
-
Modulated DSC: Techniques like modulated DSC can sometimes help to separate the reversing and non-reversing heat flow signals, which may aid in identifying weak transitions.
-
-
Complementary Techniques:
-
X-Ray Diffraction (XRD): While the N-TB phase does not exhibit long-range positional order, small-angle X-ray scattering (SAXS) can reveal a diffuse scattering peak corresponding to the helical pitch of the N-TB phase, which is typically in the range of a few nanometers.[9] The diffraction pattern in the N-TB phase is qualitatively similar to the nematic phase, showing no sharp layer reflections.[9]
-
Birefringence Measurements: A characteristic decrease in the optical birefringence is often observed at the N to N-TB transition when cooling. This is due to the averaging of optical anisotropy from the formation of the short-pitched helix.[7]
-
Question: How can I widen the temperature range of the N-TB phase for my methoxybiphenyl dimer?
Answer:
Modifying the molecular structure is the most effective way to tune the temperature range of the N-TB phase.
-
Spacer Length and Parity: The N-TB to N transition is predominantly shape-driven and depends significantly on the length and parity of the flexible spacer.[6] Systematically varying the length of the odd-numbered spacer can shift the transition temperatures.
-
Terminal Chain Length: The N-isotropic (I) and N-TB to N transition temperatures tend to decrease as the length of the terminal chain increases.[6] The effect is often more pronounced for the N-I transition, which can lead to a wider nematic range but not necessarily a wider N-TB range.
-
Mesogenic Core Modification: While you are working with methoxybiphenyl dimers, it's worth noting that replacing a methoxybiphenyl unit with another mesogenic group, such as a cyanobiphenyl unit, can dramatically alter the phase behavior. For instance, cyanobiphenyl-containing dimers have a strong tendency for anti-parallel associations, which can promote smectic phases at the expense of the N-TB phase.[5][6]
The following table summarizes the general trends observed for a series of non-symmetric dimers containing a methoxybiphenyl unit (MeOB6OIBeOm), where 'm' is the number of carbon atoms in the terminal alkyloxy chain.
| Compound (m) | N-TB to N Transition Temperature (°C) | N to Isotropic Transition Temperature (°C) |
| 1 | ~120 | ~200 |
| 2 | ~115 | ~190 |
| 3 | ~110 | ~180 |
| 4 | ~105 | ~170 |
| 5 | ~100 | ~160 |
| 6 | ~95 | ~150 |
| 7 | ~90 | ~140 |
| 8 | ~85 | ~130 |
| 9 | ~80 | ~120 |
Note: These are approximate values to illustrate the trend and can vary based on the specific molecular structure.[6]
Frequently Asked Questions (FAQs)
What is the underlying molecular arrangement in the N-TB phase?
In the N-TB phase, the constituent bent-shaped molecules arrange themselves into a heliconical structure. The local director, which represents the average orientation of the long molecular axis, is tilted at a constant angle with respect to a global helical axis. This continuous twist and bend of the director results in a chiral superstructure with a very short pitch, typically on the order of a few nanometers.[3][4]
Figure 1: Schematic comparison of molecular arrangement in Nematic and N-TB phases.
What are the key experimental techniques for identifying the N-TB phase?
The primary techniques for identifying and characterizing the N-TB phase are:
-
Polarizing Optical Microscopy (POM): This is crucial for observing the characteristic textures. Upon cooling from the nematic phase, the N-TB phase often exhibits a "rope-like" or striped texture.[8]
-
Differential Scanning Calorimetry (DSC): Used to determine the transition temperatures and enthalpies. However, the N to N-TB transition can be weakly first-order and may be difficult to detect.[7][8][10]
-
X-ray Diffraction (XRD): Small-angle X-ray scattering (SAXS) can be used to determine the pitch of the heliconical superstructure. The absence of sharp layer reflections in the wide-angle region confirms the nematic-like nature of the phase.[9]
Figure 2: Experimental workflow for N-TB phase identification.
Why is the parity of the flexible spacer in dimers so important for N-TB phase formation?
The parity of the number of atoms in the flexible spacer chain dictates the average molecular shape of the dimer.
-
Odd-membered spacers: These force the two rigid mesogenic units (methoxybiphenyl groups) to be at an angle to each other, resulting in an overall bent or "banana-like" shape. This bent geometry is a crucial requirement for the formation of the space-filling heliconical structure of the N-TB phase.[5][7]
-
Even-membered spacers: These tend to favor a more linear or "rod-like" average conformation of the dimer. Linear molecules are less likely to form the N-TB phase and typically exhibit conventional nematic or smectic phases.
References
- Anatomy of a Discovery: The Twist–Bend Nem
- A Ten-Year Perspective on Twist-Bend Nematic M
- The Beauty of Twist-Bend Nematic Phase: Fast Switching Domains, First Order Fréedericksz Transition and a Hierarchy of Structures - MDPI. (2021-05-31).
- Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. (2025-01-06).
- Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl.
- Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4 - SciSpace.
- Liquid crystal - Wikipedia.
- LIQUID CRYSTAL PHASES University of HAMBURG Introduction Matter in nature is a collection of large number of
- Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf - White Rose Research Online. (2025-01-13).
- Thermal Methods of Analysis: Principles, instrumentation and applications of ThermogravimetricAnalysis (TGA), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC). In: B.PHARM. SEMESTER- VIII - RGPV.
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. webs.ucm.es [webs.ucm.es]
- 3. A Ten-Year Perspective on Twist-Bend Nematic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04076G [pubs.rsc.org]
- 6. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. rgpv.ac.in [rgpv.ac.in]
Resolving peak overlap in NMR spectra of biphenyl compounds
Welcome to the technical support center for resolving common NMR spectroscopy challenges encountered with biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR for the structural elucidation and analysis of these unique molecules. The inherent complexity of biphenyls, particularly the high density of signals in the aromatic region and the phenomenon of atropisomerism, often leads to significant peak overlap, complicating spectral interpretation.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from fundamental concepts to advanced troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is peak overlap so prevalent in the ¹H NMR spectra of biphenyl compounds?
A1: The structure of biphenyl compounds inherently leads to spectral complexity for several reasons. Firstly, they possess a high number of protons within two or more aromatic rings, all of which resonate in a very narrow chemical shift range, typically between 7.0 and 8.0 ppm.[1] This high signal density naturally increases the probability of overlap. Secondly, the electronic environment of each proton is influenced by the opposing ring, a phenomenon known as the anisotropic effect, which can lead to subtle and often overlapping shifts.[2][3] Finally, steric hindrance from substituents, particularly at the ortho positions, can restrict rotation around the central carbon-carbon single bond. This gives rise to atropisomerism, where stable, non-interconverting rotational isomers (rotamers) can exist, each producing its own distinct set of NMR signals, further congesting the spectrum.[4][5]
Q2: What is atropisomerism, and how does it specifically impact the NMR spectrum?
A2: Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond.[4][5] In substituted biphenyls, bulky groups can create a high energy barrier to rotation, effectively "locking" the molecule into specific spatial conformations.[5] If this rotational barrier is high enough, individual rotamers can be isolated or observed as distinct species at room temperature.[4][6] In an NMR experiment, this means that chemically equivalent protons on different atropisomers become magnetically non-equivalent. For example, a simple substituted biphenyl might exist as two stable atropo-enantiomers. While enantiomers produce identical spectra in an achiral solvent, the presence of diastereotopic protons within the molecule or the use of chiral resolving agents can lead to a doubling of signals. This dramatically increases spectral complexity, often resulting in severe peak overlap that can be mistaken for impurities.[6][7]
Q3: My aromatic region is a single, broad multiplet. What is the simplest first step I can take to try and resolve it?
A3: Before resorting to more complex experiments, two simple adjustments can often provide significant improvements. The most straightforward approach is to re-acquire the spectrum in a different deuterated solvent.[8] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce differential shifts in your compound's protons compared to solvents like CDCl₃, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[8] This can effectively spread out crowded signals. If available, the second simple step is to use a higher field NMR spectrometer (e.g., moving from a 400 MHz to a 600 MHz or higher instrument).[1] The chemical shift dispersion (in Hz) increases with the magnetic field strength, while the coupling constants (in Hz) remain the same. This increased separation can often resolve previously overlapping multiplets into distinct, interpretable patterns.
Q4: When is it necessary to move from 1D NMR to more advanced 2D NMR techniques?
A4: You should consider 2D NMR when simpler methods like changing solvents or increasing field strength fail to provide the necessary resolution for your analysis. 2D NMR is essential when you need to unambiguously assign specific signals and determine the connectivity of atoms within the molecule.[9][10][11] If you cannot extract coupling constants from a 1D spectrum or determine which proton is coupled to which, a COSY (Correlation Spectroscopy) experiment is required to map out the ¹H-¹H spin systems.[9] If you need to assign protons to their corresponding carbon atoms, heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable tools for structural elucidation.[12][13][14]
Troubleshooting Guide: From Overlap to Resolution
This section provides detailed protocols and the scientific rationale for resolving specific peak overlap scenarios.
Problem: The aromatic region of my ¹H spectrum (7-8.5 ppm) is an uninterpretable cluster of signals.
Solution A: Exploit Solvent-Induced Shifts
-
Causality: The aromatic ring of a solvent like benzene-d₆ creates its own magnetic field. When your biphenyl analyte associates with the solvent molecules, its protons can be pushed into either shielding or deshielding regions of the solvent's magnetic field, depending on their spatial orientation. This interaction, the Aromatic Solvent-Induced Shift (ASIS), alters the chemical shifts of the analyte's protons, often breaking the spectral degeneracy and resolving overlap.[8]
-
Data Presentation: Expected Impact of Solvent Change
| Proton Environment | Typical δ in CDCl₃ (ppm) | Expected δ in Benzene-d₆ (ppm) | Rationale for Shift |
| Ortho-protons (unhindered) | 7.95 (multiplet) | 7.70 (resolved doublet) | Proximity to the shielding face of the solvent ring |
| Meta-protons | 7.50 (multiplet) | 7.40 (resolved triplet) | Moderate shielding effect |
| Para-protons | 7.65 (multiplet) | 7.58 (resolved triplet) | Lesser, but still significant, shielding |
-
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation: Prepare two NMR samples with identical concentrations of your biphenyl compound (e.g., 10 mg). Dissolve the first in ~0.6 mL of CDCl₃ and the second in ~0.6 mL of benzene-d₆.
-
Internal Standard: Add an identical amount of an internal standard like tetramethylsilane (TMS) to both samples for accurate chemical shift referencing.
-
NMR Acquisition: Acquire standard 1D ¹H NMR spectra for both samples using identical parameters (e.g., temperature, number of scans, relaxation delay).
-
Data Analysis: Process and compare the spectra. Look for changes in chemical shifts and multiplicity in the aromatic region to identify the solvent system that provides superior peak separation.[8]
-
Solution B: Employ Lanthanide Shift Reagents (LSRs)
-
Causality: LSRs are organometallic complexes, typically of Europium (Eu) or Praseodymium (Pr), that act as Lewis acids.[15] If your biphenyl compound has a Lewis basic site (e.g., a hydroxyl, carbonyl, or amine group), the LSR will form a weak, rapidly exchanging complex with it.[16] The paramagnetic metal ion generates a strong local magnetic field that induces large changes in the chemical shifts of nearby protons. This effect, primarily a pseudocontact shift, is distance-dependent, causing protons closer to the binding site to shift more dramatically, thus resolving overlap.[17][18] Europium reagents typically induce downfield shifts, while Praseodymium reagents cause upfield shifts.[18]
-
Experimental Protocol: LSR Titration
-
Prerequisites: This method is only effective for biphenyls containing a Lewis basic functional group. The sample must be scrupulously dry, as water will preferentially bind to the LSR.[15]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound (~10 mg in 0.6 mL of a dry, non-coordinating solvent like CDCl₃).
-
LSR Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent. Add a small, known aliquot (e.g., 2-5 µL, corresponding to ~0.1 equivalents) of the LSR stock solution to the NMR tube.
-
Acquire and Repeat: Gently mix the sample and re-acquire the spectrum. Continue this stepwise addition of the LSR, acquiring a spectrum after each addition.
-
Analysis: Track the movement of each signal. The induced shifts will spread the spectrum out, often revealing the underlying multiplicity of previously overlapped signals. Be aware that LSRs can cause significant line broadening, which can obscure coupling information if too much is added.[16]
-
Solution C: Disperse Signals into a Second Dimension with 2D NMR
-
Causality: When 1D methods are insufficient, 2D NMR experiments disperse the signals across a second frequency axis, providing a powerful method to resolve overlap and establish atomic connectivity.[11][12] This is the definitive approach for complex structure elucidation.[9][14][19]
-
Mandatory Visualization: 2D NMR Workflow for Biphenyl Structure Elucidation
Caption: Workflow for using 2D NMR to resolve overlap and elucidate biphenyl structure.
-
Experimental Protocols: Key 2D Experiments
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds). It is the primary tool for tracing out the proton connectivity within each aromatic ring.
-
Interpretation: A cross-peak at the intersection of two different proton frequencies (F1, F2) indicates that these two protons are coupled. By "walking" from one cross-peak to the next, you can map out entire spin systems even if they overlap in the 1D spectrum.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which proton is directly attached to which carbon atom.[20]
-
Interpretation: Each peak in the 2D spectrum correlates a proton signal on one axis with the signal of the carbon it is directly bonded to on the other axis. This is extremely powerful for resolving proton overlap, as it is rare for two protons with the same chemical shift to be attached to carbons that also have identical shifts.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds).
-
Interpretation: Cross-peaks show correlations between a proton and carbons that are 2-4 bonds away. This is crucial for piecing together the molecular skeleton, for example, by correlating a proton on one ring to carbons on the other ring across the biphenyl linkage, or to quaternary carbons which are invisible in HSQC spectra.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are bonded.
-
Interpretation: A cross-peak between two protons indicates they are spatially proximate. This is the key experiment for determining the stereochemistry of atropisomers by observing which protons on one ring are close to specific protons on the other ring.
-
-
Problem: I suspect I have atropisomers, leading to doubled or broadened signals.
Solution: Variable Temperature (VT) NMR
-
Causality: The signals from two interconverting species (like atropisomers) will appear distinct if their rate of exchange is slow on the NMR timescale. As the temperature is increased, the rate of rotation around the biphenyl bond increases. If the thermal energy becomes sufficient to overcome the rotational barrier, the exchange rate can become fast on the NMR timescale. This causes the separate signals for each isomer to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at a higher temperature.[7]
-
Experimental Protocol: VT-NMR Analysis
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Incremental Heating: Increase the spectrometer probe temperature in defined steps (e.g., 10-15 K increments, from 298 K up to a maximum safe temperature for your sample and solvent, e.g., 348 K in CDCl₃). Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Acquire at Each Temperature: Acquire a ¹H spectrum at each temperature increment.
-
Analysis: Carefully observe the signals corresponding to the suspected atropisomers. Look for the characteristic pattern of broadening, coalescence, and sharpening. The temperature at which coalescence occurs can be used to calculate the energy barrier (ΔG‡) to rotation, providing valuable physicochemical data about your compound.
-
References
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Atropisomer - Wikipedia. Wikipedia. [Link]
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NMR Data Processing. Encyclopedia of Magnetic Resonance. [Link]
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NMR Shift reagents. Slideshare. [Link]
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Lanthanide shift reagents in nmr. Slideshare. [Link]
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Illustrating atropisomerism in the porphyrin series using NMR spectroscopy. Analusis. [Link]
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NMR Data Processing. ResearchGate. [Link]
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Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy. Journal of Chemical Education. [Link]
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Atropisomers. The Knowles Group - Princeton University. [Link]
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Towards Ultimate NMR Resolution with Deep Learning. arXiv. [Link]
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Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. [Link]
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Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
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NMR Shift Reagents. Chemistry LibreTexts. [Link]
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Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules. [Link]
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Anisotropic Effect Definition. Fiveable. [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
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High-Resolution Zero-Field NMR J-Spectroscopy of Aromatic Compounds. Journal of the American Chemical Society. [Link]
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qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]
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RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry. [Link]
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Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
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Lanthanide Induced Shifts (LIS). Organic Chemistry Data. [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Biphenylene - Wikipedia. Wikipedia. [Link]
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Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]
-
Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. University text. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
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Structure Elucidation by NMR. ETH Zurich NMR Service. [Link]
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Common Problems. SDSU NMR Facility. [Link]
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Shielding. University of Calgary. [Link]
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Anisotropic Effect in NMR Spectroscopy. YouTube. [Link]
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NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
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How would you describe the multiplicity of this proton nmr for biphenyl? Reddit. [Link]
-
NMR Peak hidden behind solvent peak. Reddit. [Link]
-
HARD NMRs! (NMR Made Easy Part 7A) Problem 1. YouTube. [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules. [Link]
-
How to Interpret Splitting in the 1H NMR. YouTube. [Link]
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Technical Support Center: Enhancing the Stability of Smectic Phases in Biphenyl Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with biphenyl derivatives and their liquid crystalline smectic phases. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during experimental work. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions to enhance the stability and quality of your smectic phases.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and questions that researchers often encounter.
Q1: My biphenyl derivative is not exhibiting a smectic phase, only a nematic or crystalline phase. What are the likely reasons?
A1: The absence of a smectic phase can be attributed to several factors related to molecular structure and purity. Firstly, the length of the terminal alkyl or alkoxy chains on your biphenyl core is critical. Shorter chains often favor the less-ordered nematic phase, while longer chains promote the layer-like structure of smectic phases.[1] Secondly, the presence of impurities can significantly disrupt the molecular self-assembly required for smectic ordering, often leading to direct crystallization from the nematic or isotropic phase.[2] Consider purifying your sample further through techniques like recrystallization or chromatography.[3]
Q2: I'm observing a direct transition from the isotropic liquid to a crystalline solid upon cooling, bypassing any liquid crystal phases. How can I promote the formation of a smectic phase?
A2: This phenomenon, known as a monotropic transition, can sometimes be overcome by adjusting the cooling rate. A very rapid cooling rate might not allow sufficient time for the molecules to organize into the intermediate smectic phase before crystallization occurs. Conversely, a very slow cooling rate might also favor crystallization. Experiment with different cooling rates in your Differential Scanning Calorimetry (DSC) or hot-stage microscopy setup. A rate of 5-10 °C/min is a good starting point.[4] If adjusting the cooling rate is unsuccessful, the issue may be inherent to the molecular structure, and chemical modification might be necessary to stabilize the desired mesophase.
Q3: My smectic phase appears to be unstable and quickly crystallizes. How can I improve its thermal stability?
A3: Enhancing the thermal stability of a smectic phase often involves molecular design strategies. Increasing the rigidity of the biphenyl core through the introduction of linking groups can stabilize the mesophase.[1] Additionally, the choice of terminal groups plays a significant role; polar groups can increase intermolecular interactions, thereby stabilizing the smectic phase. The introduction of an additional benzene ring to create a biphenyl moiety is a known strategy to increase the stability of liquid crystalline molecules.[1]
Q4: I am having trouble distinguishing between Smectic A and Smectic C phases under the Polarized Optical Microscope (POM). What are the key differences in their textures?
A4: While both Smectic A (SmA) and Smectic C (SmC) phases can exhibit focal-conic fan textures, there are subtle differences. In the SmA phase, the molecules are aligned perpendicular to the layer planes, resulting in textures that are often more uniform. The SmC phase, where molecules are tilted within the layers, can show more complex and broken focal-conic domains. A key distinguishing feature can be observed during the phase transition; the appearance of "transition bars" is often characteristic of the SmA to SmC transition.[5] For a definitive identification, X-ray diffraction (XRD) is recommended to measure the layer spacing and tilt angle.[6]
Section 2: Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting for common experimental challenges.
Troubleshooting Polarized Optical Microscopy (POM)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable texture (dark field of view) | 1. The sample is in the isotropic phase (above its clearing point).2. The sample has a homeotropic alignment (molecules are aligned perpendicular to the glass slides). | 1. Cool the sample to a lower temperature to check for phase transitions.2. Gently apply pressure to the coverslip with a clean probe. This will induce flow and disrupt the homeotropic alignment, revealing any underlying texture.[4] |
| Poorly defined or "muddy" textures | 1. The cooling rate is too fast, preventing proper molecular self-assembly.2. The sample is impure.3. The sample thickness is not optimal. | 1. Decrease the cooling rate on the hot stage (e.g., to 1-2 °C/min) to allow for better texture development.2. Purify the biphenyl derivative using appropriate methods.3. Prepare a new sample with a different thickness. Thinner samples can sometimes yield better-defined textures. |
| Presence of air bubbles | 1. Improper sample loading technique.2. High viscosity of the material at the loading temperature. | 1. When preparing the sample, heat the material to a lower viscosity in the isotropic phase before placing the coverslip.2. Use a vacuum filling method for liquid crystal cells to prevent bubble formation.[4] |
| Difficulty in identifying specific smectic textures | 1. Lack of experience in interpreting complex textures.2. The observed texture is not a "classic" example. | 1. Compare your observed textures with reference images from reputable sources.[7][8]2. Shear the sample by gently moving the coverslip to induce different domains and textures.3. Correlate your POM observations with data from DSC and XRD for definitive phase identification. |
Troubleshooting Differential Scanning Calorimetry (DSC)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad or distorted transition peaks | 1. The sample is impure.2. Poor thermal contact between the sample and the DSC pan.3. The heating/cooling rate is too high. | 1. Purify the sample.2. Ensure the sample is evenly spread at the bottom of the pan. For solid samples, use a flat, thin layer.3. Repeat the measurement with a lower heating/cooling rate (e.g., 2-5 °C/min). |
| Overlapping transition peaks | 1. The presence of multiple, closely spaced phase transitions.2. The sample is a mixture of isomers or homologs. | 1. Use a slower heating/cooling rate to improve peak resolution.2. Employ deconvolution software to separate the overlapping peaks and determine the enthalpy of each transition.[9][10][11][12]3. Purify the sample to remove any interfering components. |
| Irreproducible transition temperatures | 1. The thermal history of the sample is not consistent.2. The instrument is not properly calibrated. | 1. Always perform a heating-cooling-heating cycle to establish a consistent thermal history. The data from the second heating run is typically the most reliable.[13]2. Calibrate the DSC instrument with known standards (e.g., indium) before running your sample. |
| Absence of an expected transition peak | 1. The transition has a very low enthalpy and is not detectable at the current settings.2. The transition is monotropic and only occurs on cooling (or heating). | 1. Increase the sample mass to amplify the heat flow signal.2. Ensure you are performing both heating and cooling scans to capture all possible transitions. |
Troubleshooting X-ray Diffraction (XRD)
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad or diffuse diffraction peaks | 1. The sample is poorly ordered or has small domain sizes.2. The sample is not properly aligned. | 1. Anneal the sample by holding it at a temperature just below the phase transition for an extended period to promote better ordering.2. For more detailed structural information, align the sample using an external magnetic or electric field during the measurement.[6] |
| No diffraction peaks observed in the small-angle region (for smectic phases) | 1. The sample is not in a smectic phase.2. The instrument is not properly configured for small-angle scattering. | 1. Confirm the presence of a smectic phase using POM and DSC.2. Ensure the XRD instrument is set up for Small-Angle X-ray Scattering (SAXS) measurements to detect the layer spacing of smectic phases.[14] |
| Inaccurate layer spacing (d-spacing) values | 1. Incorrect instrument calibration.2. Sample displacement from the focusing circle. | 1. Calibrate the instrument using a standard with a known d-spacing.2. Ensure the sample is correctly positioned in the sample holder. |
| Ambiguous phase identification from the diffraction pattern | 1. The diffraction pattern has features of multiple phases.2. The sample is in a complex or previously unreported smectic phase. | 1. An unaligned sample will produce a powder-like diffraction pattern. For an aligned smectic sample, the small-angle peaks will be sharp quasi-Bragg peaks, while the wide-angle scattering will be more diffuse.[6]2. A Smectic C phase can be distinguished from a Smectic A phase in an aligned sample as the diffuse peaks at smaller and larger angles will not be orthogonal to each other.[6] |
Section 3: Experimental Protocols
Protocol 1: Sample Preparation for Polarized Optical Microscopy (POM)
-
Cleaning: Thoroughly clean a microscope slide and a coverslip with a solvent such as acetone or isopropanol to remove any organic residues, followed by drying with a stream of nitrogen.[4]
-
Sample Loading: Place a small amount (a few milligrams) of the biphenyl derivative onto the center of the microscope slide.
-
Heating: Place the slide on a hot stage and heat the sample to its isotropic liquid phase to ensure it is fully melted and to reduce its viscosity.
-
Applying the Coverslip: Carefully place a coverslip over the molten sample, allowing the liquid to spread evenly between the slide and the coverslip. Avoid trapping air bubbles.
-
Cooling and Observation: Slowly cool the sample on the hot stage at a controlled rate (e.g., 5 °C/min) while observing the sample through the polarized optical microscope. Record the temperatures at which phase transitions occur and capture images of the characteristic textures.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the biphenyl derivative into a clean aluminum DSC pan.
-
Sealing the Pan: Seal the pan using a sample press to ensure good thermal contact and to prevent sample loss.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating: Heat the sample to its isotropic phase at a controlled rate (e.g., 10 °C/min). This step removes any previous thermal history.
-
Cooling: Cool the sample to a temperature below its crystallization or glass transition point at the same rate.
-
Second Heating: Heat the sample again at the same rate. The data from this second heating scan is typically used for analysis as it reflects the properties of the material with a controlled thermal history.[13]
-
-
Data Analysis: Analyze the resulting thermogram to determine the temperatures and enthalpies of the phase transitions.
Protocol 3: X-ray Diffraction (XRD) for Smectic Phase Characterization
-
Sample Preparation:
-
Sample Alignment (Optional but Recommended): For detailed structural analysis, align the sample by placing the capillary in a magnetic field and heating it to the isotropic phase, followed by slow cooling into the smectic phase.[6]
-
Instrument Setup: Mount the capillary in the XRD instrument.
-
Data Collection:
-
Perform a wide-angle X-ray scattering (WAXS) scan to investigate the short-range molecular correlations within the smectic layers.
-
Perform a small-angle X-ray scattering (SAXS) scan to determine the smectic layer spacing (d-spacing).[14]
-
-
Data Analysis:
-
From the SAXS data, calculate the layer spacing using Bragg's Law.
-
From the WAXS data, determine the average intermolecular distance.
-
For a Smectic C phase, the tilt angle can be calculated from the layer spacing and the molecular length.
-
Section 4: Visual Guides
Molecular Structure and Phase Transitions
The stability of smectic phases in biphenyl derivatives is highly dependent on their molecular architecture. The following diagram illustrates the key components of a typical biphenyl liquid crystal and their influence on the resulting mesophase.
Troubleshooting Workflow for POM Analysis
This workflow provides a systematic approach to troubleshooting common issues encountered during the characterization of biphenyl derivatives using polarized optical microscopy.
References
-
Barron, A. R. (n.d.). 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. Retrieved from [Link]
-
Hassan, H. B., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. Crystals, 13(4), 645. [Link]
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Podgórski, M., et al. (2023). Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. Materials, 16(15), 5394. [Link]
-
Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]
-
Jana, P., et al. (2021). Impurity-induced nematic–isotropic transition of liquid crystals. Physical Chemistry Chemical Physics, 23(3), 1858-1867. [Link]
- Nowinowski-Kruszelnicki, E., et al. (2006). Glassy Phases Formed by Fast Cooling of Mesomorphic Materials. Molecular Crystals and Liquid Crystals, 453(1), 235-245.
-
Otsuka, I., et al. (2022). Alignment Control of Smectic Layer Structures in Liquid-Crystalline Polymers by Photopolymerization with Scanned Slit Light. ACS Applied Materials & Interfaces, 14(43), 49275–49282. [Link]
- Hassan, H. B., et al. (2022). Induced Smectic Phases from Supramolecular H-Bonded Complexes Based on Non-Mesomorphic Components. Molecules, 27(23), 8235.
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing high-purity biphenyl from crude biphenyl.
- Ungar, G., et al. (2018). X-ray diffraction on smectic liquid crystals: Determining molecular arrangement from diffraction intensities. Liquid Crystals, 45(13-15), 2215-2230.
-
The McCrone Group. (2017). X-ray Diffraction–Solving Problems with Phase Analysis. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation and Systematic Diffractometer Errors. Retrieved from [Link]
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Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]
- Clegg, P. S. (2005). X-ray studies of the phases and phase transitions of liquid crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(2), 112-121.
- Bartczak, M., et al. (2024). Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. Molecules, 29(5), 946.
- Li, Y., et al. (2020). Cell alignment by smectic liquid crystal elastomer coatings with nanogrooves. Journal of Biomedical Materials Research Part A, 108(6), 1365-1372.
-
Hegde, M. (2021). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Retrieved from [Link]
-
NETZSCH. (n.d.). Deconvolution of DSC Peak. Retrieved from [Link]
- Neville, A. C. (2023).
-
The McCrone Group. (2017, July 28). X ray Diffraction – Solving Problems with Phase Analysis [Video]. YouTube. [Link]
- Gîrbea, A.-S., et al. (2021). Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene.
-
University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved from [Link]
- Nemoto, F., et al. (2012). Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic.
-
Wix.com. (2015, June 10). XRD Sample Preparation. Retrieved from [Link]
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LaBuda, C. J., & Buchweitz, M. R. (2018). Deconvolution of Overlapping Peaks from Differential Scanning Calorimetry Analysis for Multi-phase NiTi Alloys. UWSpace. [Link]
- LaBuda, C. J., & Buchweitz, M. R. (2018). Deconvolution of Overlapping Peaks from Differential Scanning Calorimetry Analysis for Multi-phase NiTi Alloys. Journal of Materials Engineering and Performance, 27(10), 5469-5477.
- Drozd-Rzoska, A., et al. (2007). Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A, 111(2), 259-267.
- Fernandez-Rico, C., et al. (2020). Towards tunable defect arrangements in smectic liquid crystal shells utilizing the nematic-smectic transition in hybrid-aligned.
- Eagle, A. J., Herrington, T. M., & Isaacs, N. S. (1998).
- Carlton, R. J., et al. (2013). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Langmuir, 29(48), 14799–14811.
- Lee, S. H., et al. (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers in Physics, 12, 1359657.
- Peng, K.-L., et al. (2021). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals, 48(10), 1435-1445.
- Gbey, T., et al. (2021). How smectic-A and smectic-C liquid crystals resolve confinement-induced frustration in spherical shells.
- LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.
- Mannschreck, A., & Eiglsperger, A. (1998).
- Byrne, L. E., & Sharma, D. D. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering And Technology Journal, 8(9), 2740–2756.
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Bartczak, M., et al. (2024). Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. Molecules, 29(5), 946. [Link]
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TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of Biphenyl Precursors in Organic Synthesis
Welcome to the technical support center dedicated to addressing the pervasive challenge of solubility for biphenyl precursors in organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these issues in their daily work. Here, we move beyond simple solvent lists to provide a deeper understanding of the underlying principles and offer robust, field-tested strategies to keep your research moving forward.
Frequently Asked Questions (FAQs)
Q1: Why are my biphenyl precursors (boronic acids, halides, etc.) not dissolving in my reaction solvent?
A1: The insolubility of biphenyl precursors often stems from their molecular structure. The biphenyl core itself is non-polar and hydrophobic, making it sparingly soluble in water but generally soluble in organic solvents.[1][2][3][4][5] However, the substituents on the phenyl rings play a crucial role. Highly crystalline solids, often due to strong intermolecular interactions like hydrogen bonding or pi-stacking, can exhibit poor solubility even in organic solvents. For instance, boronic acids can form intermolecular hydrogen bonds and even dehydrate to form cyclic anhydrides (boroxines), which can have different solubility profiles.[6][7]
Q2: I'm running a Suzuki-Miyaura coupling. What's a good starting point for solvent selection?
A2: For Suzuki-Miyaura reactions, a common starting point is a mixture of an organic solvent and an aqueous base solution.[8][9] This biphasic approach is often effective because it can accommodate the different solubility profiles of the organic-soluble aryl halide and the often more polar boronic acid and inorganic base.[8] Commonly used organic solvents include toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[8][9] The choice of solvent can also influence the reaction's chemoselectivity, especially when dealing with substrates containing multiple reactive sites.[10] For more environmentally friendly options, solvents like methyl t-butyl ether (MTBE) and cyclopentyl methyl ether (CPME) have been successfully employed.[11]
Q3: Can I use a single solvent system for my Suzuki-Miyaura coupling?
A3: Yes, single-solvent systems are feasible, particularly if both coupling partners and the catalyst are sufficiently soluble. Aprotic polar solvents like DMF or dioxane are often used in such cases. However, ensuring the solubility of the base can be a challenge. Using an organic-soluble base, such as an amine base like triethylamine (NEt3), can be beneficial in these situations.[8]
Q4: My boronic acid seems to be getting less soluble over time. What is happening?
A4: This is a common observation and is often due to the dehydration of the boronic acid to form its corresponding boroxine, a cyclic anhydride. This process can be reversible but can significantly alter the solubility of the material.[7] To mitigate this, it is often recommended to store boronic acids in a cool, dry place and to use them relatively fresh. In some cases, storing them in a slightly moist state can help maintain their stability.[7]
Q5: How do protecting groups affect the solubility of my biphenyl precursors?
A5: Protecting groups can have a significant impact on solubility. Introducing bulky, non-polar protecting groups like tert-butyloxycarbonyl (t-Boc) on an amine or silyl ethers on a hydroxyl group can increase solubility in non-polar organic solvents.[12][13] Conversely, deprotection can reveal polar functional groups, potentially decreasing solubility in non-polar solvents while increasing it in polar ones. The strategic use of protecting groups can be a powerful tool to modulate solubility during a synthetic sequence.[14]
Troubleshooting Guide: Advanced Strategies for Solubility Enhancement
For more persistent solubility issues, a more systematic approach is required. This guide provides detailed protocols and the rationale behind them.
Issue 1: Precursor solubility is low in all common solvents at room temperature.
Strategy 1.1: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent added to an aqueous solution to increase the solubility of a poorly water-soluble compound.[15][16][17][18][19] This technique is particularly useful in biphasic reactions like the Suzuki-Miyaura coupling.
-
Causality: Co-solvents work by reducing the polarity of the aqueous phase, which in turn lowers the interfacial tension between the aqueous and organic phases.[17][20] This creates a more favorable environment for non-polar molecules to dissolve. For instance, adding ethanol to a water-based system can significantly enhance the solubility of hydrophobic compounds.[16]
Strategy 1.2: Elevated Temperatures
-
Causality: For most organic compounds, solubility increases with temperature.[3] By heating the reaction mixture, you provide the necessary energy to overcome the intermolecular forces in the crystal lattice of the solid precursor, allowing it to dissolve.
Strategy 1.3: High-Throughput Screening (HTS) for Solvent Optimization
For complex substrates, a high-throughput screening approach can rapidly identify optimal solvent systems.[21]
-
Causality: HTS allows for the parallel testing of a large number of solvents and solvent mixtures, enabling the empirical determination of the best conditions for solubility and reaction performance.[22][23][24] This data-driven approach can uncover non-obvious solvent systems that provide superior results.
-
Preparation: In a 96-well plate, dispense a small, consistent amount of your poorly soluble biphenyl precursor into each well.
-
Solvent Addition: Add a different solvent or solvent mixture to each well. A typical screen might include a range of ethers, esters, aromatic solvents, and amides.[9]
-
Analysis: Agitate the plate and visually inspect for dissolution. For more quantitative results, analyze the supernatant from each well by HPLC to determine the concentration of the dissolved precursor.
-
Optimization: Based on the initial screen, promising solvent systems can be further optimized by varying the ratios of co-solvents.[23]
A high-throughput screening workflow for solvent optimization.
Issue 2: The reaction is sluggish or stalls due to poor mass transfer.
Even if the precursors are partially soluble, poor mass transfer between phases or from the solid to the liquid phase can hinder the reaction.
Strategy 2.1: Sonication
The application of ultrasound (sonication) can dramatically improve reaction rates for heterogeneous reactions.[25][26]
-
Causality: Sonication induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid.[26] This collapse generates localized hot spots with extremely high temperatures and pressures, as well as powerful microjets. These microjets impinge on the surface of solid reactants, breaking them down into smaller particles and continuously cleaning the surface, which enhances mass transfer and increases the effective surface area for reaction.[26][27][28]
-
Setup: Combine the aryl halide, boronic acid, palladium catalyst, and base in a suitable reaction vessel.
-
Solvent: Add the chosen solvent system.
-
Sonication: Place the reaction vessel in an ultrasonic cleaning bath or use an ultrasonic probe.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Compare the reaction time to a stirred, non-sonicated control reaction.
The mechanism of sonication in enhancing solubility and mass transfer.
Strategy 2.2: Microwave-Assisted Synthesis
Microwave irradiation is a powerful tool for accelerating organic reactions, especially those involving poorly soluble reactants.[29][30][31][32]
-
Causality: Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[31] This can significantly increase the solubility of reactants and accelerate reaction rates. In sealed vessels, temperatures can be raised far above the solvent's boiling point, further enhancing solubility and reaction kinetics.[33]
-
Preparation: In a microwave-safe reaction vial, combine the aryl halide, boronic acid, palladium catalyst, base, and solvent.
-
Sealing: Securely cap the vial.
-
Irradiation: Place the vial in a dedicated microwave reactor and set the desired temperature and reaction time.
-
Work-up: After the reaction is complete and the vial has cooled, proceed with the standard work-up and purification.
Strategy 2.3: Phase-Transfer Catalysis (PTC)
For biphasic reactions where a reactant is in the aqueous phase and the substrate is in the organic phase, a phase-transfer catalyst can be employed.[34][35][36]
-
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of an anionic reactant (like a hydroxide or carbonate) from the aqueous phase to the organic phase where the reaction occurs.[37][38] This overcomes the insolubility of the ionic reactant in the organic solvent.
Data Summary: Solvent Selection for Biphenyl Precursors
| Solvent Class | Examples | Polarity | Typical Use Cases | Considerations |
| Aromatic | Toluene, Xylenes | Non-polar | Suzuki couplings, reactions requiring higher temperatures. | Can be effective for dissolving non-polar precursors. |
| Ethers | THF, Dioxane, 2-MeTHF, DME | Polar aprotic | General purpose for a wide range of couplings.[9] | Dioxane is a common choice but has health and safety concerns. |
| Amides | DMF, DMAc, NMP | Polar aprotic | Good for dissolving a wide range of polar and non-polar compounds. | Higher boiling points; can be difficult to remove. |
| Alcohols | MeOH, EtOH, n-BuOH | Polar protic | Can be used as co-solvents with water.[9] | Can participate in side reactions with some substrates. |
| Water | H₂O | Highly polar | Used in biphasic systems or as the sole solvent in some cases.[8] | Excellent for dissolving inorganic bases. |
References
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Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Design of Chiral Phase Transfer Catalyst with Conformationally Fixed Biphenyl Core: Application to Asymmetric Alkylation of Glycine Derivatives. Organic Process Research & Development - ACS Publications. [Link]
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Methods of solubility enhancements. Slideshare. [Link]
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Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study. ResearchGate. [Link]
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How will you increase the solubility of organic compounds in water? Quora. [Link]
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Phase-Transfer Catalytic Reaction of 4,4'-Bis(Chloromethyl)-1,1'-biphenyl and 1-Butanol in a Two-Phase Medium. Organic Process Research & Development - ACS Publications. [Link]
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5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
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Sonication in Organic Synthesis. Chem-Station Int. Ed. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
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Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation. [Link]
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Biphenyl | Synthesis, Structure, Properties. Britannica. [Link]
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Validating the Purity of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl with Gas Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. The compound 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl, a biphenyl derivative used in materials science and as a potential pharmaceutical intermediate, is no exception. Its purity directly influences everything from the physicochemical properties of a liquid crystal to the pharmacological and toxicological profile of a potential drug candidate.
This guide provides an in-depth, experience-driven comparison of Gas Chromatography (GC) as a primary validation tool for this specific molecule. We will explore the causalities behind the necessary experimental choices, compare its performance objectively against orthogonal analytical techniques, and provide the detailed protocols required for immediate application in your laboratory.
The Analytical Challenge: Understanding the Molecule
The structure of this compound (MW: 300.40 g/mol ) presents a unique analytical challenge. While the biphenyl core and ether linkages are relatively non-polar and thermally stable, the terminal primary alcohol (-OH) group introduces significant polarity. In Gas Chromatography, which relies on the volatilization of analytes for separation, such polar functional groups can lead to several issues:
-
Low Volatility: The hydrogen-bonding capability of the hydroxyl group increases the boiling point of the molecule, making it difficult to vaporize at typical GC operating temperatures without risking thermal decomposition.[1]
-
Peak Tailing: The active hydrogen can interact strongly with active sites on the GC column and inlet liner, resulting in broad, asymmetric peaks. This severely compromises both resolution and the accuracy of quantification.
-
Poor Reproducibility: Adsorption onto system components can lead to inconsistent and unreliable analytical results.
A direct GC analysis is therefore suboptimal. To harness the high-resolution power of capillary GC, we must first chemically modify the molecule to mitigate the problematic hydroxyl group.
Gas Chromatography (GC-FID): The Workhorse for Purity Assessment
Gas Chromatography remains a cornerstone technique for purity analysis due to its high separation efficiency, robustness, and speed.[2][3] For this compound, its successful application is contingent upon a critical sample preparation step: derivatization .
The Rationale for Derivatization: Unlocking GC's Potential
Derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical method.[4] For GC, the primary goals are to increase volatility and thermal stability while reducing polarity.[1][5]
Silylation is the most prevalent and effective derivatization method for compounds containing active hydrogens, such as alcohols, phenols, and amines.[6][7] The process involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.
The resulting TMS ether of this compound is significantly more volatile and less polar, allowing it to move through the GC system smoothly and produce sharp, symmetrical chromatographic peaks ideal for accurate quantification.[6]
Experimental Protocol: Purity of this compound by GC-FID
This protocol provides a self-validating system for determining purity based on the area percent method, which assumes that all components of the mixture have a similar response factor with a Flame Ionization Detector (FID).
1. Materials and Reagents:
-
This compound sample
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)
-
GC Vials: 2 mL amber glass vials with PTFE-lined caps
2. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Add 1.0 mL of anhydrous pyridine (or acetonitrile). Vortex briefly to dissolve. Causality: Anhydrous, aprotic solvents are crucial as silylating reagents will react with water or other protic solvents first, leading to incomplete derivatization of the analyte.[6]
-
Add 200 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the reaction rate.
-
Cap the vial tightly and heat in a heating block or oven at 60-70°C for 30 minutes to ensure the reaction goes to completion.
-
Allow the vial to cool to room temperature before analysis.
3. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column is recommended. A 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5MS, or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a robust choice.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 10 minutes.
-
-
Detector Temperature (FID): 320°C.
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 400 mL/min; Makeup (Helium or Nitrogen): 25 mL/min.
4. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the main component using the area percent formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A Comparative Framework: GC vs. Orthogonal Analytical Methods
While GC is a powerful tool, regulatory bodies and rigorous scientific practice advocate for the use of orthogonal methods—techniques that measure the same attribute based on different principles—to build confidence in analytical results.[9][10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most direct competitor to GC for this analysis and is a dominant technique in the pharmaceutical industry for impurity profiling.[12][13]
-
Principle: Separation occurs based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.
-
Key Advantage: For this compound, HPLC's primary advantage is that no derivatization is required . The analysis can be performed directly on the native compound.[2][14]
-
Typical Method: A reversed-phase method using a C18 or a Biphenyl stationary phase would provide excellent separation.[15][16] The biphenyl column, in particular, can offer alternative selectivity through π-π interactions with the analyte's aromatic rings.[15]
-
Versus GC: While HPLC avoids the extra derivatization step, GC often provides faster analysis times and higher separation efficiency (narrower peaks).[3][14] The operational cost of GC can also be lower due to the minimal use of expensive solvents.[14]
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful, non-destructive primary method for purity determination that does not require a reference standard for the analyte.[9][17]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known concentration, the absolute purity can be determined.
-
Key Advantage: It provides simultaneous structural confirmation and quantitative purity data. It is also excellent for detecting non-chromophoric or non-volatile impurities that might be missed by HPLC or GC.[17]
-
Versus GC: qNMR is less sensitive than GC and may not resolve signals from structurally similar impurities. However, it is an invaluable orthogonal technique for validating the primary purity result obtained from chromatography and for certifying reference standards.[9][18]
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for impurity identification. When coupled with a separation technique (GC-MS or LC-MS), it provides unparalleled insight.[][20][21]
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Key Advantage: While GC-FID and HPLC-UV can quantify impurities, they cannot identify them. GC-MS analysis of the derivatized sample or LC-MS of the native sample can provide the molecular weight and fragmentation pattern of each impurity, enabling structural elucidation.[][22] High-Resolution Mass Spectrometry (HRMS) can even determine the elemental composition of an unknown impurity.[12]
-
Versus GC-FID: GC-MS is used for identification, whereas GC-FID is superior for robust, routine quantification due to its wider linear dynamic range and consistent response factors for hydrocarbons.
Data Summary: A Head-to-Head Comparison
| Parameter | GC-FID (with Derivatization) | HPLC-UV | Quantitative ¹H NMR (qNMR) | LC-MS / GC-MS |
| Primary Use | Routine Purity & Quantification | Purity, Quantification, Impurity Profiling | Absolute Purity, Structural Confirmation | Impurity Identification & Structure Elucidation |
| Derivatization Required? | Yes (Mandatory) | No | No | Yes (for GC-MS), No (for LC-MS) |
| Resolution | Excellent | Very Good | Moderate (depends on field strength) | Excellent (separation by LC/GC) |
| Sensitivity | High (ng to pg) | High (ng) | Low (µg to mg) | Very High (pg to fg) |
| Quantification | Relative (Area %) | Relative (Area %) or External Standard | Absolute (with internal standard) | Quantitative (requires specific tuning) |
| Impurity Identification | No | No (unless standards are available) | Yes (for major impurities) | Yes (Primary Strength) |
| Speed | Fast (5-20 min) | Moderate (10-40 min) | Fast acquisition, moderate processing | Moderate (matches LC/GC run time) |
| Cost | Low to Moderate | Moderate | High (instrument cost) | High (instrument cost & maintenance) |
Conclusion: An Integrated Approach to Purity Validation
For the routine quality control and purity validation of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) following silylation is a highly effective, robust, and cost-efficient method . The derivatization step, while adding to sample preparation, is a well-established procedure that unlocks the superior resolving power and speed of capillary GC.
However, in the context of drug development and rigorous scientific research, relying on a single technique is insufficient. A comprehensive and trustworthy purity assessment should follow a multi-faceted strategy:
-
Primary Quantification: Use a validated GC-FID or HPLC-UV method for routine purity determination.
-
Orthogonal Confirmation: Confirm the purity value using an orthogonal technique like qNMR to ensure no significant impurities are being missed.[9]
-
Impurity Identification: Employ LC-MS or GC-MS to identify the structure of any impurities detected above the required threshold (e.g., >0.1%), as mandated by regulatory guidelines like the ICH.[10][23]
By integrating these complementary techniques, researchers can build a complete and irrefutable profile of their compound, ensuring the integrity and validity of their subsequent work.
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Derivatization for Gas Chromatography . Phenomenex. [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis . ResearchGate. [Link]
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Confident pharmaceutical impurity profiling using high-res mass spec . Separation Science. [Link]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization . PubMed. [Link]
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Validation of Impurity Methods, Part II . LCGC North America. [Link]
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Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics . KBI Biopharma. [Link]
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What Is Derivatization In Gas Chromatography And When Is It Needed? . Chemistry For Everyone (YouTube). [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . LinkedIn. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry. [Link]
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Analytical method validation: A brief review . Journal of Pharmacy Research. [Link]
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Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis . Drawell. [Link]
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Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases . LCGC North America. [Link]
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Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases . Chromatography Online. [Link]
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Comparative analysis of phase transition temperatures in homologous series
An In-depth Guide to the Comparative Analysis of Phase Transition Temperatures in Homologous Series
Authored by: Senior Application Scientist
This guide provides a comprehensive analysis of phase transition temperatures within homologous series, offering a framework for researchers, scientists, and drug development professionals. We will explore the underlying principles, detail robust experimental methodologies, and present a comparative analysis to elucidate the structure-property relationships that govern these critical thermal events.
Introduction: The Significance of Phase Transitions in Homologous Series
A homologous series is a group of organic compounds that share a similar structure but differ by a repeating unit, typically a methylene group (-CH₂-). This systematic variation in molecular structure provides an ideal platform to study the influence of subtle structural changes on macroscopic physical properties, such as phase transition temperatures (melting and boiling points).
In the context of drug development and materials science, understanding these transitions is paramount. For instance, the melting point of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, and ultimately, its bioavailability. Similarly, in polymer science, the melting and glass transition temperatures of a homologous series of polymers dictate their processing conditions and end-use applications.
This guide will focus on the melting point transition, as it is a key solid-state characteristic. We will delve into how intermolecular forces and molecular packing efficiency change with increasing chain length within a homologous series, thereby influencing the energy required to disrupt the crystal lattice.
Experimental Determination of Phase Transition Temperatures: Differential Scanning Calorimetry (DSC)
To obtain reliable and reproducible data on phase transition temperatures, Differential Scanning Calorimetry (DSC) is the gold standard. This thermoanalytical technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Causality Behind Experimental Choices in DSC
The experimental design in DSC is critical for obtaining high-quality data. Here’s a breakdown of the key parameters and the rationale behind their selection:
-
Sample Preparation: The sample should be a fine, uniform powder to ensure even heat distribution. Encapsulating the sample in a hermetically sealed aluminum pan prevents any loss of material due to sublimation or decomposition.
-
Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is employed. A slower heating rate can provide better resolution of thermal events, but it may also lead to broader peaks. Conversely, a faster rate might not allow the system to reach thermal equilibrium, potentially shifting the observed transition temperature. The choice of heating rate is often a balance between resolution and experimental time.
-
Inert Atmosphere: An inert gas, typically nitrogen, is purged through the DSC cell. This prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are solely due to physical phase transitions.
-
Calibration: The instrument must be calibrated using certified reference materials with known melting points (e.g., indium, tin). This ensures the accuracy and traceability of the temperature and enthalpy measurements.
Step-by-Step Experimental Protocol for DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample press.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature well below the expected melting point.
-
Set the final temperature well above the expected melting point.
-
Program a heating rate of 10 °C/min.
-
Set the nitrogen purge gas flow rate to 50 mL/min.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is typically determined as the onset temperature or the peak temperature of the endothermic event on the DSC thermogram. The enthalpy of fusion (ΔHfus) can be calculated by integrating the area under the melting peak.
Comparative Analysis: n-Alkanes as a Model Homologous Series
The homologous series of n-alkanes (CnH2n+2) provides a classic example of the relationship between chain length and melting point.
Experimental Data
The table below summarizes the melting points for a series of n-alkanes.
| Compound | Molecular Formula | Number of Carbon Atoms | Melting Point (°C) |
| Methane | CH₄ | 1 | -182.5 |
| Ethane | C₂H₆ | 2 | -183.3 |
| Propane | C₃H₈ | 3 | -187.7 |
| Butane | C₄H₁₀ | 4 | -138.3 |
| Pentane | C₅H₁₂ | 5 | -129.7 |
| Hexane | C₆H₁₄ | 6 | -95.3 |
| Heptane | C₇H₁₆ | 7 | -90.6 |
| Octane | C₈H₁₈ | 8 | -56.8 |
| Nonane | C₉H₂₀ | 9 | -53.5 |
| Decane | C₁₀H₂₂ | 10 | -29.7 |
| Undecane | C₁₁H₂₄ | 11 | -25.6 |
| Dodecane | C₁₂H₂₆ | 12 | -9.6 |
| Tridecane | C₁₃H₂₈ | 13 | -5.5 |
| Tetradecane | C₁₄H₃₀ | 14 | 5.9 |
| Pentadecane | C₁₅H₃₂ | 15 | 9.9 |
| Hexadecane | C₁₆H₃₄ | 16 | 18.2 |
| Heptadecane | C₁₇H₃₆ | 17 | 22.0 |
| Octadecane | C₁₈H₃₈ | 18 | 28.2 |
| Nonadecane | C₁₉H₄₀ | 19 | 32.1 |
| Eicosane | C₂₀H₄₂ | 20 | 36.7 |
Analysis and Interpretation
As the number of carbon atoms in the n-alkane chain increases, the melting point generally increases. This trend can be explained by the corresponding increase in the strength of the intermolecular van der Waals forces. Longer chains have a larger surface area, leading to more points of contact and stronger attractive forces between molecules. Consequently, more thermal energy is required to overcome these forces and transition from the ordered crystalline solid to the disordered liquid state.
An interesting anomaly is the "saw-tooth" or alternating pattern observed for shorter chain alkanes. Alkanes with an even number of carbon atoms tend to have higher melting points than the odd-numbered alkanes immediately preceding or following them. This is attributed to more efficient crystal packing for the even-numbered alkanes, which allows for stronger intermolecular interactions in the solid state.
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A streamlined workflow for determining phase transition temperatures using Differential Scanning Calorimetry (DSC).
Caption: The relationship between increasing chain length and the resulting increase in melting point in a homologous series.
Conclusion
The analysis of phase transition temperatures in homologous series is a fundamental aspect of physical chemistry and materials science. By employing precise analytical techniques like DSC and understanding the interplay of intermolecular forces and molecular packing, researchers can systematically investigate and predict the physical properties of organic compounds. This knowledge is crucial for the rational design of new materials and for optimizing the formulation and delivery of pharmaceutical products.
References
Differentiating between Nematic and Twist-Bend Nematic phases
An In-Depth Technical Guide for Differentiating Nematic and Twist-Bend Nematic Phases
Introduction: Beyond the Conventional Nematic State
For decades, the uniaxial nematic (N) phase, characterized by long-range orientational order of rod-like molecules, has been the cornerstone of liquid crystal science and technology. In this phase, the constituent molecules align, on average, along a single axis known as the director (n ). However, the landscape of nematic phases is more complex and fascinating than this simple picture suggests. A significant breakthrough was the experimental confirmation of the twist-bend nematic (NTB) phase, a fluid state that, while lacking true positional order, possesses a complex, heliconical superstructure with a nanoscale pitch.[1][2]
The NTB phase is particularly intriguing because it is formed by achiral, bent-shaped molecules—often liquid crystal dimers with an odd-numbered flexible spacer—that spontaneously assemble into chiral domains of opposite handedness.[3][4][5] This guide provides a comprehensive comparison of the classical nematic and the twist-bend nematic phases, detailing the definitive experimental techniques required to distinguish them. As a senior application scientist, my focus is not just on the "how" but the "why," explaining the causality behind each experimental choice to ensure a robust and unambiguous phase identification.
Core Structural Differences: From Uniaxial Alignment to a Nanoscale Helix
The fundamental distinction between the N and NTB phases lies in the spatial arrangement of the nematic director.
-
Nematic (N) Phase: This is the simplest fluid liquid crystal phase. It possesses long-range orientational order, meaning the molecules tend to point in the same direction, but no long-range positional order, so their centers of mass are randomly distributed as in a liquid. The average orientation is described by a single director, n , and the phase is macroscopically uniaxial with D∞h symmetry.
-
Twist-Bend Nematic (NTB) Phase: This phase exhibits a more intricate structure. The local director, n , is not uniformly aligned but instead precesses around a macroscopic helical axis, h , maintaining a constant tilt angle (θ).[3] This creates a heliconical structure. The defining feature is the extremely short pitch of this helix, typically in the range of 8-15 nm, which is only a few molecular lengths.[1][5] This spontaneous symmetry breaking results in a structure that is locally biaxial but macroscopically uniaxial and chiral.
Caption: Molecular organization in the Nematic vs. Twist-Bend Nematic phase.
Experimental Validation: A Multi-Technique Approach
No single experiment can definitively identify the NTB phase. A combination of techniques is essential to build a conclusive case. The following sections detail the key experimental workflows, the rationale behind their use, and the expected outcomes for each phase.
Polarized Optical Microscopy (POM): The First Indication
Expertise & Experience: POM is the initial and most accessible tool for liquid crystal phase identification. While not conclusive for the NTB phase, it provides critical preliminary evidence. The transition from the high-temperature conventional nematic phase to the NTB phase is often accompanied by a distinct change in the optical texture.
Expected Observations:
-
Nematic Phase: Typically exhibits a Schlieren texture, characterized by dark brushes corresponding to regions where the director is aligned with one of the polarizers. These brushes emanate from point-like defects (disclinations).[6][7][8]
-
Twist-Bend Nematic Phase: Upon cooling from the N phase in a planar-aligned cell, a characteristic fine, rope-like or periodic stripe texture may emerge.[9][10] This texture is a result of the elastic strain from the formation of the heliconical structure within the confines of the cell. However, a uniform or mosaic texture can also be observed depending on the alignment conditions and material.[6][10]
Experimental Protocol:
-
Cell Preparation: A thin (e.g., 5 µm) cell with a planar alignment layer (e.g., rubbed polyimide) is filled with the liquid crystal sample via capillary action in its isotropic phase.
-
Thermal Control: The cell is placed on a hot stage integrated with a polarized light microscope.
-
Observation: The sample is slowly cooled from the isotropic phase into the nematic phase and then further into the suspected NTB phase.
-
Analysis: Textures are recorded at different temperatures. The appearance of the characteristic stripe texture at the N-NTB transition is a strong, albeit not definitive, indicator.
Freeze-Fracture Transmission Electron Microscopy (FF-TEM): Direct Visualization
Trustworthiness: This is the most direct and unambiguous method to confirm the nanoscale periodic structure of the NTB phase. The principle is to rapidly vitrify the liquid crystal's structure by cryo-fixation, fracture the frozen sample to expose an internal surface, and then image a replica of that surface.[11][12][13]
Expected Observations:
-
Nematic Phase: The fracture surface will appear largely featureless, consistent with a fluid lacking any periodic positional modulation.
-
Twist-Bend Nematic Phase: FF-TEM micrographs provide direct, real-space evidence of a periodic structure. A clear, one-dimensional periodic pattern with a spacing of ~8-15 nm is the hallmark of the NTB phase, corresponding to the pitch of the heliconical structure.[5][6][9]
Caption: Experimental workflow and expected outcomes for FF-TEM.
Experimental Protocol:
-
Specimen Preparation: A small amount of the liquid crystal is placed on a TEM sample holder.
-
Cryo-Fixation: The sample is rapidly plunge-frozen in a cryogen like liquid ethane or propane to vitrify the liquid crystal structure without crystallization.[12]
-
Fracturing and Replication: The frozen sample is transferred to a high-vacuum chamber where it is fractured at cryogenic temperatures. The newly exposed surface is immediately shadowed with a thin layer of platinum and carbon to create a stable replica.
-
Cleaning: The replica is removed from the chamber, and the underlying organic liquid crystal material is dissolved away.
-
Imaging: The cleaned, high-contrast replica is then imaged using a standard transmission electron microscope.
Resonant X-ray Scattering: Probing Periodic Order
Authoritative Grounding: Conventional Small-Angle X-ray Scattering (SAXS) is often insufficient to detect the NTB helix. This is because the structure possesses glide symmetry, which means there is no significant electron density modulation along the helical axis for the X-rays to scatter from.[14] To overcome this, Resonant X-ray Scattering (RXS) is employed. This powerful synchrotron-based technique involves tuning the energy of the incident X-rays to an atomic absorption edge of an element within the molecule (e.g., Selenium, Sulfur, or even Carbon).[15][16] This makes the scattering sensitive to the periodic orientation of the molecules, allowing the helical pitch to be observed and measured precisely.
Expected Observations:
-
Nematic Phase: No small-angle diffraction peaks are observed, only a diffuse scattering halo characteristic of a liquid.
-
Twist-Bend Nematic Phase: RXS experiments on an aligned sample will show distinct satellite diffraction peaks at positions corresponding to the helical pitch.[14][15] The temperature dependence of this pitch can then be accurately determined.
2H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Signature of Chirality
Expertise & Experience: NMR is an exceptionally sensitive probe of local molecular order and symmetry. The key insight for differentiating the N and NTB phases is to exploit the change in symmetry. The N phase is achiral (D∞h), while the NTB phase is chiral (D∞). This change in symmetry can be detected using a deuterated probe molecule containing a prochiral methylene (-CD2-) group.
Expected Observations:
-
Nematic Phase: In the achiral nematic environment, the two deuterons of the -CD2- group are chemically and magnetically equivalent. The 2H-NMR spectrum shows a single, sharp quadrupolar doublet.[4][17]
-
Twist-Bend Nematic Phase: In the chiral environment of the NTB phase, the two deuterons become inequivalent. The mirror plane relating them is lost.[4] This results in a splitting of the signal into two distinct quadrupolar doublets. This spectral splitting is a definitive signature of the spontaneous chirality of the NTB phase.[17]
Caption: Logical workflow for distinguishing phases using 2H-NMR.
Experimental Protocol:
-
Sample Preparation: A small amount (~1-2 wt%) of a deuterated probe molecule (e.g., 4-octyl-4′-cyanobiphenyl-d2) is dissolved in the host liquid crystal.[4]
-
NMR Measurement: The sample is placed in an NMR spectrometer with a variable temperature controller.
-
Data Acquisition: 2H-NMR spectra are acquired as a function of temperature, cooling slowly from the well-defined N phase into the NTB phase.
-
Analysis: The number and magnitude of the quadrupolar splittings are analyzed. The transition from one doublet to two doublets upon entering the lower temperature phase is conclusive evidence for the N-NTB transition.
Summary of Distinguishing Characteristics
The following table summarizes the key quantitative and qualitative differences between the two phases.
| Feature / Technique | Nematic (N) Phase | Twist-Bend Nematic (NTB) Phase |
| Director Structure | Uniformly aligned, uniaxial | Heliconical, local director tilted from helix axis |
| Periodicity | None | Nanoscale pitch (~8-15 nm)[1][5] |
| Symmetry / Chirality | Achiral (D∞h) | Chiral (D∞), spontaneous symmetry breaking[4] |
| POM Texture | Schlieren, uniform | Often fine stripes or "rope" texture[10] |
| FF-TEM Image | Featureless | Clear periodic modulation with nanoscale pitch[9] |
| Resonant X-ray | No Bragg peaks | Diffraction peaks corresponding to helical pitch[14][15] |
| 2H NMR (of -CD2- probe) | One quadrupolar doublet | Two quadrupolar doublets[4][17] |
| N-NTB Transition (DSC) | N/A | Weak first-order transition peak[1][14] |
| Dielectric Spectroscopy | Standard molecular relaxation modes | Additional collective modes (soft, Goldstone)[18][19] |
Conclusion
Differentiating the twist-bend nematic phase from a conventional nematic phase requires a systematic and multi-faceted analytical approach. While optical microscopy can provide the first hint of a nematic-nematic transition, it is not sufficient for identification. The definitive proof of the NTB phase rests on direct visualization of its nanoscale periodic structure via FF-TEM and the confirmation of its spontaneous chirality using 2H-NMR. These primary methods, supported by resonant X-ray scattering and calorimetric studies, provide the necessary self-validating system of evidence required for authoritative phase identification in research and development.
References
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The Twist-Bend Nematic Phase: NMR Studies - Ex Ordo. [Link]
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Chen, D., et al. (2013). Nanostructure and dielectric properties of a twist-bend nematic liquid crystal mixture. Liquid Crystals, 40(12), 1648-1654. [Link]
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Gao, M. (2014). Comparative TEM Studies of Liquid Crystals: Freeze Fracture, Plunge Freezing of Thin Films, and Cryosectioning of Bulk Samples. SID Symposium Digest of Technical Papers, 45(1), 13-16. [Link]
-
Merkel, K., et al. (2018). Soft modes of the dielectric response in the twist-bend nematic phase and identification of the transition to nematic splay bend phase in the dimer CBC7CB. arXiv preprint arXiv:1812.06838. [Link]
-
Gao, M., et al. (2014). Direct observation of liquid crystals using cryo-TEM: specimen preparation and low-dose imaging. Journal of Microscopy, 254(2), 69-79. [Link]
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Carvalho, J. P. A. (2017). NMR Study of the Twist-Bend Nematic Phase. Instituto Superior Técnico, Universidade de Lisboa. [Link]
-
Merkel, K., et al. (2019). Soft modes of the dielectric response in the twist–bend nematic phase and identification of the transition to a nematic splay bend phase in the CBC7CB dimer. Physical Chemistry Chemical Physics, 21(23), 12345-12353. [Link]
-
Beguin, L., et al. (2012). The chirality of a twist–bend nematic phase identified by NMR spectroscopy. The Journal of Physical Chemistry B, 116(27), 7940-7951. [Link]
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Carvalho, J. P. A. (2017). NMR Study of the Twist-Bend Nematic Phase. Master's Thesis, Universidade de Lisboa. [Link]
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Merkel, K., et al. (2019). Soft modes of the dielectric response in the twist-bend nematic phase and identification of the transition to nematic splay bend phase in the CBC7CB dimer. ResearchGate. [Link]
-
Cieniewski, R., et al. (2016). Molecular dynamics of a binary mixture of twist-bend nematic liquid crystal dimers studied by dielectric spectroscopy. Physical Review E, 93(6), 062704. [Link]
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Gao, M., et al. (2012). Direct High Resolution Cryo-TEM Imaging of Liquid Crystals. Microscopy and Microanalysis, 18(S2), 172-173. [Link]
-
Tuchband, M. R., et al. (2021). A Ten-Year Perspective on Twist-Bend Nematic Materials. Crystals, 11(11), 1365. [Link]
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Imrie, C. T., & Luckhurst, G. R. (2022). Anatomy of a Discovery: The Twist–Bend Nematic Phase. Crystals, 12(3), 320. [Link]
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Emsley, J. W., et al. (2021). Exploring the behaviour of the twist-bend nematic phase using NMR with a variety of spin probes. Liquid Crystals, 48(1), 12-25. [Link]
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Talmon, Y. (2006). DIRECT-IMAGING AND FREEZE-FRACTURE CRYO-TRANSMISSION ELECTRON MICROSCOPY OF MOLECULAR GELS. In Molecular Gels (pp. 249-264). Springer. [Link]
-
Stevenson, W. D., et al. (2017). Molecular organization in the twist–bend nematic phase by resonant X-ray scattering at the Se K-edge and by SAXS, WAXS and GIXRD. Soft Matter, 13(38), 6976-6983. [Link]
-
Borshch, V., et al. (2013). Nematic twist-bend phase with nanoscale modulation of molecular orientation. Nature Communications, 4(1), 2635. [Link]
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Tuchband, M. R., et al. (2019). Double helical structure of the twist-bend nematic phase investigated by resonant X-ray scattering at the carbon and sulfur K-edges. Soft Matter, 15(15), 3223-3231. [Link]
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Vij, J. K., & Kocot, A. (2021). The Beauty of Twist-Bend Nematic Phase: Fast Switching Domains, First Order Fréedericksz Transition and a Hierarchy of Structures. Crystals, 11(6), 629. [Link]
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Salamonczyk, M., et al. (2016). Multi-level Chirality in Liquid Crystals Formed by Achiral Molecules. Scientific Reports, 6, 24459. [Link]
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Chen, D., et al. (2014). Twist-bend heliconical chiral nematic liquid crystal phase of an achiral rigid bent-core mesogen. arXiv preprint arXiv:1401.5960. [Link]
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Archbold, C. T., et al. (2015). Molecular Shape, Electronic Factors, and the Ferroelectric Nematic Phase: Investigating the Impact of Structural Modifications. Chemistry – A European Journal, 21(34), 12095-12104. [Link]
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Villacorta, R. A. M., et al. (2021). Experimental and Theoretical Approaches of New Nematogenic Chair Architectures of Supramolecular H-Bonded Liquid Crystals. Crystals, 11(8), 949. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl using Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural elucidation of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl, a substituted biphenyl ether with potential applications in materials science and medicinal chemistry. We will delve into the rationale behind experimental design, present detailed protocols, and interpret the resulting data to provide a comprehensive workflow for the confident structural confirmation of this and similar molecules.
Introduction: The Analytical Challenge
This compound possesses a modular structure, combining a rigid biphenyl core with a flexible hydroxyalkyl chain and a methoxy group. This combination of functionalities necessitates a robust analytical strategy to confirm its identity and rule out isomeric impurities. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information through fragmentation analysis, is an indispensable tool for this purpose.
The primary objective is to confirm the molecular weight and connectivity of the molecule, which has the following structure:
Chemical Structure of this compound
Caption: Structure of this compound.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical for obtaining meaningful mass spectrometric data. For a molecule like this compound, which is a moderately polar and thermally labile small organic molecule, a "soft" ionization method is paramount to preserve the molecular ion for subsequent fragmentation analysis.
| Ionization Technique | Principle | Suitability for Target Molecule | Rationale |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gaseous ions from solution.[1][2] | Excellent | ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.[2] This is ideal for determining the molecular weight and for selecting the precursor ion for tandem mass spectrometry (MS/MS). The presence of ether and hydroxyl oxygens provides sites for protonation. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. | Good | APCI is also suitable for moderately polar molecules and is less susceptible to matrix effects than ESI. It can be a good alternative if ESI fails to produce a strong signal. |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. | Poor | EI is a "hard" ionization technique that would likely cause extensive fragmentation of the target molecule, potentially leading to the absence of a discernible molecular ion peak. This would make it difficult to confirm the molecular weight. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. | Fair | While MALDI is a soft ionization technique, it is typically used for larger molecules like proteins and polymers. For small molecules, it can sometimes be challenging to find a suitable matrix and may produce more complex spectra with matrix-related ions. |
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the key steps for the structural confirmation of this compound using ESI tandem mass spectrometry.
Caption: Experimental workflow for ESI-MS/MS analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile.
-
To promote protonation, add 0.1% (v/v) formic acid to the solvent.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion.
-
-
Mass Spectrometry Parameters (Illustrative):
-
Instrument: A hybrid quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N2) Flow: 1.5 - 2.5 L/min.
-
Drying Gas (N2) Flow: 8 - 12 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
MS1 Scan Range: m/z 50 - 500.
-
Precursor Ion Selection: Isolate the ion corresponding to [M+H]+ (expected at m/z 301.18).
-
Collision-Induced Dissociation (CID): Use argon or nitrogen as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Data Interpretation and Structural Confirmation
Expected Mass Spectrum (MS1)
The initial full scan mass spectrum (MS1) is expected to show a prominent peak for the protonated molecule [M+H]+.
| Theoretical Mass | Calculated m/z [M+H]+ |
| 300.17 g/mol | 301.18 |
The observation of a strong signal at m/z 301.18 provides the first piece of evidence for the correct molecular weight of the compound.
Proposed Fragmentation Pathway (MS2)
Tandem mass spectrometry (MS/MS) of the isolated [M+H]+ ion will induce fragmentation, providing structural information. The fragmentation is expected to occur at the weakest bonds and lead to the formation of stable fragment ions. The ether linkages and the alkyl chain are the most likely sites of fragmentation.
Caption: Proposed fragmentation pathway for protonated this compound.
Interpretation of Key Fragment Ions
| Predicted m/z | Proposed Structure/Formula | Fragmentation Pathway |
| 301.18 | [C19H25O3]+ | Protonated molecule [M+H]+ |
| 201.09 | [C13H13O2]+ | Loss of the neutral hexene-1,6-diol molecule (C6H12O2) from the protonated precursor. This would leave the protonated 4-hydroxy-4'-methoxybiphenyl moiety. |
| 183.08 | [C13H11O]+ | Cleavage of the ether bond between the biphenyl core and the hexyloxy chain, with charge retention on the more stable biphenyl fragment. This would correspond to the 4-methoxybiphenyl cation. |
| 168.06 | [C12H8O]+ | Subsequent loss of a methyl radical from the m/z 183.08 fragment. |
The presence of these key fragment ions in the MS2 spectrum would provide strong evidence for the connectivity of the this compound structure. The fragment at m/z 201.09 is particularly diagnostic, as it confirms the presence of the 4-hydroxy-4'-methoxybiphenyl core. The fragment at m/z 183.08 further supports the presence of the 4-methoxybiphenyl substructure.
Conclusion
The structural confirmation of this compound can be confidently achieved using electrospray ionization tandem mass spectrometry. By carefully selecting the ionization method, optimizing instrument parameters, and systematically interpreting the fragmentation patterns, researchers can obtain unambiguous evidence of the molecule's identity. The combination of accurate mass measurement of the molecular ion and the logical fragmentation pathways provides a self-validating system for structural elucidation, ensuring the integrity of research and development efforts.
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The Influence of Hexyloxy Spacer Length on Mesomorphic Properties: A Comparative Guide
In the intricate world of liquid crystal design, the molecular architecture dictates the macroscopic properties. Among the various structural motifs, the flexible spacer, particularly the hexyloxy chain, plays a pivotal role in modulating the delicate balance of intermolecular forces that govern mesophase behavior. This guide provides an in-depth comparison of how the length of the hexyloxy spacer influences the mesomorphic properties of liquid crystalline materials, supported by experimental data and detailed characterization protocols.
The Double-Edged Sword of Flexibility: Why Spacer Length Matters
The inclusion of a flexible alkyl spacer, such as a hexyloxy chain, between rigid mesogenic cores introduces a degree of conformational freedom that can profoundly impact the thermal stability and the type of liquid crystalline phase formed. Longer alkyl chains, through increased van der Waals interactions, generally promote the formation of more ordered smectic phases.[1] Conversely, shorter or odd-membered spacers can induce a bent molecular geometry, which is a prerequisite for the emergence of fascinating and technologically important phases like the twist-bend nematic (NTB) phase.[2][3]
An increase in the length of the alkyl chain can lead to a greater number of mesophases and a higher transition temperature to the isotropic liquid phase.[4] This is attributed to the enhanced intermolecular attractions and the tendency of longer chains to fill space more efficiently, thereby stabilizing the liquid crystalline state. However, this trend is not always linear; as the spacer becomes significantly long, the dilution of the rigid mesogenic units can lead to a decrease in transition temperatures.[3] The parity of the spacer (odd vs. even number of atoms) also introduces an "odd-even effect," where spacers with an even number of atoms tend to favor a more linear molecular shape, leading to higher clearing temperatures compared to their odd-numbered counterparts.[5]
Comparative Analysis of Hexyloxy Spacer Length on Mesomorphic Properties
The following table summarizes the transition temperatures and mesophases observed for a homologous series of liquid crystals, illustrating the effect of varying the alkyl chain length.
| Compound ID | Alkyl Chain Length (n) | Mesophases and Transition Temperatures (°C) | Reference |
| HBLC-F-8 | 8 | Cr 98.5 (SmCs 89.2) N 115.4 I | [1] |
| HBLC-F-10 | 10 | Cr 95.8 (SmCs 80.1) SmA 112.1 I | [1] |
| HBLC-F-12 | 12 | Cr 91.2 SmCs 114.8 I | [1] |
| HBLC-Cl-8 | 8 | Cr 74.2 N 92.5 I | [1] |
| HBLC-Cl-10 | 10 | Cr 70.1 SmCs 86.3 I | [1] |
| HBLC-Cl-12 | 12 | Cr 72.8 SmCs 89.7 I | [1] |
| HBLC-Br-8 | 8 | Cr 65.7 N 79.3 I | [1] |
| HBLC-Br-10 | 10 | Cr 68.2 (SmCs 64.9) N 77.1 I | [1] |
| HBLC-Br-12 | 12 | Cr 70.5 SmCs 81.3 I | [1] |
Cr = Crystalline, SmCs = Tilted Smectic C, SmA = Orthogonal Smectic A, N = Nematic, I = Isotropic. Values in parentheses indicate a monotropic transition observed on cooling.
From the data, a clear trend emerges: increasing the alkyl chain length from n=8 to n=12 generally promotes the stability of smectic phases.[1] For instance, in the fluorinated series (HBLC-F), the nematic phase present for the n=8 homologue is replaced by a smectic A and a smectic Cs phase for the n=10 and n=12 homologues, respectively.[1] This underscores the role of longer alkyl chains in enhancing lamellar packing.
Visualizing the Molecular Architecture and Experimental Workflow
To better understand the relationship between molecular structure and mesomorphic properties, it is helpful to visualize the molecules and the experimental workflow for their characterization.
Caption: Molecular structure variation with spacer length and the corresponding experimental workflow for characterization.
Experimental Protocols for Mesomorphic Characterization
A multi-technique approach is essential for the unambiguous characterization of liquid crystalline materials. The following protocols for Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) provide a self-validating system for analysis.[1][6]
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.[7][8]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan. Seal the pan hermetically to prevent sublimation.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point to ensure a uniform isotropic state and to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition.
-
Heat the sample again at the same controlled rate to a temperature above its clearing point.
-
-
Data Analysis: Analyze the second heating scan to determine the transition temperatures (onset or peak of the endothermic events) and enthalpies (integrated peak area). The cooling scan is used to identify any monotropic phases.[7]
Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying the type of mesophase by observing the characteristic optical textures that arise from the anisotropic nature of liquid crystals.[9][10]
Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation:
-
Position the sample between crossed polarizers on the microscope stage.[10]
-
Heat the sample into the isotropic phase, where the field of view will be dark.
-
Slowly cool the sample and observe the formation of birefringent textures as it transitions into different mesophases.
-
-
Texture Identification: Identify the mesophases based on their characteristic textures (e.g., Schlieren texture for nematics, focal conic or fan-like textures for smectics).[11] Compare the observed transition temperatures with the DSC data for confirmation.
X-ray Diffraction (XRD)
XRD provides definitive information about the molecular arrangement and dimensionality of order within a liquid crystal phase.[12]
Protocol:
-
Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (for powder diffraction) or prepare an aligned sample on a substrate.
-
Data Acquisition:
-
Mount the sample in a temperature-controlled stage within the XRD instrument.
-
Acquire diffraction patterns at various temperatures corresponding to the mesophases identified by DSC and POM.
-
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): The sharp, low-angle reflections indicate the presence of lamellar (smectic) or columnar ordering. The layer spacing (d) can be calculated from the peak position.[13]
-
Wide-Angle X-ray Scattering (WAXS): A broad, diffuse halo at wide angles is characteristic of the liquid-like short-range positional order of the molecules within the layers or in the nematic phase.[14]
-
The combination of a sharp low-angle peak and a wide-angle halo is a hallmark of a smectic phase.[13]
-
Caption: Step-by-step protocols for the characterization of mesomorphic properties.
Conclusion
The length of the hexyloxy spacer is a critical design parameter in the development of liquid crystalline materials. A systematic variation of this spacer length allows for the fine-tuning of mesomorphic properties, including the type of mesophase, transition temperatures, and the overall thermal stability of the liquid crystalline state. As demonstrated, longer hexyloxy chains tend to stabilize more ordered smectic phases due to increased intermolecular interactions. The judicious use of a combination of analytical techniques, namely DSC, POM, and XRD, provides a robust framework for characterizing these materials and establishing clear structure-property relationships. This understanding is paramount for the rational design of novel liquid crystals for advanced applications in displays, sensors, and other smart materials.
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Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals - MDPI. Available from: [Link]
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Effect of the alkyl chain length on mesophase behaviour of the biphenyl... - ResearchGate. Available from: [Link]
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Molecular structure and the twist-bend nematic phase: the role of spacer length in liquid crystal dimers - Taylor & Francis Online. Available from: [Link]
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Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals - MIT. Available from: [Link]
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Influence of spacer lengths on the properties of chiral triplet liquid crystals based on estradiol | Request PDF - ResearchGate. Available from: [Link]
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CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY - Rasayan Journal of Chemistry. Available from: [Link]
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CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available from: [Link]
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Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase - MDPI. Available from: [Link]
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A Comparative Guide to 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl and Other Alkyl-Hydroxy Biphenyls: A Structural, Synthetic, and Biological Analysis
This guide provides an in-depth comparison of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl against other structurally related alkyl-hydroxy biphenyls. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile backbone for designing compounds with a wide array of biological activities and physical properties.[1][2] Our focus compound, this compound, possesses unique structural features—a flexible hydroxyalkyl ether chain and a methoxy group—that distinguish it from simpler hydroxylated biphenyls. This analysis delves into the implications of these features on physicochemical properties, synthesis, and biological interactions, providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluation and application.
Structural and Physicochemical Properties: The Impact of the Alkoxy Chain
The defining feature of this compound is its C6 alkyl ether chain, which introduces significant flexibility and lipophilicity compared to its parent structures. This chain fundamentally alters the molecule's spatial arrangement and physicochemical characteristics, influencing its solubility, melting point, and potential for intermolecular interactions.
The terminal hydroxyl group on the hexyl chain provides a reactive site for further derivatization or a crucial hydrogen bonding point for interacting with biological targets. Meanwhile, the methoxy group on the second phenyl ring influences the electronic properties of the biphenyl system and serves as a potential site for metabolic O-demethylation.[3]
To contextualize these features, a comparison with other representative alkyl-hydroxy biphenyls is presented below.
| Table 1: Comparison of Physicochemical Properties | |||||
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Features |
| This compound | ![]() | C₁₉H₂₄O₃ | 300.40[4][5] | 146.0 - 149.0[5][6] | Long, flexible hydroxyalkyl ether chain; Methoxy group |
| 4-Hydroxy-4'-methoxybiphenyl | ![]() | C₁₃H₁₂O₂ | 200.23 | 175 - 178 | Direct hydroxyl-biphenyl linkage; Methoxy group |
| 4,4'-Dihydroxybiphenyl | ![]() | C₁₂H₁₀O₂ | 186.21 | 280 - 283 | Symmetrical; Two phenolic hydroxyl groups |
| 4-Hydroxybiphenyl | ![]() | C₁₂H₁₀O | 170.21[7] | 164 - 167 | Single phenolic hydroxyl group |
The extended alkyl chain in our target compound significantly lowers the melting point compared to 4-hydroxy-4'-methoxybiphenyl and 4,4'-dihydroxybiphenyl, suggesting weaker crystal lattice forces due to increased conformational flexibility. This alteration in lipophilicity and flexibility is a critical determinant of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[8]
Synthesis Strategies: Williamson Ether Synthesis
The most direct and efficient route for synthesizing this compound is via the Williamson ether synthesis. This classic reaction involves the coupling of an alkoxide with a primary alkyl halide. The causality behind this choice lies in its reliability, high yield, and the commercial availability of the necessary precursors. The synthesis begins with the deprotonation of the phenolic hydroxyl group of 4-hydroxy-4'-methoxybiphenyl to form a more nucleophilic phenoxide, which then displaces a halide from a 6-halo-1-hexanol derivative.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reagents & Equipment: 4-hydroxy-4'-methoxybiphenyl, 6-bromo-1-hexanol, potassium carbonate (K₂CO₃), dimethylformamide (DMF), round-bottom flask, magnetic stirrer, heating mantle, condenser.
-
Step 1: Setup: To a 100 mL round-bottom flask, add 4-hydroxy-4'-methoxybiphenyl (1.0 eq), potassium carbonate (1.5 eq), and DMF (50 mL).
-
Step 2: Addition of Alkyl Halide: While stirring, add 6-bromo-1-hexanol (1.1 eq) to the mixture.
-
Step 3: Reaction: Attach a condenser and heat the mixture to 80°C. Let the reaction proceed for 12-24 hours, monitoring its progress using thin-layer chromatography (TLC).
-
Step 4: Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. An off-white precipitate should form.
-
Step 5: Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.
-
Step 6: Purification: Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure this compound.[9]
This protocol is self-validating through TLC monitoring, which confirms the consumption of starting material and the formation of the product. The final structure should be confirmed using NMR and mass spectrometry.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for this compound is not extensively published, we can infer its potential activities and establish a structure-activity relationship (SAR) framework by analyzing related compounds, particularly the well-studied hydroxylated polychlorinated biphenyls (OH-PCBs).[10][11][12]
The toxicity and biological interactions of hydroxylated biphenyls are highly dependent on the number and position of substituent groups.[12] The hydroxyl group is a key pharmacophore, enabling hydrogen bonding with enzyme active sites or receptors. However, it is also a primary site for Phase II metabolism (sulfation and glucuronidation), which facilitates excretion.
Caption: Structure-Activity Relationship (SAR) map for this compound.
-
The Role of the Alkyl Chain: The 6-hydroxyhexyloxy chain is the most significant modulator. Its length and flexibility can allow the molecule to access deeper or more complex binding pockets in a receptor that would be inaccessible to a simple hydroxylated biphenyl. This increased lipophilicity can enhance membrane permeability but may also lead to higher plasma protein binding or sequestration in adipose tissue, affecting the volume of distribution and half-life.[8]
-
The Role of the Hydroxyl Group: Studies on OH-PCBs show they are potent inhibitors of enzymes like cytosolic sulfotransferases (SULTs).[10][13] For example, OH-PCBs with a 3,5-dichloro-4-hydroxy substitution pattern are particularly strong inhibitors of human hydroxysteroid sulfotransferase SULT2A1.[10][13] The terminal hydroxyl group in our target compound could similarly interact with such enzymes, though its potency would be modulated by the long, flexible chain.
-
The Role of the Methoxy Group: The methoxy group is often a metabolic liability, undergoing O-demethylation by cytochrome P450 enzymes to form a second hydroxyl group.[3] This biotransformation would convert our parent compound into 4-(6-hydroxyhexyloxy)-4'-hydroxybiphenyl, a new metabolite with potentially different biological activity and clearance rate.
| Table 2: Hypothetical Comparative Biological Data | ||
| Compound | Predicted Target Interaction | Hypothetical SULT2A1 Inhibition (IC₅₀) |
| This compound | Flexible binding to hydrophobic pockets; H-bonding via terminal -OH. | Moderate (e.g., 10-50 µM) |
| 4-Hydroxy-4'-methoxybiphenyl | Rigid binding; H-bonding via phenolic -OH. | Potentially higher than chain variant (e.g., 5-20 µM) |
| 4,4'-Dihydroxybiphenyl | Potential for dual H-bonding; may cross-link binding sites. | Variable; depends on target topology |
| 4-OH-PCB 34 (3,5-dichloro-4-hydroxy-PCB) | Potent inhibitor due to specific electronic and steric effects. | High (0.6 µM)[10] |
Standardized Protocols for Comparative Evaluation
To objectively compare the performance of these biphenyl derivatives, standardized in vitro assays are essential. The following protocols provide a framework for assessing cytotoxicity and a relevant enzyme inhibition profile.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay assesses cell viability and provides a measure of a compound's general toxicity.
-
Cell Seeding: Seed a human liver carcinoma cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test biphenyls (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Human Sulfotransferase (SULT2A1) Inhibition Assay
This protocol determines the potency of compounds in inhibiting a key metabolic enzyme.[10][13]
-
Reagents: Recombinant human SULT2A1, ³H-labeled dehydroepiandrosterone ([³H]DHEA) as the substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, and the test compounds.
-
Reaction Mixture: Prepare an incubation mixture containing phosphate buffer (pH 7.4), PAPS, [³H]DHEA, and varying concentrations of the test biphenyl derivative.
-
Initiation: Initiate the reaction by adding the SULT2A1 enzyme to the mixture.
-
Incubation: Incubate at 37°C for 15 minutes.
-
Termination: Stop the reaction by adding an organic solvent mixture (e.g., dichloromethane/isopropanol).
-
Extraction: Vortex and centrifuge the samples to separate the aqueous and organic layers. The unreacted [³H]DHEA will partition into the organic layer, while the sulfated, more polar product will remain in the aqueous layer.
-
Quantification: Measure the radioactivity in an aliquot of the aqueous layer using liquid scintillation counting.
-
Analysis: Calculate the rate of sulfation at each inhibitor concentration relative to a no-inhibitor control. Plot the data to determine the IC₅₀ value for each compound.
Conclusion
This compound represents a structurally distinct member of the alkyl-hydroxy biphenyl class. Its extended, flexible hydroxyalkyl chain is a key differentiator, likely conferring unique pharmacokinetic properties and enabling interactions with biological targets that are inaccessible to its more rigid counterparts. While the core biphenyl and hydroxyl moieties suggest a potential for biological activity, particularly enzyme inhibition, the full impact of the alkyloxy chain requires direct experimental validation.
The synthetic route via Williamson ether synthesis is straightforward and robust. Future research should focus on executing the comparative experimental protocols outlined herein to quantify the cytotoxicity and enzyme inhibitory potential of this compound relative to its analogs. Such data will be invaluable for determining its suitability for applications in drug discovery or materials science, where fine-tuning of lipophilicity, flexibility, and hydrogen bonding potential is paramount.
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The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
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The Synthesis and Resolution of 2,2'-, 4,4'-, and 6,6'-Substituted Chiral Biphenyl Derivatives for Application in the Preparation of Chiral Materials. (2009). The Journal of Organic Chemistry. Retrieved from [Link]
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The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (1969). Journal of the Chemical Society C: Organic. Retrieved from [Link]
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HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Structure-activity relationships for hydroxylated polychlorinated biphenyls as substrates and inhibitors of rat sulfotransferases and modification of these relationships by changes in thiol status. (2008). PubMed. Retrieved from [Link]
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Polychlorinated biphenyl detection in organic solvents with paper-based analytical devices. (2020). ResearchGate. Retrieved from [Link]
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Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. (2023). Chemical Research in Toxicology. Retrieved from [Link]
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Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. (2015). CNR ExploRA. Retrieved from [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2016). ResearchGate. Retrieved from [Link]
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Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. (2023). OUCI. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical final step, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl, synthesizing technical data with established safety principles to ensure a self-validating and compliant process.
While some safety data sheets (SDS) may classify this compound as a non-hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat all laboratory chemicals with a rigorous and cautious approach to disposal. The potential for cross-contamination and the inherent complexities of chemical waste streams demand a comprehensive disposal strategy.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is crucial to ground our procedures in the foundational principles of laboratory waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] The Resource Conservation and Recovery Act (RCRA) provides a framework for the proper management of hazardous waste, which includes identification, labeling, storage, and disposal by licensed facilities.[1][3]
Key tenets include:
-
Segregation: Never mix different waste streams.[1][4] Incompatible chemicals can react, leading to dangerous situations.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name and concentration of the contents.[4][6]
-
Containment: Use appropriate, leak-proof containers that are compatible with the chemical waste.[4][7]
-
Storage: Store waste in designated satellite accumulation areas, ensuring containers are closed and have secondary containment.[8][9]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes:
-
Safety goggles with side-shields[10]
-
A lab coat
Waste Characterization and Segregation
Even though this compound may be classified as non-hazardous, it should be disposed of as chemical waste. Do not dispose of it down the drain or in regular trash.[12]
-
Solid Waste: If the compound is in solid form, collect it in a designated, clearly labeled container for solid chemical waste. Avoid creating dust.[13]
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered chemical waste. The solvent will likely determine the specific waste stream (e.g., halogenated or non-halogenated solvents).
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid chemical waste.[7]
Packaging and Labeling
Proper packaging and labeling are critical for the safety of waste handlers.
-
Container Selection: Use a container that is compatible with the chemical. The original container, if in good condition, is often a suitable choice.[7] For liquid waste, ensure the container is leak-proof and has a secure cap.[4]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[4] If it is in a solution, list all components and their approximate concentrations.
Storage Prior to Disposal
Store the properly labeled waste container in a designated satellite accumulation area.[8] This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from drains and sources of ignition.[13]
Arranging for Disposal
The final and most crucial step is to entrust the disposal to a licensed and reputable waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.[14]
-
Contact your EHS Office: They will provide guidance on the specific procedures for your institution and will arrange for the pickup of the chemical waste.
-
Documentation: Complete any necessary paperwork, such as a hazardous waste pickup request form, accurately and completely.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity. | [15] |
| Satellite Accumulation Area Storage Limit | Up to 55 gallons of waste may be stored in each area. | [6] |
| Empty Container Rinsing | Triple rinse with a suitable solvent. | [10] |
Conclusion: A Commitment to Safety
The proper disposal of this compound, and indeed all laboratory chemicals, is a non-negotiable aspect of responsible scientific practice. While this particular compound may not be classified as hazardous by all suppliers, a conservative approach that aligns with general chemical waste guidelines is the most prudent course of action. By adhering to the principles of segregation, labeling, and professional disposal, we uphold our commitment to a safe and sustainable research environment.
References
- Regulating Lab Waste Disposal in the United St
- SAFETY DATA SHEET - this compound. TCI Chemicals.
- Regulations for Hazardous Waste Generated at Academic Labor
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- Laboratory Waste Management: The New Regul
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- 4-Methoxybiphenyl Safety D
- Chemical Safety Data Sheet MSDS / SDS - 4-HYDROXY-4'-METHOXYBIPHENYL. ChemicalBook.
- SAFETY DATA SHEET - 4-Methoxybiphenyl. Thermo Fisher Scientific.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- SAFETY D
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- 4-Methoxybiphenyl - SAFETY D
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Hazardous waste disposal guidelines. McGill University.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
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Executive Summary: A Proactive Stance on the Safety of 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl
An In-Depth Guide to Personal Protective Equipment for Handling 4-(6-Hydroxyhexyloxy)-4'-methoxybiphenyl
As Senior Application Scientist, it is my experience that a proactive and conservative approach to laboratory safety is paramount, especially when handling novel or less-characterized compounds. The Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, the absence of a GHS hazard classification does not equate to an absence of all potential risk. Prudent laboratory practice, as outlined by OSHA's Laboratory Standard (29 CFR 1910.1450), necessitates a thorough evaluation and the implementation of protective measures to minimize chemical exposure[1][2].
Our analysis of structurally similar compounds, such as 4-methoxybiphenyl, reveals potential hazards including being harmful if swallowed and toxic to aquatic life[3]. Therefore, this guide is built on the principle of "As Low As Reasonably Practicable" (ALARP), treating this compound with a degree of caution appropriate for a research chemical. The following protocols are designed to be a self-validating system of safety, ensuring the well-being of all personnel.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive risk assessment that considers the physical state of the compound (solid), its potential for dust generation, and the hazards associated with its structural class.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). For procedures with a higher risk of splash or dust generation, tightly fitting safety goggles are required.[4] | Protects against accidental eye contact with dust or splashes. The side shields offer protection from peripheral exposure. |
| Hand Protection | Disposable nitrile gloves. Gloves must be inspected before use and changed immediately upon contamination.[5] | Nitrile provides good chemical resistance for incidental contact. Frequent changes prevent permeation and cross-contamination. |
| Body Protection | A buttoned, long-sleeved laboratory coat.[4][5] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes.[4][5] | Prevents injury from spills and dropped objects. |
Enhanced PPE for Specific Procedures
For activities with a higher potential for aerosolization or exposure, such as weighing large quantities or performing reactions at elevated temperatures, the following additional PPE is recommended:
-
Face Shield: To be worn over safety goggles to protect the entire face from splashes[4][6][7].
-
Respiratory Protection: If engineering controls (like a fume hood) are not available or are insufficient to control dust, a NIOSH-approved N95 respirator should be used[6]. The use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation, as mandated by OSHA[8].
Standard Operating Procedure (SOP) for Handling
A systematic approach to handling minimizes the risk of exposure.
Engineering Controls
-
Ventilation: All handling of this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Guide
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers within the fume hood.
-
Use a spatula to handle the solid material, avoiding actions that could create dust.
-
Close the container tightly immediately after use.
-
-
Dissolution:
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spread of the spill.
-
Clean-up:
-
For small spills, use absorbent pads to clean the area.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Place all contaminated materials in a sealed container for proper disposal[3].
-
Waste Disposal and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Although not classified as hazardous by GHS, it is prudent to treat waste containing this compound as chemical waste. Biphenyl compounds, in general, can be toxic to aquatic organisms[3].
-
Segregation and Containment:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled waste container.
-
Collect liquid waste containing the compound in a separate, sealed, and labeled container.
-
-
Disposal Pathway: All waste must be disposed of through your institution's licensed hazardous waste disposal program[10][11][12]. Do not dispose of this chemical down the drain.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists[9][13].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops[9].
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention[9].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Fire Safety
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection.
References
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
The OSHA Laboratory Standard. Lab Manager Magazine. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]
-
Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste. Environmental Protection Department, Hong Kong. [Link]
-
Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Waste disposal technologies for polychlorinated biphenyls. National Center for Biotechnology Information (NCBI). [Link]
-
SAFETY DATA SHEET. [Link]
-
Polychlorinated Biphenyl (PCB) Disposal Services. Clean Harbors. [Link]
-
Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Washington State Department of Ecology. [Link]
-
Polychlorinated biphenyl. Wikipedia. [Link]
-
4-Methoxybiphenyl - SAFETY DATA SHEET. [Link]
-
Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. William & Mary. [Link]
-
Personal Protective Equipment (PPE) – Biorisk Management. Centers for Disease Control and Prevention (CDC). [Link]
-
Essential Chemical PPE. Trimaco. [Link]
-
Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




